molecular formula C9H9ClO3 B090443 2-(3-Chlorophenoxy)propionic acid CAS No. 101-10-0

2-(3-Chlorophenoxy)propionic acid

Cat. No.: B090443
CAS No.: 101-10-0
M. Wt: 200.62 g/mol
InChI Key: YNTJKQDWYXUTLZ-UHFFFAOYSA-N
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Description

2-(3-Chlorophenoxy)propionic acid is a chiral phenoxy acid herbicide. Enantiomeric resolution of this compound has been performed by electrokinetic chromatography using a cyclodextrin as chiral pseudophase (CD-EKC).>

Properties

IUPAC Name

2-(3-chlorophenoxy)propanoic acid
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InChI

InChI=1S/C9H9ClO3/c1-6(9(11)12)13-8-4-2-3-7(10)5-8/h2-6H,1H3,(H,11,12)
Source PubChem
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InChI Key

YNTJKQDWYXUTLZ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C(=O)O)OC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H9ClO3
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DSSTOX Substance ID

DTXSID9034232
Record name 2-(m-Chlorophenoxy)propionic acid
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Molecular Weight

200.62 g/mol
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Physical Description

Colorless solid; [HSDB]
Record name 2-(3-Chlorophenoxy)propionic acid
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Boiling Point

100 °C at 1.5 mm Hg
Record name 2-(3-CHLOROPHENOXY)PROPIONIC ACID
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Solubility

In acetone 790.9, dimethyl sulfoxide 268.5, ethanol 710.8, methanol 716.5, iso-octanol 247.3 (all in g/L, 22 °C. In benzene 24.2, chlorobenzene 17.1, toluene 17.6 (all in g/L, 24 °C). In diethylene glycol 390.6, dimethyl formamide 2,354.5, dioxane 789.2 (all in g/L, 24.5 °C)., 790.9 g/L acetone, 2,685 g/L dimethylsulfoxide, 710.8 g/L ethanol, 716.5 g/L methanol, 247.3 g/L isooctanol, 24 °C, In water, 1,200 mg/L at 22 °C
Record name 2-(3-CHLOROPHENOXY)PROPIONIC ACID
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Vapor Pressure

0.000228 [mmHg]
Record name 2-(3-Chlorophenoxy)propionic acid
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Color/Form

Colorless crystals

CAS No.

101-10-0
Record name (±)-2-(3-Chlorophenoxy)propionic acid
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Record name Cloprop [ISO]
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Record name Propanoic acid, 2-(3-chlorophenoxy)-
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Record name 2-(m-Chlorophenoxy)propionic acid
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Record name Cloprop
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Record name CLOPROP
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Record name 2-(3-CHLOROPHENOXY)PROPIONIC ACID
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Melting Point

113 °C
Record name 2-(3-CHLOROPHENOXY)PROPIONIC ACID
Source Hazardous Substances Data Bank (HSDB)
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Structural Analysis of 2-(3-Chlorophenoxy)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of 2-(3-Chlorophenoxy)propionic acid, a compound of interest in agricultural and pharmaceutical research. The document details a robust synthetic protocol and presents a thorough analysis of its structural and physicochemical properties, supported by spectroscopic and crystallographic data.

Physicochemical Properties

This compound, also known as Cloprop, is a colorless crystalline solid.[1] It is recognized as a chiral phenoxy acid herbicide. The key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₉H₉ClO₃
Molecular Weight200.62 g/mol
Melting Point113-115 °C
Assay≥ 98%
pKa3.62 (estimated)[1]
Water Solubility1,200 mg/L at 22 °C[2]
AppearanceColorless crystals[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis. A green and industrially viable method involves the reaction of 3-chlorophenol (B135607) with β-chloropropionic acid in an aqueous basic medium.[3] This approach is favored due to its efficiency and the use of environmentally benign solvents.[3]

Experimental Protocol: Green Synthesis

This protocol is adapted from a developed commercial process technology for the manufacture of Cloprop with a purity of 99.5%.[3]

Materials:

  • 3-chlorophenol

  • β-chloropropionic acid

  • Sodium hydroxide (B78521) (NaOH)

  • Water

  • Appropriate alcohol (for washing)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidification

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 3-chlorophenol and β-chloropropionic acid in an aqueous solution of sodium hydroxide.

  • Reaction: Heat the mixture under reflux with constant stirring. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. Acidify the solution with hydrochloric acid or sulfuric acid to precipitate the crude this compound.

  • Purification: The precipitated solid is filtered and washed with a mixed solvent of water and an appropriate alcohol to remove impurities.[3] The resulting product is then dried under vacuum. The primary by-products of this process are sodium chloride and sodium sulfate.[3]

Synthesis Workflow

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction and Purification 3-chlorophenol 3-chlorophenol Reaction Williamson Ether Synthesis (Aqueous Reflux) 3-chlorophenol->Reaction beta-chloropropionic_acid β-chloropropionic acid beta-chloropropionic_acid->Reaction NaOH Sodium Hydroxide (aq) NaOH->Reaction Acidification Acidification (HCl or H₂SO₄) Reaction->Acidification Purification Filtration and Washing (Water/Alcohol Slurry) Acidification->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Structural Analysis

A comprehensive structural analysis of this compound has been conducted using various spectroscopic and crystallographic techniques.

Crystallographic Analysis

The crystal structure of (±)-2-(3-Chlorophenoxy)propionic acid has been determined by X-ray diffraction. The compound crystallizes in the monoclinic space group C2/c. The molecules form centrosymmetric cyclic hydrogen-bonded dimers.

Crystal DataValue
Crystal SystemMonoclinic
Space GroupC2/c
a31.731(8) Å
b5.056(1) Å
c11.534(2) Å
β90.47(2)°
V1850.3(5) ų
Z8
Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons.

  • ¹³C NMR: The carbon-13 NMR spectrum confirms the presence of nine distinct carbon environments, corresponding to the molecular structure. A reference to the 13C NMR spectrum is available on PubChem.[2]

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the functional groups present in the molecule. The NIST WebBook provides IR spectral data for the isomeric 2-(2-chlorophenoxy)propionic acid, which can be used for comparative purposes.[4] Key expected absorptions include:

  • A broad O-H stretching band for the carboxylic acid hydroxyl group.

  • A strong C=O stretching band for the carbonyl group of the carboxylic acid.

  • C-O-C stretching bands for the ether linkage.

  • C-H stretching and bending vibrations for the aromatic and aliphatic moieties.

  • A C-Cl stretching vibration.

3.2.3. Mass Spectrometry (MS)

Mass spectral data for this compound is available, providing information on its molecular weight and fragmentation pattern, which aids in its identification and structural confirmation.[2]

Mechanism of Action: Auxin Signaling Pathway

This compound is a synthetic auxin, and its herbicidal activity stems from its ability to mimic the natural plant hormone indole-3-acetic acid (IAA).[5][6] At high concentrations, it disrupts normal plant growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death.[5] The core of this mechanism is the TIR1/AFB-Aux/IAA-ARF signaling pathway.[7][8]

At low auxin concentrations, Aux/IAA repressor proteins bind to Auxin Response Factors (ARFs), preventing the transcription of auxin-responsive genes.[7][9] When this compound (or natural auxin) is present, it acts as a "molecular glue," facilitating the interaction between the Aux/IAA repressors and the TIR1/AFB F-box protein component of the SCF E3 ubiquitin ligase complex.[8][9] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome.[7][8] The degradation of the repressors liberates the ARFs, allowing them to activate the transcription of genes that regulate cell growth and development.[7][9]

AuxinSignaling cluster_low_auxin Low Auxin/Herbicide cluster_high_auxin High Auxin/Herbicide Aux/IAA_low Aux/IAA Repressor ARF_low ARF Aux/IAA_low->ARF_low binds & represses Gene_repression Gene Repression ARF_low->Gene_repression Auxin This compound TIR1/AFB TIR1/AFB Auxin->TIR1/AFB SCF SCF Complex TIR1/AFB->SCF Ubiquitination Ubiquitination SCF->Ubiquitination Aux/IAA_high Aux/IAA Repressor Aux/IAA_high->Ubiquitination targeted for ARF_high ARF (active) Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Gene_activation Gene Activation (Uncontrolled Growth) ARF_high->Gene_activation

Caption: The TIR1/AFB-Aux/IAA-ARF auxin signaling pathway.

References

An In-depth Technical Guide to 3-Chlorophenoxyacetic Acid (3-CPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological activity of 3-Chlorophenoxyacetic acid (3-CPA). The information is intended for use by professionals in research, science, and drug development.

Core Chemical and Physical Properties

3-Chlorophenoxyacetic acid, a synthetic auxin, is utilized primarily as a plant growth regulator and herbicide. Its chemical and physical characteristics are crucial for its application and understanding its biological interactions.

Data Presentation: Quantitative Properties of 3-CPA
PropertyValueSource(s)
IUPAC Name 2-(3-chlorophenoxy)acetic acid[1]
Synonyms m-Chlorophenoxyacetic acid, (3-chlorophenoxy)acetic acid[1]
CAS Number 588-32-9[2]
Molecular Formula C₈H₇ClO₃[1][2]
Molecular Weight 186.59 g/mol [1][2]
Melting Point 110 °C[1]
Solubility Slightly soluble in water and chloroform; Soluble in ethanol (B145695) and ether; Very soluble in benzene.[1]
pKa 3.07[1]
logP 2.03[1]

Biological Activity and Mechanism of Action

As a member of the phenoxy herbicide family, 3-CPA functions as a synthetic mimic of the natural plant hormone indole-3-acetic acid (IAA), also known as auxin.[3][4][5] This mimicry allows it to interfere with the normal hormonal balance in plants, leading to uncontrolled growth and ultimately, death in susceptible species, particularly broadleaf weeds.[3][6]

The primary mechanism of action for synthetic auxins like 3-CPA is through the nuclear auxin signaling pathway.[7][8] This pathway regulates the expression of a multitude of genes involved in cell division, expansion, and differentiation.[9][10]

Signaling Pathway: The Core Auxin Response

The canonical auxin signaling pathway involves three main protein families:

  • TIR1/AFB Receptors: These F-box proteins act as the primary auxin receptors.[7][11]

  • Aux/IAA Repressors: These proteins are transcriptional repressors that bind to and inhibit the activity of Auxin Response Factors (ARFs).[7][8]

  • Auxin Response Factors (ARFs): These are transcription factors that bind to auxin response elements (AuxREs) in the promoters of auxin-responsive genes, thereby regulating their expression.[7]

In the absence of auxin, Aux/IAA proteins form heterodimers with ARFs, repressing gene expression.[9] When 3-CPA (or natural auxin) is present, it acts as a "molecular glue," facilitating the interaction between the TIR1/AFB receptor and the Aux/IAA repressor.[8] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome.[8][10] The degradation of the repressor frees the ARF to activate the transcription of auxin-responsive genes, leading to the physiological effects associated with auxin action.[7][9]

Auxin_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_low_auxin Low Auxin State cluster_high_auxin High Auxin State Auxin 3-CPA (Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA SCF_Complex->Aux_IAA Ubiquitination Degradation 26S Proteasome Degradation Aux_IAA->Degradation Degraded ARF ARF Transcription Factor AuxRE Auxin Response Element (DNA) ARF->AuxRE Binds & Activates Gene_Expression_off Gene Expression OFF AuxRE->Gene_Expression_off Gene_Expression_on Gene Expression ON AuxRE->Gene_Expression_on Gene_Expression Auxin-Responsive Gene Expression ARF_inactive ARF (Inactive) Aux_IAA_bound Aux/IAA ARF_inactive->Aux_IAA_bound Binds & Represses Aux_IAA_bound->AuxRE Binds to DNA Gene_Expression_on->Gene_Expression

Core Auxin Signaling Pathway Activated by 3-CPA.

Experimental Protocols

Detailed methodologies are essential for the accurate study and application of 3-CPA. Below are protocols for its synthesis and for assessing its biological activity.

Synthesis of 3-Chlorophenoxyacetic Acid

A common method for the synthesis of 3-CPA is via a microwave-assisted reaction.[2]

Materials:

Procedure:

  • A mixture of 3-chlorophenol (5 mmol), ethyl chloroacetate (5 mmol), K₂CO₃ (5 mmol), KI (1 mmol), PEG-600 (0.5 mmol), and DMF (2 mL) is prepared in a microwave-safe vessel.[2]

  • The mixture is irradiated in a microwave oven at 200 W for 4 minutes.[2]

  • After the initial irradiation, 5 mL of 2 M NaOH is added to the mixture.[2]

  • The mixture is then irradiated again at 500 W for 5 minutes to facilitate the hydrolysis of the ester.[2]

  • After cooling to room temperature, the resulting aqueous solution is acidified to a pH of 6 by the addition of 1 M HCl solution under vigorous stirring.[2]

  • The precipitated crude product is then purified, typically by column chromatography, to yield 3-Chlorophenoxyacetic acid as a white solid.[2]

Assessment of Auxin Activity and Herbicide Efficacy

To quantify the biological effects of 3-CPA, a multi-step experimental workflow is typically employed. This involves treatment of plant material followed by quantitative analysis of endogenous plant hormones and assessment of physiological effects.

Experimental Workflow for Herbicide Efficacy:

  • Experimental Design: A randomized complete block design is often used for field or greenhouse trials. This design helps to minimize the effects of environmental variability.[12][13] The experiment should include multiple concentrations of 3-CPA, a negative control (vehicle only), and a positive control (a known herbicide).[12]

  • Plant Material: Select a target broadleaf species and a non-target monocot species (e.g., a grass) to assess selectivity.

  • Application: Apply 3-CPA, typically as a foliar spray, at various concentrations to the test plants. For woody plants, the incision point application (IPA) technique can be used for precise dosing.

  • Physiological Assessment: Over a period of several days to weeks, visually score the plants for signs of herbicide damage, such as epinasty (twisting and curling of stems and leaves), chlorosis (yellowing), and necrosis (tissue death).

  • Quantitative Analysis of Endogenous Auxins: To understand the biochemical impact, tissue samples are collected from treated and control plants at various time points. The levels of natural auxins (like IAA) can be quantified to determine how 3-CPA perturbs the natural hormone balance.

    • Extraction: Plant tissue is homogenized in a buffer containing stable isotope-labeled internal standards (e.g., [¹³C₆]IAA) for accurate quantification.[14][15]

    • Purification: The homogenate is purified using solid-phase extraction (SPE) to isolate the auxins from other plant compounds.[14][16]

    • Derivatization and Analysis: The purified auxins are derivatized (e.g., methylation with diazomethane) to improve their volatility and detection by Gas Chromatography-Mass Spectrometry (GC-MS).[14][15] The abundance of the endogenous auxin is determined by comparing its signal to that of the known amount of the spiked internal standard.[15]

  • Data Analysis: Statistical analysis is performed on the physiological scoring and quantitative hormone data to determine the dose-response relationship and the statistical significance of the observed effects.[12]

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Synthesis Synthesis of 3-CPA Formulation Formulation of Test Solutions (Varying Concentrations) Synthesis->Formulation Application Application to Plants (Foliar Spray / IPA) Formulation->Application Design Experimental Design (Randomized Block) Design->Application Observation Physiological Observation (Scoring for Damage) Application->Observation Sampling Tissue Sampling (Time Course) Application->Sampling Stats Statistical Analysis Observation->Stats Extraction Auxin Extraction (with Internal Standards) Sampling->Extraction Purification Solid-Phase Purification (SPE) Extraction->Purification GCMS Derivatization & GC-MS Analysis Purification->GCMS Quantification Hormone Quantification GCMS->Quantification Quantification->Stats Result Determination of Efficacy & Mechanism of Action Stats->Result

Experimental Workflow for Assessing 3-CPA Efficacy.

References

An In-depth Technical Guide to the Mechanism of Action of 2-(3-Chlorophenoxy)propionic Acid as a Synthetic Auxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(3-Chlorophenoxy)propionic acid (3-CPA) is a synthetic auxin analog that mimics the physiological effects of the natural plant hormone indole-3-acetic acid (IAA). This technical guide delineates the molecular mechanism of 3-CPA, focusing on its interaction with the auxin signaling pathway. While quantitative data on the binding affinity of 3-CPA to auxin co-receptors is not extensively available in public literature, this document provides a comprehensive overview of the established mechanism for synthetic auxins, detailed experimental protocols for characterization, and available quantitative data on the physiological effects of 3-CPA.

Core Mechanism of Action: The Auxin Signaling Pathway

Synthetic auxins like 3-CPA exert their biological effects by co-opting the plant's natural auxin perception and signaling machinery. The central components of this pathway are the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.

At low auxin concentrations, Aux/IAA proteins heterodimerize with ARF transcription factors, repressing the expression of auxin-responsive genes. When 3-CPA is introduced, it acts as a "molecular glue," binding to the TIR1/AFB F-box protein, which is a component of the SKP1-CULLIN1-F-BOX (SCF) E3 ubiquitin ligase complex. This binding event stabilizes the interaction between the SCFTIR1/AFB complex and the degron motif within domain II of the Aux/IAA repressor proteins. This leads to the polyubiquitination of the Aux/IAA proteins and their subsequent degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates ARF transcription factors, which can then activate or repress the transcription of a wide array of downstream auxin-responsive genes, ultimately leading to physiological responses such as cell elongation, division, and differentiation.

Auxin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CPA 3-CPA CPA_n 3-CPA CPA->CPA_n transport TIR1_AFB TIR1/AFB SCF SCF Complex TIR1_AFB->SCF forms Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA recruits Ub Ubiquitin ARF ARF Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degradation AuxRE Auxin Response Element (AuxRE) ARF->AuxRE binds Gene Auxin-Responsive Genes AuxRE->Gene regulates transcription Response Physiological Response Gene->Response Ub->Aux_IAA polyubiquitinates CPA_n->TIR1_AFB binds

Figure 1: Simplified signaling pathway of 3-CPA action.

Quantitative Data

Dose-Response of 3-CPA on Pineapple Flowering Inhibition

3-CPA is utilized commercially to control natural flowering in pineapple, which allows for scheduled harvesting.

3-CPA Concentration (mg L-1)Number of ApplicationsFlowering Inhibition (%)Reference
301-[1]
602-[1]
90378 - 99[1]
100376 - 82
120477[1]
180--

Data presented is a summary from multiple experiments under different planting densities and conditions.

Dose-Response of 3-CPA on Pineapple Fruit and Crown Characteristics

Application of 3-CPA can influence fruit size and development.

3-CPA Concentration (ppm)Crown Length (cm)Fruit Length (cm)Pulp Weight (g)Reference
0 (Control)---[2]
50---[2]
10014.2817.221080[2]
150---[2]
200---[2]

Note: A significant reduction in crown length (48% compared to control) was observed at 100 ppm[2].

Experimental Protocols

To characterize the mechanism of action of synthetic auxins like 3-CPA, a suite of in vitro and in vivo assays are employed.

TIR1/AFB-Aux/IAA Co-Receptor Binding Assay (Surface Plasmon Resonance)

This assay quantitatively measures the binding affinity of a synthetic auxin to the TIR1/AFB-Aux/IAA co-receptor complex.

Methodology:

  • Protein Expression and Purification: Express and purify recombinant TIR1/AFB and Aux/IAA proteins.

  • Chip Preparation: Immobilize a biotinylated peptide corresponding to the degron motif of an Aux/IAA protein onto a streptavidin-coated SPR sensor chip.

  • Binding Analysis:

    • Prepare a series of dilutions of the synthetic auxin (e.g., 3-CPA).

    • Inject a mixture of the purified TIR1/AFB protein and a specific concentration of the synthetic auxin over the sensor chip surface.

    • A positive binding event, indicating the formation of the co-receptor complex, is detected as a change in the refractive index, measured in Resonance Units (RU).

  • Data Analysis:

    • Measure the association (ka) and dissociation (kd) rates from the sensorgram.

    • Calculate the equilibrium dissociation constant (Kd = kd/ka) to determine the binding affinity.

SPR_Workflow A Immobilize Aux/IAA Degron Peptide on Sensor Chip B Inject TIR1/AFB + 3-CPA Solution A->B C Measure Change in Resonance Units (RU) B->C D Calculate Binding Kinetics (ka, kd) and Affinity (Kd) C->D

Figure 2: Workflow for Surface Plasmon Resonance (SPR) binding assay.
In Vitro Aux/IAA Ubiquitination Assay

This assay determines if a synthetic auxin promotes the ubiquitination of an Aux/IAA protein by the SCFTIR1/AFB complex.

Methodology:

  • Component Assembly: Combine purified E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), SCFTIR1/AFB complex, an Aux/IAA substrate protein, and ubiquitin in a reaction buffer.

  • Treatment: Add the synthetic auxin (3-CPA) or a control solvent to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C to allow for the enzymatic cascade to occur.

  • Detection:

    • Stop the reaction and separate the proteins by SDS-PAGE.

    • Perform a Western blot using an antibody against the Aux/IAA protein or a ubiquitin antibody.

  • Analysis: The appearance of a high-molecular-weight smear or ladder of bands in the presence of the synthetic auxin indicates polyubiquitination of the Aux/IAA protein.

Ubiquitination_Assay_Workflow A Combine E1, E2, SCF(TIR1/AFB), Aux/IAA, Ubiquitin, ATP B Add 3-CPA (or control) A->B C Incubate at 37°C B->C D SDS-PAGE & Western Blot (Anti-Aux/IAA or Anti-Ub) C->D E Analyze for High-Molecular-Weight Ubiquitinated Aux/IAA D->E

Figure 3: Workflow for in vitro Aux/IAA ubiquitination assay.
Auxin-Responsive Gene Expression Analysis (DR5::GUS Reporter Assay)

The DR5 promoter contains multiple repeats of an auxin response element (AuxRE) and is widely used to monitor auxin signaling output in vivo.

Methodology:

  • Plant Material: Use transgenic plants (e.g., Arabidopsis thaliana) carrying a construct with the β-glucuronidase (GUS) reporter gene driven by the DR5 promoter (DR5::GUS).

  • Treatment: Treat seedlings or tissues with a range of concentrations of the synthetic auxin (3-CPA) or a control solution.

  • Histochemical Staining:

    • Incubate the plant material in a staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide).

    • The GUS enzyme will cleave X-Gluc, producing a blue precipitate in cells with active auxin signaling.

  • Quantitative Fluorometric Assay:

    • Homogenize treated tissues and incubate the protein extract with the fluorogenic substrate 4-methylumbelliferyl-β-D-glucuronide (MUG).

    • Measure the fluorescence of the resulting product (4-MU) to quantify GUS activity.

  • Analysis: Correlate the intensity of the blue staining or the level of fluorescence with the concentration of the synthetic auxin to determine the dose-response relationship of auxin signaling activation.

DR5_GUS_Workflow A Treat DR5::GUS Transgenic Plants with 3-CPA B1 Histochemical Staining (X-Gluc) A->B1 B2 Quantitative Fluorometric Assay (MUG) A->B2 C1 Microscopy to Visualize Blue Precipitate B1->C1 C2 Measure Fluorescence of 4-MU B2->C2 D Correlate Signal Intensity with 3-CPA Concentration C1->D C2->D

Figure 4: Workflow for DR5::GUS reporter assay.

Downstream Genetic Targets

The activation of ARF transcription factors by 3-CPA leads to changes in the expression of a multitude of downstream genes. While specific genome-wide expression data for 3-CPA is limited, the primary auxin-responsive gene families are well-established and include:

  • Aux/IAA genes: These genes are themselves auxin-inducible, creating a negative feedback loop.

  • GH3 genes: These genes encode enzymes that conjugate amino acids to auxin, thereby regulating auxin homeostasis.

  • SAUR (Small Auxin-Up RNA) genes: This large family of genes is rapidly induced by auxin and is implicated in cell expansion.

The specific set of genes regulated by 3-CPA and the magnitude of their expression changes would likely vary depending on the plant species, tissue type, and the concentration and duration of the treatment.

Conclusion

This compound functions as a synthetic auxin by hijacking the endogenous TIR1/AFB-mediated auxin signaling pathway. It promotes the degradation of Aux/IAA transcriptional repressors, leading to the activation of ARF-mediated gene expression and subsequent physiological responses. While a complete quantitative profile of 3-CPA's interaction with all components of this pathway is not yet fully elucidated, the established experimental frameworks detailed in this guide provide the necessary tools for its comprehensive characterization. The available data on its effects in pineapple highlight its utility in agricultural applications. Further research, particularly in the areas of receptor binding affinities and genome-wide transcriptional responses, will provide a more detailed understanding of the specific molecular interactions and downstream effects of this synthetic auxin.

References

An In-depth Technical Guide on the Biological Activity and Phytotoxicity of Cloprop in Non-target Plants

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cloprop, chemically known as 2-(3-chlorophenoxy)propionic acid (3-CPA), is a synthetic plant growth regulator belonging to the phenoxy herbicide family.[1][2] Historically, it has been utilized in agriculture to control fruit size, facilitate thinning, and delay ripening, particularly in crops like pineapples and peaches.[1] Like other phenoxy herbicides, Cloprop mimics the action of natural plant auxins, a class of hormones that regulate cell division, enlargement, and overall development.[3][4][5]

While effective for its intended purpose, the application of any bioactive compound in an agricultural setting necessitates a thorough understanding of its potential impact on non-target organisms. Non-target plants, which constitute the surrounding flora in an ecosystem, can be inadvertently exposed to Cloprop through spray drift or soil mobility.[6] At concentrations exceeding those for growth regulation, synthetic auxins can induce rapid, uncontrolled growth, leading to significant physiological stress and phytotoxicity.[5][7] This guide provides a technical overview of the biological activity of Cloprop, its mechanisms of phytotoxicity, and standardized protocols for evaluating its effects on non-target plant species.

Biological Activity and Mechanism of Phytotoxicity

Dual-Action as a Synthetic Auxin

Cloprop's primary biological activity stems from its structural similarity to the natural auxin, indole-3-acetic acid (IAA).[3][4] At low concentrations, it promotes controlled growth responses. However, at herbicidal concentrations, it overwhelms the plant's hormonal regulatory systems. This leads to a cascade of adverse effects, including epinasty (downward curling of leaves), stem twisting, and uncontrolled cell division and elongation, which collectively exhaust the plant's energy reserves and disrupt transport tissues, ultimately causing death.[2][5]

Oxidative Stress and Ferroptosis-like Cell Death

A key mechanism underlying the phytotoxicity of phenoxy herbicides is the induction of severe oxidative stress.[8] Research on the closely related compound, (R)-dichlorprop, has shown that it triggers a form of programmed cell death in plants that resembles ferroptosis.[8] This process is characterized by the iron-dependent accumulation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and superoxide (B77818) radicals (O₂⁻).[8][9]

These highly reactive molecules cause widespread cellular damage by oxidizing essential macromolecules.[9] A primary target is the lipid molecules within cell membranes, leading to a chain reaction known as lipid peroxidation. This compromises membrane integrity, causing leakage of cellular contents and loss of function.[8] The herbicidal action is further amplified by the depletion of the plant's natural antioxidant defense systems, such as glutathione (B108866) and ascorbic acid, rendering the cells unable to neutralize the ROS surge.[8] This proposed pathway provides a detailed molecular basis for the phytotoxic symptoms observed in non-target plants exposed to Cloprop.

Quantifying Phytotoxicity in Plants

While specific quantitative data on Cloprop's effects on a wide range of non-target species is limited, studies on target crops at varying concentrations illustrate the dose-dependent nature of its phytotoxicity. Higher-than-intended concentrations lead to visible damage and negative impacts on physiological parameters.

Table 1: Dose-Dependent Effects of Cloprop on Pineapple (Ananas comosus cv. Giant Kew), Illustrating Phytotoxic Effects at High Concentrations

Treatment (Cloprop Conc.) Crown Length (cm) Pulp Weight (g) Total Soluble Solids (TSS) (°Brix) Titratable Acidity (%) Phytotoxicity Symptoms
Control (0 ppm) 27.45 950 14.20 0.64 None
50 ppm 18.21 1020 14.80 0.61 None
100 ppm 14.28 1080 15.10 0.58 None
150 ppm 13.52 1050 13.60 0.72 Incidence of burns on lower crown leaves

| 200 ppm | 12.83 | 980 | 12.80 | 0.78 | Incidence of burns on lower crown leaves |

Data synthesized from a study on the effect of Cloprop on pineapple quality. This data demonstrates that while lower concentrations (50-100 ppm) have a growth-regulating effect, higher concentrations (150-200 ppm) induce phytotoxic symptoms (leaf burn) and negatively impact fruit quality metrics like TSS and acidity.

Experimental Protocols for Phytotoxicity Assessment

Standardized methodologies are crucial for accurately assessing the risk Cloprop poses to non-target plants. These protocols are designed to evaluate effects on key life stages and physiological processes.

Protocol 1: Seed Germination and Root Elongation Bioassay

This laboratory test provides a rapid assessment of Cloprop's impact on the critical early life stages of a plant.[10][11][12]

  • Objective : To determine the concentration-dependent effect of Cloprop on the seed germination and seedling development of representative non-target species (e.g., lettuce, radish, oat).

  • Methodology :

    • Prepare a series of Cloprop dilutions in distilled water, ranging from a low concentration (e.g., 0.1 mg/L) to a high concentration (e.g., 100 mg/L), including a water-only control.

    • Place 25 seeds of a test species evenly on sterile filter paper within a petri dish.[13]

    • Moisten the filter paper with a standard volume (e.g., 5 mL) of the respective Cloprop test solution or control.[13]

    • Seal the petri dishes and incubate them in a controlled environment (e.g., 24°C, dark) for 5-7 days.[10]

    • After the incubation period, count the number of germinated seeds to calculate the germination percentage.

    • Measure the primary root and plumule (shoot) length of each germinated seedling.[14]

  • Endpoint Calculation : Calculate the EC₅₀ (Effective Concentration causing 50% inhibition) for germination rate, root length, and plumule length compared to the control.[10]

Protocol 2: Whole Plant Phytotoxicity Assessment

This greenhouse-based protocol evaluates the effects of Cloprop on established plants, simulating exposure via spray drift.[15]

  • Objective : To assess visual phytotoxicity, biomass reduction, and impacts on chlorophyll (B73375) content in non-target plant species following foliar application of Cloprop.

  • Methodology :

    • Grow test plants (e.g., soybean, sunflower, wheat) in pots containing a standardized soil mixture until they reach a specific growth stage (e.g., 2-4 true leaves).[16]

    • Prepare test solutions of Cloprop at rates equivalent to a recommended field application rate (1x) and a higher rate to simulate overlap (2x).[15] An untreated control sprayed with water is mandatory.

    • Apply the treatments as a fine foliar spray until runoff.

    • Maintain the plants in a greenhouse under controlled conditions for 14-21 days.

    • Assessments:

      • Visual Phytotoxicity : Score plants at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (plant death), noting symptoms like chlorosis, necrosis, and malformations.

      • Chlorophyll Content : Use a handheld chlorophyll meter (e.g., SPAD meter) for a non-destructive measurement of relative chlorophyll content.[17] Alternatively, perform solvent extraction (e.g., 80% acetone) on leaf discs and measure absorbance using a spectrophotometer at 645 nm and 663 nm.[18][19][20]

      • Biomass : At the end of the study, harvest the above-ground plant material, record the fresh weight, then dry it in an oven (e.g., 70°C for 72 hours) to determine the dry weight.

  • Endpoint Calculation : Statistically compare the treatment groups to the control for significant reductions in chlorophyll content and biomass.

Protocol 3: Residue Analysis in Plant Tissue and Soil

This analytical chemistry protocol is used to quantify the concentration of Cloprop in environmental samples.[21][22]

  • Objective : To determine the concentration of Cloprop residues in non-target plant tissue and soil after application.

  • Methodology :

    • Extraction : Homogenize a known weight of the sample (e.g., 10g of plant tissue or soil). Extract Cloprop using an appropriate solvent mixture (e.g., acetonitrile/water or acetone) and mechanical shaking.[1][6] For soil, a hydrolysis step with sodium hydroxide (B78521) may be used to release bound residues before acidification.[21]

    • Cleanup : Pass the crude extract through a Solid Phase Extraction (SPE) cartridge (e.g., C18) to remove interfering compounds. Elute the analyte of interest with a small volume of solvent.

    • Analysis : Quantify the concentration of Cloprop in the cleaned extract using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (LC-MS/MS) for higher sensitivity and specificity.[6][21][23]

  • Endpoint Calculation : Report the residue concentration in mg/kg (ppm) based on a calibration curve prepared from certified reference standards.

Visualizations of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a standard workflow for a comprehensive phytotoxicity assessment of a chemical like Cloprop on non-target plants.

G Experimental Workflow for Non-Target Plant Phytotoxicity Assessment cluster_0 Phase 1: Preliminary Testing cluster_1 Phase 2: Definitive Testing cluster_2 Phase 3: Data Collection & Analysis cluster_3 Phase 4: Risk Assessment a1 Range-Finding Study (e.g., Seed Germination) a2 Determine EC50 & Test Concentrations a1->a2 b1 Greenhouse Whole Plant Study (Multiple Species) a2->b1 b2 Field Study (Realistic Conditions) a2->b2 c1 Visual Assessment (Chlorosis, Necrosis) b1->c1 b2->c1 c4 Statistical Analysis (ANOVA, Regression) c1->c4 c2 Physiological Measurements (Biomass, Chlorophyll) c2->c4 c3 Residue Analysis (HPLC, LC-MS/MS) c3->c4 d1 Determine NOEC / LOEC (No/Lowest Observed Effect Concentration) c4->d1 d2 Ecological Risk Characterization d1->d2

Workflow for assessing Cloprop's phytotoxicity on non-target plants.
Proposed Signaling Pathway

This diagram outlines the proposed molecular pathway by which Cloprop induces phytotoxicity, based on mechanisms observed for related phenoxy herbicides.[8]

G Proposed Signaling Pathway of Cloprop-Induced Phytotoxicity A Cloprop Application (Foliar Exposure) B Cellular Uptake A->B C Disruption of Auxin Homeostasis B->C D Iron (Fe²⁺) Accumulation B->D E Generation of Reactive Oxygen Species (ROS) C->E Increases Metabolic Stress D->E Catalyzes (Fenton Reaction) F Depletion of Antioxidants (e.g., Glutathione) E->F Overwhelms Defenses G Lipid Peroxidation E->G Oxidative Attack F->G Reduces Neutralization H Cell Membrane Damage G->H I Ferroptosis-like Cell Death H->I J Visible Phytotoxicity (Necrosis, Chlorosis) I->J

Cloprop phytotoxicity pathway via oxidative stress and cell death.

Conclusion

Cloprop exhibits a dual role as a plant growth regulator at low doses and a potent phytotoxin at higher doses. Its mode of action, characteristic of phenoxy herbicides, involves mimicking natural auxins, leading to uncontrolled growth. The primary mechanism of phytotoxicity in non-target plants is the induction of severe oxidative stress, culminating in a ferroptosis-like programmed cell death. This process is driven by the accumulation of reactive oxygen species, subsequent lipid peroxidation, and the collapse of cellular antioxidant defenses. A rigorous evaluation using standardized protocols for germination, whole-plant effects, and residue analysis is essential to characterize the dose-dependent risks and establish safe application practices that minimize harm to non-target flora and preserve ecosystem biodiversity.[16][24][25]

References

Solubility of 2-(3-Chlorophenoxy)propionic acid in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 2-(3-Chlorophenoxy)propionic Acid in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. The information is intended for researchers, scientists, and professionals in drug development and related fields who require precise solubility data for experimental and developmental work. This document includes quantitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Introduction to this compound

This compound, also known as Cloprop, is a synthetic auxin, a class of plant hormones.[1] It has been used as a plant growth regulator to thin fruit blossoms and increase the size of pineapples.[2] The compound is a colorless solid and belongs to the phenoxypropionic acid class of herbicides.[2][3] Understanding its solubility in different organic solvents is crucial for its formulation, application, and in the development of analytical methods.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of organic solvents. The following table summarizes the available quantitative data, providing a clear comparison of its solubility in different chemical environments.

Organic SolventSolubility (g/L)Temperature (°C)
Acetone790.922
Dimethyl Sulfoxide (DMSO)268.522
Ethanol710.822
Methanol716.522
Iso-octanol247.322
Benzene24.224
Chlorobenzene17.124
Toluene17.624
Diethylene Glycol390.624.5
Dimethyl Formamide (DMF)2,354.524.5
Dioxane789.224.5

Data sourced from PubChem CID 7542.[2]

Experimental Protocol for Solubility Determination

While the precise experimental details for generating the data above are not publicly available, a standard and widely accepted method for determining the solubility of a solid compound like this compound in an organic solvent is the isothermal equilibrium method.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a constant temperature.

Materials and Apparatus:

  • This compound (analytical grade)

  • Selected organic solvent (HPLC grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV detector) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Supersaturated Solutions: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial. The goal is to create a slurry where solid particles of the acid are in equilibrium with the dissolved form.

  • Equilibration: The vials are placed in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 22 °C, 24 °C, or 24.5 °C). The samples are agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Withdrawal and Filtration: After equilibration, the agitation is stopped, and the vials are left undisturbed to allow the excess solid to settle. A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any undissolved solid particles.

  • Sample Dilution: The clear, saturated filtrate is then accurately diluted with the same organic solvent to a concentration that falls within the linear range of the analytical method being used.

  • Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical technique, most commonly HPLC or UV-Vis spectrophotometry.

    • For HPLC: A calibration curve is generated using standard solutions of known concentrations of this compound. The concentration of the unknown sample is then determined by comparing its peak area to the calibration curve.

    • For UV-Vis Spectrophotometry: A calibration curve is prepared by measuring the absorbance of standard solutions at the wavelength of maximum absorbance (λmax) for this compound. The concentration of the unknown sample is then calculated using the Beer-Lambert law.

  • Calculation of Solubility: The solubility is calculated by multiplying the determined concentration of the diluted sample by the dilution factor. The final result is typically expressed in grams per liter (g/L) or milligrams per milliliter (mg/mL).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow A Preparation of Supersaturated Solution (Excess Solute in Solvent) B Equilibration (Thermostatically Controlled Agitation) A->B Incubate at Constant Temp C Phase Separation (Settling of Excess Solid) B->C Cease Agitation D Sample Withdrawal and Filtration C->D E Sample Dilution D->E F Quantitative Analysis (e.g., HPLC, UV-Vis) E->F G Data Processing and Solubility Calculation F->G

Experimental workflow for solubility determination.

References

Spectroscopic Analysis of 2-(3-Chlorophenoxy)propionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 2-(3-Chlorophenoxy)propionic acid, a compound utilized as a chiral phenoxy acid herbicide.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a clear reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
11.3s (broad)1H-COOH
7.38 - 6.89m4HAr-H
4.80q1H-CH-
1.72d3H-CH₃
(Data obtained from a 400 MHz spectrum in CDCl₃)[2]

¹³C NMR Data

While a specific, fully assigned spectrum is not publicly available, general chemical shift ranges for the carbon environments in this compound can be predicted based on established principles of ¹³C NMR spectroscopy.

Chemical Shift Range (ppm)Assignment
170 - 185-COOH
155 - 160Ar-C-O
130 - 135Ar-C-Cl
110 - 130Ar-C-H
70 - 80-CH-
15 - 25-CH₃
Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid like this compound is characterized by distinct absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Bond VibrationDescription
2800 - 3500O-H stretchVery strong, broad
~1710C=O stretchStrong, sharp
~1210 - 1320C-O stretchStrong
~1000 - 1300C-O-C stretch
~600 - 800C-Cl stretch
(Characteristic absorption ranges for carboxylic acids)[3]
Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern.

m/z ValueDescription
200.02[M]⁺ Molecular ion
128Top Peak
1552nd Highest
453rd Highest
(Data sourced from NIST Mass Spectrometry Data Center)[4]

Experimental Protocols

The following sections outline generalized experimental protocols for the spectroscopic techniques discussed. These protocols are based on standard laboratory practices for the analysis of organic acids.

NMR Spectroscopy

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).[5] Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[6]

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer, for instance, a 400 MHz instrument.[2] For ¹H NMR, the spectral width typically covers a range of -1 to 9 ppm.[7] For ¹³C NMR, a spectral window of -10 to 180 ppm is common.[7] Data is acquired at ambient probe temperature.[7]

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed on the ATR crystal (e.g., ZnSe) and pressed with an anvil to ensure good contact.[8] Alternatively, the sample can be prepared as a KBr pellet or as a nujol mull.[9]

Instrumentation and Data Acquisition: An FTIR (Fourier-Transform Infrared) spectrometer is used to acquire the IR spectrum.[10] The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. The data is plotted as percent transmittance versus wavenumber (cm⁻¹).[11]

Mass Spectrometry

Sample Preparation and Analysis: For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), a derivatization step is often necessary to increase the volatility of the organic acid.[12] This can involve converting the carboxylic acid to a more volatile ester or silyl (B83357) derivative.[13] The derivatized sample is then injected into the GC-MS system. For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample can be dissolved in a suitable solvent and directly injected, or it may undergo derivatization depending on the specific method.[12]

Instrumentation and Data Acquisition: In GC-MS, the sample is vaporized and separated on a GC column before entering the mass spectrometer.[14] In LC-MS, separation occurs in a liquid chromatography column.[15] The mass spectrometer ionizes the molecules (e.g., by electron impact) and separates the resulting ions based on their mass-to-charge ratio (m/z).[13][14] The mass spectrum is recorded, showing the relative abundance of different fragments.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Compound of Interest (this compound) Preparation Sample Preparation (Dissolution/Derivatization) Sample->Preparation NMR NMR Spectroscopy (¹H, ¹³C) Preparation->NMR IR IR Spectroscopy Preparation->IR MS Mass Spectrometry Preparation->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

The Toxicological Profile and Environmental Fate of 3-Chloropropionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloropropionic acid (3-CPA), a halogenated carboxylic acid, finds application as a chemical intermediate in various industries, including pharmaceuticals and agrochemicals. Its utility, however, is counterbalanced by potential toxicological and environmental risks. This technical guide provides a comprehensive overview of the current understanding of 3-CPA's toxicological profile and its behavior in the environment. It is intended to serve as a resource for researchers, scientists, and professionals in drug development to facilitate informed risk assessment and management. This document summarizes key toxicity data, details relevant experimental methodologies, and visualizes known metabolic and degradative pathways.

Toxicological Profile

3-Chloropropionic acid exhibits moderate acute toxicity and is corrosive to tissues upon contact. The primary routes of exposure are oral, dermal, and inhalation, each posing significant health hazards.

Acute Mammalian Toxicity

Quantitative data on the acute toxicity of 3-CPA is limited. However, data for its structural isomer, 2-chloropropionic acid, provides an indication of its potential toxicity. It is classified as harmful if swallowed and may cause severe skin burns and eye damage[1][2]. Inhalation may lead to chemical pneumonitis[3].

Table 1: Acute Mammalian Toxicity Data for Chloropropionic Acid Isomers

Test SubstanceRouteSpeciesLD50/LC50Source
2-Chloropropionic AcidOralRat800 mg/kg[1]
2-Chloropropionic AcidDermalGuinea Pig126 mg/kg[1]
3-Chloropropionyl ChlorideOralRat~1200 mg/kg[4][5]
3-Chloropropionyl ChlorideInhalationRat< 0.9 mg/L (1 hr)[5][6]

Note: Data for 3-chloropropionyl chloride, a related compound, is included for reference.

Genotoxicity and Carcinogenicity

3-CPA is suspected of causing genetic defects[2][7]. Studies have shown that it can be mutagenic in the Salmonella/microsome assay (Ames test) in the absence of metabolic activation[4]. It has also tested positive in the SOS chromotest in Escherichia coli[4]. However, it did not show clastogenic potential in human lymphocytes[4]. There is currently no conclusive evidence to classify 3-CPA as a carcinogen[1].

Mechanism of Toxicity

The precise molecular mechanisms of 3-CPA toxicity are not fully elucidated. However, its corrosive nature is attributed to its acidic properties, causing severe burns to skin, eyes, and mucous membranes upon contact[8][9]. Systemic toxicity likely involves its reactivity as a halogenated organic acid, which can interfere with cellular processes. The following diagram illustrates a generalized pathway of cellular toxicity that may be relevant to 3-CPA.

G Generalized Cellular Toxicity Pathway cluster_exposure Exposure cluster_cellular_effects Cellular Effects cluster_outcomes Outcomes 3-CPA 3-CPA Cell_Membrane_Damage Cell Membrane Damage 3-CPA->Cell_Membrane_Damage Direct Interaction Mitochondrial_Dysfunction Mitochondrial Dysfunction 3-CPA->Mitochondrial_Dysfunction Metabolic Interference DNA_Damage DNA Damage 3-CPA->DNA_Damage Genotoxicity Necrosis Necrosis Cell_Membrane_Damage->Necrosis Oxidative_Stress Oxidative Stress Mitochondrial_Dysfunction->Oxidative_Stress ROS Production Apoptosis Apoptosis DNA_Damage->Apoptosis Oxidative_Stress->Apoptosis Inflammation Inflammation Oxidative_Stress->Inflammation

A generalized overview of potential cellular toxicity pathways for 3-CPA.

Environmental Impact

The environmental fate of 3-CPA is influenced by its physical and chemical properties, as well as its susceptibility to biological degradation.

Ecotoxicity

3-CPA exhibits toxicity to aquatic organisms. The following table summarizes available ecotoxicity data.

Table 2: Ecotoxicity of 3-Chloropropionic Acid

Test OrganismEndpointConcentrationExposure DurationSource
Daphnia magna (Water Flea)EC50> 100 mg/L48 hours[10]
Desmodesmus subspicatus (Algae)EC5045.3 mg/L72 hours[10]
Pseudomonas putida (Bacteria)EC10482 mg/L18 hours[10]
Environmental Fate

Due to its water solubility, 3-CPA is expected to be mobile in soil and water. However, it is unlikely to persist in the environment due to its potential for biodegradation[11]. Several microbial species have been identified that can degrade 3-CPA, utilizing it as a carbon source.

Biodegradation

The primary mechanism of 3-CPA biodegradation is dehalogenation, where the chlorine atom is removed from the molecule. This process is carried out by dehalogenase enzymes produced by various microorganisms, including bacteria (Pseudomonas sp.) and fungi (Trichoderma sp.)[12][13][14]. The degradation of 3-CPA by these microorganisms typically leads to the formation of propionic acid, which can then be further metabolized[13][15].

G Microbial Biodegradation Pathway of 3-CPA 3-CPA 3-Chloropropionic Acid Propionic_Acid Propionic Acid 3-CPA->Propionic_Acid Dehalogenase Central_Metabolism Central Metabolism (e.g., TCA Cycle) Propionic_Acid->Central_Metabolism Metabolic Enzymes Microorganisms Microorganisms (Pseudomonas sp., Trichoderma sp.) Microorganisms->3-CPA Uptake

Biodegradation of 3-CPA by microorganisms.

Experimental Protocols

The toxicological and ecotoxicological data presented in this guide are typically generated following standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD Guideline 423)

This test provides information on the health hazards likely to arise from a single oral exposure to a substance.

G Acute Oral Toxicity Testing Workflow (OECD 423) cluster_prep Preparation cluster_dosing Dosing cluster_obs Observation cluster_endpoint Endpoint Animal_Selection Select healthy, young adult rats (single sex) Acclimatization Acclimatize animals to lab conditions Animal_Selection->Acclimatization Fasting Fast animals overnight Acclimatization->Fasting Dose_Prep Prepare dose formulations Fasting->Dose_Prep Dosing Administer single oral dose Dose_Prep->Dosing Clinical_Signs Observe for clinical signs of toxicity Dosing->Clinical_Signs Body_Weight Record body weight Dosing->Body_Weight Mortality Record mortality Dosing->Mortality Necropsy Perform gross necropsy Clinical_Signs->Necropsy Data_Analysis Analyze data to determine LD50 Body_Weight->Data_Analysis Mortality->Data_Analysis Necropsy->Data_Analysis

Workflow for acute oral toxicity testing.
Acute Dermal Toxicity (Based on OECD Guideline 402)

This test assesses the potential for a substance to cause toxicity from a single dermal application.

  • Animal Selection and Preparation: Healthy young adult rats or rabbits are used. The fur is clipped from the dorsal area of the trunk 24 hours before the test.

  • Dose Application: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape.

  • Exposure: The substance is kept in contact with the skin for 24 hours.

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly.

  • Endpoint: At the end of the observation period, all animals are subjected to a gross necropsy. The LD50 is calculated.

Aquatic Toxicity: Daphnia sp. Acute Immobilisation Test (Based on OECD Guideline 202)

This test evaluates the acute toxicity of a substance to freshwater invertebrates.

  • Test Organism: Daphnia magna neonates (less than 24 hours old) are used.

  • Test Design: Daphnids are exposed to a range of concentrations of the test substance in a static or semi-static system for 48 hours.

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Endpoint: The EC50 (the concentration that causes immobilization in 50% of the daphnids) is calculated.

Aquatic Toxicity: Algal Growth Inhibition Test (Based on OECD Guideline 201)

This test determines the effects of a substance on the growth of freshwater algae.

  • Test Organism: A rapidly growing species of green algae, such as Desmodesmus subspicatus, is used.

  • Test Design: Algal cultures are exposed to various concentrations of the test substance for 72 hours under controlled conditions of light, temperature, and nutrients.

  • Measurement: Algal growth (biomass) is measured at least daily.

  • Endpoint: The EC50 (the concentration that causes a 50% reduction in algal growth) is determined.

Conclusion

3-Chloropropionic acid presents a moderate toxicological hazard to mammals and is toxic to aquatic organisms. Its primary human health risks are associated with its corrosive properties and potential genotoxicity. In the environment, while mobile, it is not expected to persist due to microbial degradation. The dehalogenation pathway is a key process in its environmental breakdown. A thorough understanding of its toxicological and environmental profile, as outlined in this guide, is essential for implementing appropriate safety measures during its handling and for predicting its environmental impact. Further research is warranted to elucidate the specific molecular mechanisms of its toxicity and to obtain more comprehensive quantitative toxicity data.

References

Commercial sources and purity grades of Cloprop for research purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial sources, purity grades, and analytical methodologies for Cloprop (2-(3-chlorophenoxy)propionic acid) intended for research purposes. This document is designed to assist researchers in sourcing appropriate grades of Cloprop and in implementing quality control procedures for their experimental needs.

Commercial Sources and Purity Grades of Cloprop

Cloprop is available from various chemical suppliers in several purity grades, each suited for different research applications. The selection of a specific grade is critical and should be based on the sensitivity of the intended experiments. Higher purity grades, such as analytical standards or certified reference materials, are essential for quantitative studies and for use as reference standards in analytical assays. Technical grades may be suitable for initial exploratory studies or for applications where high purity is not a primary concern.

Below is a summary of representative commercial suppliers and the typical purity grades of Cloprop they offer. It is important to note that availability and specifications may vary, and researchers should always consult the supplier's certificate of analysis for lot-specific data.

SupplierGradeTypical PurityCAS NumberNotes
TocopharmPlant Growth Regulator≥99%101-10-0Offered as a crystalline powder for use in plant science research.[1][2]
Zhengzhou Delong ChemicalTechnical Grade98% TC101-10-0"TC" denotes Technical Concentrate, a common grade for agricultural chemicals.[3]
PANPAN INDUSTRY CO., LTDTechnical Grade98% TC101-10-0Marketed as a plant growth regulator.[4][5]
CRM LABSTANDARDReference Material (RM)≥95%101-10-0Intended for use as a reference standard in analytical laboratories and is accompanied by a certificate of analysis.[6]
Sigma-Aldrich (Supelco)Analytical Standard--While a specific entry for Cloprop was not found, they offer analytical standards for related phenoxy herbicides like Mecoprop.

Experimental Protocols for Purity Determination

Ensuring the purity of Cloprop is crucial for the validity and reproducibility of research findings. The following are summaries of established analytical methods for determining the purity of Cloprop and related compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and reliable method for assessing the purity of non-volatile and thermally unstable compounds like Cloprop. A typical HPLC protocol involves the following steps:

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reverse-phase C18 column is commonly used for the separation of phenoxyacetic acid derivatives.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. The exact ratio can be optimized to achieve the best separation.

  • Sample Preparation: A stock solution of the Cloprop sample is prepared in a suitable solvent, such as the mobile phase or a component of it. This stock solution is then diluted to a working concentration within the linear range of the detector.

  • Standard Preparation: A certified reference standard of Cloprop is used to prepare a series of calibration standards of known concentrations.

  • Analysis: Equal volumes of the sample and standard solutions are injected into the HPLC system. The retention time and peak area of Cloprop are recorded.

  • Quantification: The purity of the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the reference standards.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For a more definitive identification and quantification, especially in complex matrices, LC-MS can be employed. This technique couples the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.

Methodology:

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).

  • Chromatography: The HPLC conditions are similar to those described above.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically effective for acidic compounds like Cloprop.

  • Mass Analysis: The mass spectrometer is set to monitor for the specific mass-to-charge ratio (m/z) of the deprotonated Cloprop molecule. For quantitative analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) can be used for enhanced specificity.

  • Quantification: Similar to HPLC, quantification is achieved by comparing the response of the sample to that of a calibration curve prepared from a certified reference standard.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can be used to determine the purity of a substance without the need for a specific reference standard of the same compound.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer.

  • Internal Standard: A certified internal standard of known purity and concentration is accurately weighed and mixed with a precisely weighed amount of the Cloprop sample. The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte.

  • Sample Preparation: The mixture of the Cloprop sample and the internal standard is dissolved in a deuterated solvent.

  • Data Acquisition: The ¹H NMR spectrum is acquired under quantitative conditions, ensuring complete relaxation of all relevant protons.

  • Data Processing: The spectrum is carefully processed, including phasing and baseline correction.

  • Calculation: The purity of the Cloprop sample is calculated by comparing the integral of a specific, well-resolved proton signal of Cloprop to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.

Mechanism of Action: Auxin Signaling Pathway

Cloprop is a synthetic auxin, a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA).[7][8][9] At appropriate concentrations, it can be used to promote desirable growth characteristics. However, at higher concentrations, it acts as a herbicide by inducing uncontrolled and disorganized growth, leading to the death of the plant.[8][9] The mechanism of action involves the hijacking of the plant's natural auxin signaling pathway.

The following diagram illustrates the core components of the canonical auxin signaling pathway and how synthetic auxins like Cloprop interfere with it.

AuxinSignaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TIR1_AFB TIR1/AFB Receptor Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Ub Ubiquitin ARF ARF Transcription Factor Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes activates Uncontrolled_Growth Uncontrolled Cell Division & Elongation Auxin_Responsive_Genes->Uncontrolled_Growth Plant_Death Plant Death Auxin_Responsive_Genes->Plant_Death Ub->Aux_IAA Ubiquitination Cloprop Cloprop (Synthetic Auxin) Cloprop->TIR1_AFB promotes binding

Caption: Auxin signaling pathway and the effect of Cloprop.

Diagram Explanation:

In the absence of high levels of auxin, Aux/IAA proteins repress the activity of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.[10][11][12][13] When a synthetic auxin like Cloprop is introduced, it binds to the TIR1/AFB family of F-box proteins, which are part of an SCF E3 ubiquitin ligase complex.[11][12][13] This binding promotes the interaction between TIR1/AFB and the Aux/IAA repressors.[10][13] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome.[10][11] The degradation of the repressors liberates the ARF transcription factors, allowing them to activate the expression of auxin-responsive genes.[10][11][12] The sustained and excessive activation of these genes leads to uncontrolled cell division and elongation, ultimately resulting in the death of the plant.[9]

References

Methodological & Application

Application Notes and Protocols for 2-(3-Chlorophenoxy)propionic acid as a Fruit Thinning Agent in Peaches

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(3-Chlorophenoxy)propionic acid (3-CPA) is a synthetic plant growth regulator with auxin-like activity used for fruit thinning in various stone fruits, including peaches.[1] Proper application of 3-CPA can effectively reduce crop load, leading to improved fruit size and quality without significantly impacting the overall yield.[2] The mechanism of action is believed to involve the induction of embryo abortion, possibly through the stimulation of ethylene (B1197577) production, which leads to fruit abscission.[3][4] These application notes provide a detailed protocol for the use of 3-CPA as a fruit thinning agent in peaches, based on scientific research, for use by researchers, scientists, and drug development professionals.

Data Presentation

The efficacy of 3-CPA as a thinning agent is influenced by concentration, application timing, and peach variety. The following tables summarize quantitative data from various studies.

Table 1: Efficacy of 3-CPA on Different Peach Varieties

Peach VarietyEase of Thinning with 300 ppm 3-CPA
HalfordEasy to thin
PeakEasy to thin
PaloroEasy to thin
CarolynEasy to thin
SuncrestEffective thinning
Early ElbertaEffective thinning
AngelusEffective thinning
PacificaEffective thinning

Source: Adapted from studies on cling and freestone peach varieties.[2][5]

Table 2: Effect of 3-CPA Concentration and Application Timing on Fruit Thinning

Peach Variety3-CPA Concentration (ppm)Ovule Length at Application (mm)Thinning Response Rating*
Vivian (hard-to-thin)3007.0 - 10.0Good
Peak (easy-to-thin)3007.0 - 10.0Good
Halford (easy-to-thin)3007.0 - 10.0Good
Various Cling Varieties150Not specifiedUnsatisfactory
Various Cling Varieties3008.5 - 9.5Best results
Freestone Varieties3004-5Slight or no thinning
Freestone Varieties3007-8Good to excellent
Freestone Varieties30010-11Slight or no thinning
Early Amber200During endosperm cytokinesisPoor thinning
Early Amber300During endosperm cytokinesisGood commercial thinning
Early Amber400During endosperm cytokinesisPoor thinning

*Thinning Response Rating: A qualitative assessment of the thinning effectiveness, where "Good" or "Excellent" indicates a commercially desirable reduction in fruit set.[5] Source: Data compiled from multiple research articles.[2][5][6][7]

Experimental Protocols

The following protocols are based on established research methodologies for applying 3-CPA as a fruit thinning agent in peaches.

1. Preparation of 3-CPA Solution

  • Materials:

    • This compound (3-CPA) formulation (e.g., wettable powder or soluble concentrate)[1]

    • Distilled water

    • Surfactant (optional, as per manufacturer's recommendation)

    • Calibrated scale and volumetric flasks

    • Magnetic stirrer and stir bar

  • Procedure:

    • Determine the desired final concentration of 3-CPA in parts per million (ppm). A concentration of 300 ppm is commonly effective for many peach varieties.[2][5]

    • Calculate the required amount of 3-CPA formulation based on its purity and the desired final volume and concentration.

    • In a volumetric flask, dissolve the calculated amount of 3-CPA formulation in a small volume of distilled water.

    • If using a surfactant, add it to the solution according to the manufacturer's instructions.

    • Bring the solution to the final volume with distilled water and mix thoroughly using a magnetic stirrer until fully dissolved.

2. Application of 3-CPA Solution

  • Timing of Application:

    • The optimal application time is determined by the average ovule (seed) length of the developing fruit.

    • For most cling peach varieties, the best results are achieved when the average ovule length is between 8.5 to 9.5 mm.[2] Successful thinning can occur when ovule lengths are between 7.0 to 10.0 mm.[2]

    • For some freestone peach varieties, the optimal ovule length for application is between 7 to 8 mm.[5]

    • Application timing is critical, especially for hard-to-thin varieties.[2] The effective window for application can be as short as a 4-day interval during which the endosperm is transitioning from a free nuclear to a cellular stage.[6]

  • Procedure for Determining Ovule Length:

    • Collect a random sample of at least 20 fruits from the target orchard.[2]

    • Using a sharp blade, carefully slice each fruit longitudinally to expose the ovule.

    • Measure the maximum length of each ovule in millimeters (mm) using a caliper.

    • Calculate the average ovule length for the sample.

  • Spray Application:

    • Use a calibrated sprayer to ensure uniform and thorough coverage of the trees. Inconsistent coverage will result in uneven thinning.[2][3]

    • Apply the 3-CPA solution as a dilute spray, typically at a volume of 400 gallons per acre, to ensure complete wetting of foliage and fruit.[2]

    • The application can be made at any time of day.[2]

    • Avoid application when rain is expected, as this may wash off the product and reduce its efficacy.

3. Post-Application Evaluation

  • Assessment of Thinning Efficacy:

    • Evaluate the fruit set approximately 30 days after the application.[6]

    • Compare the number of fruits on treated trees to that of untreated control trees.

    • The effectiveness can be rated qualitatively (e.g., slight, good, excellent, over-thinned) or quantitatively by counting the number of fruits per limb or tree.[5]

  • Phytotoxicity Assessment:

    • Monitor trees for any signs of phytotoxicity, such as leaf yellowing, twisting, or burning. Slight leaf injury is often observed when effective thinning is achieved and is generally transient.[2]

  • Fruit Quality Assessment:

    • At harvest, evaluate fruit size, weight, color, soluble solids, and the incidence of split pits. Compare these parameters between treated and hand-thinned or untreated control trees.[2]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_app Application Phase cluster_eval Evaluation Phase prep_solution Prepare 3-CPA Solution (300 ppm) spray_application Apply 3-CPA Spray to Peach Trees prep_solution->spray_application determine_timing Determine Application Timing (Measure Ovule Length) determine_timing->spray_application eval_thinning Assess Thinning Efficacy (30 days post-application) spray_application->eval_thinning eval_phytotoxicity Monitor for Phytotoxicity spray_application->eval_phytotoxicity eval_fruit_quality Evaluate Fruit Quality at Harvest eval_thinning->eval_fruit_quality

Caption: Experimental workflow for peach fruit thinning using 3-CPA.

signaling_pathway cluster_stimulus External Stimulus cluster_plant_response Plant Physiological Response cpa_app 3-CPA Application auxin_mimic 3-CPA Mimics Auxin cpa_app->auxin_mimic ethylene_prod Increased Ethylene Production auxin_mimic->ethylene_prod embryo_abortion Embryo Abortion ethylene_prod->embryo_abortion abscission Fruit Abscission (Thinning) embryo_abortion->abscission

Caption: Proposed signaling pathway for 3-CPA induced fruit thinning in peaches.

References

Application of 3-CPA to Increase Fruit Size in Pineapples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Chlorophenoxy-α-propionic acid (3-CPA or Cloprop) is a synthetic auxin used in agriculture to influence plant growth and development. In pineapple (Ananas comosus), 3-CPA has been shown to be effective in increasing fruit size and weight, thereby enhancing yield and marketability. This document provides detailed application notes and protocols based on scientific research for the use of 3-CPA in pineapple cultivation for fruit size enhancement.

Data Presentation

The application of 3-CPA has demonstrated a significant impact on various fruit parameters in pineapple. The following table summarizes the quantitative data from a study on the effects of different concentrations of 3-CPA on the 'Giant Kew' pineapple cultivar.

Table 1: Effect of Different Concentrations of 3-CPA on Pineapple Fruit Parameters

3-CPA Concentration (ppm)Fruit Length (cm)Pulp Weight (g)Peel Weight (g)Core Weight (g)
0 (Control)15.65950380180
5016.451020395190
10017.221080403200
15016.801050390195
20016.10980385185

Data adapted from a study on the effect of 2-(3-chlorophenoxy) propionic acid on crown size, yield, and quality of pineapple cv. Giant Kew.[1]

Experimental Protocols

This section outlines a detailed methodology for the application of 3-CPA to increase fruit size in pineapples, based on established research protocols.

Preparation of 3-CPA Solution
  • Materials:

    • 3-CPA (Cloprop)

    • Solvent (e.g., methanol, ethanol, or dimethyl formamide)[2]

    • Distilled water

    • pH meter

    • Stirring apparatus

    • Volumetric flasks and graduated cylinders

  • Procedure:

    • Calculate the required amount of 3-CPA to achieve the desired concentration (e.g., 100 ppm). For a 100 ppm solution, dissolve 100 mg of 3-CPA in a small amount of solvent.

    • Transfer the dissolved 3-CPA to a volumetric flask.

    • Add distilled water to the flask, bringing it to the final desired volume.

    • Stir the solution thoroughly to ensure homogeneity.

    • Measure and adjust the pH of the solution if necessary, as per specific experimental requirements.

Application of 3-CPA Solution
  • Timing of Application: The timing of 3-CPA application is critical for its efficacy in increasing fruit size. Two primary application windows have been identified:

    • Method 1: Apply when the apical flowers are in the final stage of dehiscence.[1]

    • Method 2: Apply approximately 15 weeks before the anticipated harvest, when the last batch of flowers has withered, and the corolla is 3-5 cm long.[2]

  • Application Method:

    • Use a calibrated sprayer to ensure a uniform application of the 3-CPA solution.

    • Apply the solution as a foliar spray, directing it onto the developing fruit.

    • Ensure thorough coverage of the fruit surface.

    • The recommended spray volume is typically between 240 - 700 g of 3-CPA per 1000 kg of water per hectare.[2]

Post-Application Monitoring and Data Collection
  • Growth and Yield Parameters:

    • Monitor the growth of the treated and control pineapple fruits at regular intervals.

    • At maturity, harvest the fruits and record the following parameters:

      • Fruit weight (with and without crown)

      • Fruit length (with and without crown)

      • Fruit diameter

      • Pulp weight

      • Peel weight

      • Core weight

  • Quality Parameters:

    • Assess fruit quality by measuring:

      • Total Soluble Solids (TSS) using a refractometer.

      • Titratable Acidity (TA) through titration.

      • TSS/TA ratio.

      • Ascorbic acid (Vitamin C) content.

Signaling Pathways and Logical Relationships

The application of 3-CPA, a synthetic auxin, influences pineapple fruit development by modulating the plant's endogenous auxin signaling pathway.

Auxin_Signaling_Pathway ARF Auxin Response Factor (ARF) AuxRE Auxin Response Element (on DNA) ARF->AuxRE Binds to Aux_IAA Aux/IAA Repressor Aux_IAA->Transcription_Repression Represses ARF TIR1_AFB TIR1/AFB Receptor TIR1_AFB->Aux_IAA Promotes binding to AuxRE->Transcription_Activation Initiates Gene_Expression Auxin-Responsive Gene Expression Transcription_Repression->Gene_Expression Inhibits Transcription_Activation->Gene_Expression Activates Increased Fruit Size Increased Fruit Size Gene_Expression->Increased Fruit Size Leads to 3_CPA 3-CPA (Applied Auxin) 3_CPA->TIR1_AFB Binds to

Caption: Auxin signaling pathway initiated by 3-CPA in pineapple.

The diagram above illustrates the generally accepted model of auxin signaling. In the absence of auxin, Aux/IAA proteins repress the activity of Auxin Response Factors (ARFs). The application of 3-CPA leads to its binding to the TIR1/AFB receptor complex, which then targets the Aux/IAA repressor for degradation. This degradation releases the ARFs, allowing them to activate the transcription of auxin-responsive genes, which in turn promotes cell division and expansion, leading to increased fruit size.

Experimental_Workflow Prep 1. Prepare 3-CPA Solutions (e.g., 0, 50, 100, 150, 200 ppm) Timing 2. Identify Optimal Application Stage (End of flowering) Prep->Timing Application 3. Apply 3-CPA Solution (Foliar spray on fruit) Timing->Application Monitoring 4. Monitor Fruit Growth Application->Monitoring Harvest 5. Harvest at Maturity Monitoring->Harvest Data_Collection 6. Collect Quantitative Data (Weight, Length, Diameter, etc.) Harvest->Data_Collection Analysis 7. Analyze Data and Compare Treatments Data_Collection->Analysis

Caption: Experimental workflow for 3-CPA application on pineapples.

This workflow diagram outlines the key steps in conducting an experiment to evaluate the effect of 3-CPA on pineapple fruit size. It provides a logical sequence from solution preparation to data analysis.

Logical_Relationship CPA_App 3-CPA Application (Synthetic Auxin) Auxin_Sig Increased Auxin Signaling in Fruit Tissues CPA_App->Auxin_Sig Cell_Proc Enhanced Cell Division & Cell Expansion Auxin_Sig->Cell_Proc Fruit_Size Increased Fruit Size and Weight Cell_Proc->Fruit_Size

Caption: Logical relationship of 3-CPA application to increased fruit size.

This diagram illustrates the causal chain of events, starting from the application of 3-CPA, which triggers a physiological response at the cellular level, ultimately resulting in the desired outcome of increased fruit size. The application of 3-CPA acts as an external stimulus that enhances the natural auxin-driven processes of fruit growth.

References

Optimal Concentration of Cloprop for Promoting Root Development in Cuttings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on available scientific literature. While Cloprop (2-(3-chlorophenoxy)propionic acid) is known to possess auxin-like activity and is indicated for root growth stimulation, specific peer-reviewed studies detailing its optimal concentration for rooting cuttings across various plant species are limited. The quantitative data and protocols provided are primarily derived from studies on the closely related compound, Dichlorprop (DCP), and generalized auxin application methodologies. Researchers are advised to conduct preliminary dose-response experiments to determine the optimal Cloprop concentration for their specific plant species and experimental conditions.

Introduction

Cloprop, a synthetic auxin, holds potential for promoting adventitious root development in plant cuttings, a critical process in vegetative propagation for agriculture, horticulture, and forestry. Its mechanism of action is believed to be similar to that of endogenous auxins, which play a pivotal role in initiating and promoting the formation of roots from stem or leaf tissues.[1] This document provides a summary of relevant data from a study on a related compound, Dichlorprop, and outlines a general protocol for determining the optimal concentration of Cloprop for rooting cuttings.

Data Presentation: Effects of a Cloprop-Related Auxin on Rooting

The following tables summarize the dose-dependent effects of Dichlorprop (DCP) and its ester prodrug (DCPE) on the in-vitro rooting of Populus × canadensis cuttings after 25 days.[2][3] This data can serve as a starting point for designing experiments with Cloprop.

Table 1: Effect of Dichlorprop (DCP) and Dichlorprop Ester (DCPE) on Adventitious Rooting of Populus × canadensis Cuttings

Treatment Concentration (µM)CompoundNumber of Adventitious Roots (Average)Adventitious Root Length (cm, Average)Root Weight (mg, Average)Callus Weight (mg, Average)
0 (Control)-4.672.502.30.0
0.01DCP4.331.834.20.0
0.01DCPE5.332.833.50.0
0.1DCP6.671.505.80.2
0.1DCPE7.331.676.50.3
1DCPHighReduced-Increased
1DCPEHighReduced-Increased
10DCPInhibited--High
10DCPEInhibited--High

Data adapted from a study on Dichlorprop (DCP) and its ester (DCPE) in Populus × canadensis.[2][3] At 1 µM, both DCP and DCPE induced abundant aerial root formation, making quantification difficult. At 10 µM, both compounds showed herbicidal effects, leading to excessive callus formation and shoot necrosis.[2]

Table 2: Effect of a Dichlorprop-Related Compound (C77) on Rooting of Populus × canadensis Cuttings

Treatment Concentration (µM)Number of Adventitious Roots (Average)Number of Lateral Roots (Average)Adventitious Root Length (cm, Average)Root Weight (mg, Average)
0 (Control)4.677.042.502.3
0.015.3315.222.333.8
0.16.2023.112.175.5
17.008.331.837.6
10Inhibited-1.034.2

Data for C77, an amide ester of Dichlorprop-P (DCP).[3] Low concentrations (0.01 µM and 0.1 µM) stimulated both adventitious and lateral root formation, while the highest concentration (10 µM) negatively impacted root development.[3][4]

Experimental Protocols

The following are generalized protocols for preparing Cloprop solutions and treating cuttings. These should be adapted based on the specific plant species and research objectives.

Preparation of Cloprop Stock and Working Solutions
  • Stock Solution (e.g., 1 mM):

    • Cloprop is sparingly soluble in water but soluble in ethanol (B145695), methanol, and dilute alkaline solutions.[5]

    • To prepare a 1 mM stock solution, dissolve 200.62 mg of Cloprop (molar mass: 200.62 g/mol ) in a small volume of ethanol or 1N NaOH.

    • Once dissolved, bring the final volume to 1 L with deionized water.

    • Store the stock solution in a dark, refrigerated container.

  • Working Solutions:

    • Prepare a series of working solutions by diluting the stock solution. For example, to obtain concentrations similar to those in the Dichlorprop study (0.01, 0.1, 1, and 10 µM), perform serial dilutions.

    • Always prepare fresh working solutions on the day of the experiment.

Protocol for Treating Cuttings

This protocol outlines a general procedure for testing the efficacy of Cloprop on the rooting of softwood or semi-hardwood cuttings.

  • Cutting Preparation:

    • Collect healthy, disease-free cuttings from the desired plant species. Cuttings should typically be 4-6 inches long and have at least two to three nodes.

    • Make a fresh, angled cut at the base of each cutting, just below a node.

    • Remove the leaves from the lower half of the cutting to reduce water loss.

  • Treatment Application (Quick Dip Method):

    • Pour a small amount of each Cloprop working solution into separate, clean containers.

    • Dip the basal 1-2 cm of each cutting into the respective treatment solution for 5-10 seconds.

    • A control group should be dipped in a solution containing the same solvent used to dissolve the Cloprop (e.g., a very dilute ethanol solution) but without the active ingredient.

  • Planting and Incubation:

    • Insert the treated cuttings into a sterile, well-drained rooting medium (e.g., a mixture of perlite (B1173460) and peat moss).

    • Maintain high humidity around the cuttings by using a propagation dome or misting system.

    • Place the cuttings in a location with bright, indirect light and maintain a temperature conducive to rooting for the specific plant species.

  • Data Collection and Analysis:

    • After a predetermined period (e.g., 4-8 weeks), carefully remove the cuttings from the rooting medium.

    • Record the following parameters for each cutting:

      • Rooting percentage (the percentage of cuttings that formed roots).

      • Number of primary roots per cutting.

      • Length of the longest root per cutting.

      • Root fresh and dry weight.

    • Perform statistical analysis to determine significant differences between treatment groups.

Visualizations

Signaling Pathway

The following diagram illustrates a simplified auxin signaling pathway leading to adventitious root formation.

Auxin_Signaling_Pathway cluster_perception Auxin Perception cluster_transduction Signal Transduction cluster_response Cellular Response Auxin Auxin (e.g., Cloprop) TIR1_AFB TIR1/AFB Receptors Auxin->TIR1_AFB Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA binds to ARF Auxin Response Factors (ARFs) Aux_IAA->ARF represses Ubiquitination Ubiquitination & Degradation Aux_IAA->Ubiquitination targeted for Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression activates Root_Initiation Adventitious Root Initiation Gene_Expression->Root_Initiation

Caption: Simplified Auxin Signaling Pathway for Root Initiation.

Experimental Workflow

The diagram below outlines the general workflow for an experiment to determine the optimal Cloprop concentration for rooting cuttings.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Data Analysis A1 Prepare Cloprop Stock & Working Solutions B1 Treat Cuttings with Cloprop Solutions (Quick Dip) A1->B1 A2 Collect & Prepare Plant Cuttings A2->B1 B2 Plant Cuttings in Rooting Medium B1->B2 C1 Incubate under Controlled Environment (Humidity, Light, Temp.) B2->C1 D1 Collect Rooting Data (%, Number, Length, Weight) C1->D1 D2 Statistical Analysis D1->D2 D3 Determine Optimal Concentration D2->D3

Caption: Experimental Workflow for Optimizing Cloprop Concentration.

References

Application Notes: Preparation of 2-(3-Chlorophenoxy)propionic Acid Stock Solutions for In Vitro Plant Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(3-Chlorophenoxy)propionic acid (3-CPA or Cloprop) is a synthetic plant growth regulator that mimics the action of natural auxins.[1][2] It is utilized in plant research and agriculture to influence various physiological processes, including fruit thinning, increasing fruit size, and suppressing crown growth in pineapples.[3][4][5] Accurate and consistent preparation of stock solutions is crucial for obtaining reliable and reproducible results in in vitro plant assays. These application notes provide a detailed protocol for the preparation, storage, and use of 3-CPA stock solutions.

Physicochemical Properties

A summary of the relevant physicochemical properties of this compound is provided in the table below. This information is essential for accurate stock solution preparation and handling.

PropertyValueReferences
IUPAC Name 2-(3-chlorophenoxy)propanoic acid[1]
Molecular Formula C₉H₉ClO₃[1][6]
Molecular Weight 200.62 g/mol [1][6][7]
Appearance Colorless solid, white to off-white crystalline powder[1][2][6]
Melting Point 113-116 °C[6]
Water Solubility 1200 mg/L (at 22 °C)[1][2]
Solubility in other solvents Soluble in acetone, dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and dilute alkaline solutions.[1][3][4]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution of this compound. This concentration is a convenient starting point for preparing various working concentrations for in vitro plant assays.

Materials:

  • This compound (purity ≥ 98%)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Deionized or distilled water, sterile

  • Analytical balance

  • 100 mL volumetric flask, sterile

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm pore size) and syringe

  • Sterile storage bottles (e.g., amber glass bottles)

Procedure:

  • Calculate the required mass: To prepare 100 mL of a 10 mM stock solution, calculate the mass of 3-CPA needed:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.100 L x 200.62 g/mol = 0.20062 g

    • Therefore, weigh out approximately 20.06 mg of 3-CPA.

  • Dissolution:

    • Carefully transfer the weighed 3-CPA powder into the 100 mL volumetric flask.

    • Add a small volume (e.g., 1-2 mL) of 1 M NaOH dropwise while gently swirling the flask to dissolve the powder. 3-CPA is more soluble in a dilute alkaline solution.[4]

    • Once the powder is completely dissolved, add approximately 80 mL of sterile deionized water.

  • Volume Adjustment and Mixing:

    • Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer for a few minutes to ensure it is thoroughly mixed.

    • Carefully add sterile deionized water to bring the final volume to the 100 mL mark on the volumetric flask.

  • Sterilization:

    • To prevent microbial contamination, sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a sterile storage bottle. Autoclaving is generally not recommended for hormone solutions as heat can cause degradation.

  • Storage:

    • Store the sterile stock solution in a clearly labeled, airtight, and light-protected (amber) bottle at 4°C for short-term storage (up to one month) or at -20°C for long-term storage (several months).[8]

Preparation of Working Solutions:

To prepare a working solution of a specific concentration from the 10 mM stock solution, use the following formula (C1V1 = C2V2):

  • V1 = (C2 x V2) / C1

    • V1 = Volume of the stock solution needed

    • C1 = Concentration of the stock solution (10 mM)

    • V2 = Final volume of the working solution

    • C2 = Desired final concentration of the working solution

For example, to prepare 100 mL of a 10 µM working solution:

  • V1 = (10 µM x 100 mL) / 10,000 µM = 0.1 mL or 100 µL

  • Add 100 µL of the 10 mM stock solution to 99.9 mL of sterile plant culture medium.

Experimental Workflow Diagram

Workflow Workflow for Preparing this compound Stock Solution A 1. Calculate Mass of 3-CPA B 2. Weigh 3-CPA Powder A->B C 3. Transfer to Volumetric Flask B->C D 4. Add 1M NaOH to Dissolve C->D E 5. Add Deionized Water D->E F 6. Mix Thoroughly E->F G 7. Adjust to Final Volume F->G H 8. Sterile Filter (0.22 µm) G->H I 9. Transfer to Sterile Bottle H->I J 10. Store at 4°C or -20°C I->J

Caption: Workflow for the preparation of a this compound stock solution.

Signaling Pathway Context

This compound, as a synthetic auxin, influences plant growth and development by modulating auxin signaling pathways. These pathways are complex and typically involve the perception of auxin by receptors (e.g., TIR1/AFB), leading to the degradation of Aux/IAA transcriptional repressors. This de-repression allows Auxin Response Factors (ARFs) to regulate the expression of auxin-responsive genes, ultimately controlling cellular processes like cell division, elongation, and differentiation.

AuxinSignaling Simplified Auxin Signaling Pathway cluster_cell Plant Cell CPA 3-CPA (Auxin) Receptor TIR1/AFB Receptors CPA->Receptor SCF_TIR1 SCF-TIR1/AFB Complex Receptor->SCF_TIR1 binds to Proteasome 26S Proteasome SCF_TIR1->Proteasome targets for degradation Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_TIR1 recruited to ARF Auxin Response Factor (ARF) Aux_IAA->ARF inhibits Proteasome->Aux_IAA degrades ARG Auxin-Responsive Genes ARF->ARG activates transcription Response Cellular Response (e.g., Growth, Division) ARG->Response

Caption: Simplified overview of the auxin signaling pathway modulated by 3-CPA.

References

Application Notes and Protocols for the Quantification of 3-Chlorophenoxyacetic Acid (3-CPA) in Plant Tissues by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of 3-Chlorophenoxyacetic Acid (3-CPA), a synthetic auxin, in various plant tissues.

Introduction

3-Chlorophenoxyacetic acid (3-CPA) is a synthetic auxin used as a plant growth regulator to promote fruit setting and growth. Monitoring its concentration in plant tissues is crucial for agricultural applications and to ensure food safety. This application note describes a robust and reliable HPLC-UV method for the extraction and quantification of 3-CPA from plant matrices. The method is suitable for researchers in plant science, agriculture, and food safety.

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Ethyl acetate (B1210297) (Analytical grade).

  • Reagents: Formic acid (88%), Acetic acid (Glacial), Sodium chloride (NaCl), Anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Standards: 3-Chlorophenoxyacetic acid (3-CPA) analytical standard (>98% purity).

  • Solid Phase Extraction (SPE): C18 cartridges (500 mg, 6 mL).

Standard Solution Preparation

A stock solution of 3-CPA (1000 µg/mL) is prepared in methanol. Working standard solutions are prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

Sample Preparation and Extraction

The following protocol is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, widely used for pesticide residue analysis in food matrices.

  • Homogenization: Weigh 5 g of a representative sample of the plant tissue (e.g., leaves, fruits, stems) into a 50 mL centrifuge tube. The tissue should be finely chopped or homogenized.

  • Extraction: Add 10 mL of acidified water (0.1% formic acid) and 10 mL of acetonitrile to the tube.

  • Salting-out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Shaking: Cap the tube tightly and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Supernatant Collection: Transfer the upper acetonitrile layer to a clean tube.

  • Evaporation: Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the mobile phase and vortex for 30 seconds.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC-UV Conditions
  • Instrument: A standard HPLC system equipped with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Acetic Acid in Water (40:60, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: 228 nm.

Data Presentation

The quantitative data for the HPLC-UV method for 3-CPA analysis is summarized in the table below. This data is compiled from validated methods for similar chlorophenoxyacetic acid herbicides in plant and other matrices, providing a reliable estimate of the expected performance of this protocol.

ParameterValue
Retention Time ~ 5.8 min
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Recovery 85 - 105%
Precision (RSD%) < 5%

Mandatory Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_cleanup Sample Clean-up & Concentration cluster_analysis HPLC-UV Analysis Homogenization Homogenize 5g of Plant Tissue Extraction Add Acidified Water and Acetonitrile Homogenization->Extraction SaltingOut Add MgSO4 and NaCl Extraction->SaltingOut Shaking Shake Vigorously for 1 min SaltingOut->Shaking Centrifugation Centrifuge at 4000 rpm for 5 min Shaking->Centrifugation CollectSupernatant Collect Acetonitrile Layer Centrifugation->CollectSupernatant Evaporation Evaporate to Dryness under N2 CollectSupernatant->Evaporation Reconstitution Reconstitute in 1 mL Mobile Phase Evaporation->Reconstitution Filtration Filter through 0.22 µm Syringe Filter Reconstitution->Filtration HPLC_Injection Inject 20 µL into HPLC System Filtration->HPLC_Injection Data_Analysis Quantify 3-CPA using Calibration Curve HPLC_Injection->Data_Analysis G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin 3-CPA (Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA recruits ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Ubiquitination Ubiquitination Aux_IAA->Ubiquitination is targeted for Auxin_Response_Genes Auxin-Responsive Gene Expression ARF->Auxin_Response_Genes activates Proteasome 26S Proteasome Ubiquitination->Proteasome leads to degradation by Proteasome->Aux_IAA degrades

Application Note: Analysis of Chlorophenoxy Acid Residues in Soil by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorophenoxy acid herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-Methyl-4-chlorophenoxyacetic acid (MCPA), are widely utilized in agriculture for broadleaf weed control. Their persistence and potential for environmental contamination necessitate sensitive and reliable analytical methods for their determination in complex matrices like soil. This application note details a comprehensive protocol for the extraction, derivatization, and subsequent quantitative analysis of chlorophenoxy acid herbicide residues in soil using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is based on established principles, including those outlined in U.S. EPA Method 8151A, and is intended for use by researchers and analytical scientists.[1][2]

The inherent low volatility and high polarity of these acidic herbicides make direct GC analysis challenging. Therefore, a crucial step in the workflow is the derivatization of the acidic functional group to a less polar and more volatile ester form, typically a methyl ester, to improve chromatographic separation and detection sensitivity.[3]

Principle

The analytical workflow involves the extraction of chlorophenoxy acids from the soil matrix using a suitable organic solvent. An optional alkaline hydrolysis step can be performed to convert any esterified herbicides into their parent acid form.[1] The extracted acids are then derivatized to their corresponding methyl esters. These derivatives are subsequently separated, identified, and quantified using a capillary column gas chromatograph coupled with a mass spectrometer (GC-MS). Identification is confirmed by comparing the retention times and mass spectra of the analytes with those of known standards, while quantification is achieved through the use of an internal or external standard calibration.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Soil Sample Collection (10-20g) Extraction 2. Solvent Extraction (e.g., Acetone (B3395972)/Hexane) Sample->Extraction Hydrolysis 3. Alkaline Hydrolysis (Optional, pH > 12) Extraction->Hydrolysis Acidification 4. Acidification & Partition (pH < 2) Hydrolysis->Acidification Derivatization 5. Esterification (e.g., with BF3/Methanol) Acidification->Derivatization GCMS 6. GC-MS Analysis Derivatization->GCMS Data 7. Data Processing (Quantification & Identification) GCMS->Data cluster_prep cluster_prep cluster_deriv cluster_deriv cluster_analysis cluster_analysis

Caption: Experimental workflow for chlorophenoxy acid analysis in soil.

Apparatus and Materials

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) and a split/splitless injector.

  • Mechanical Shaker or Sonicator

  • Centrifuge

  • Concentrator Apparatus: Kuderna-Danish (K-D) or equivalent.

  • Glassware: Volumetric flasks, centrifuge tubes, separatory funnels, pipettes. All glassware must be scrupulously cleaned and rinsed with solvent before use to avoid contamination.[4]

  • pH meter or pH paper

Reagents and Standards

  • Solvents: Acetone, hexane (B92381), diethyl ether, methanol (B129727) (all pesticide residue grade or equivalent).

  • Reagent Water: Organic-free.

  • Sodium Sulfate: Anhydrous, granular.

  • Sulfuric Acid (H₂SO₄): Concentrated.

  • Potassium Hydroxide (B78521) (KOH): Pellets.

  • Derivatizing Agent: Boron Trifluoride (BF₃) in Methanol (14% w/v) or freshly prepared diazomethane. Note: Diazomethane is explosive and carcinogenic; handle with extreme caution in a well-ventilated hood. BF₃/Methanol is a safer alternative.

  • Analytical Standards: Certified reference materials for each chlorophenoxy acid of interest (e.g., 2,4-D, MCPA, Mecoprop, 2,4,5-T, Silvex).

  • Internal Standard Stock Solution: (e.g., 2,4-Dichlorophenylacetic acid, if not an analyte).

  • Surrogate Standard Stock Solution: To monitor extraction efficiency.

Experimental Protocols

Protocol 1: Sample Extraction (Adapted from EPA Method 8151A)
  • Sample Weighing: Weigh approximately 10-20 g of a well-homogenized soil sample into a centrifuge tube.

  • Spiking: Spike the sample with surrogate and internal standards as required for quality control and quantification.

  • Initial Extraction: Add 10 mL of acetone and 10 mL of hexane. Vortex or shake vigorously for 20 minutes.

  • Centrifugation: Centrifuge the sample at approximately 2000 rpm for 10 minutes to separate the solvent from the soil.

  • Solvent Collection: Carefully transfer the solvent supernatant to a separatory funnel or K-D concentrator.

  • Repeat Extraction: Repeat steps 3-5 twice more, combining all solvent extracts.

  • (Optional) Hydrolysis for Esters: If the determination of herbicide esters is required, they must first be hydrolyzed to the acid form.[1]

    • Add 5 mL of 37% aqueous potassium hydroxide and 30 mL of reagent water to the combined extract.[1]

    • Heat in a water bath at 65°C for 1 hour to hydrolyze the esters.

    • Allow the solution to cool to room temperature.

  • Acidification: Acidify the extract to a pH < 2 with concentrated sulfuric acid. This converts the herbicide salts to their acid form.

  • Liquid-Liquid Partitioning: Partition the acidified aqueous solution with 20 mL of diethyl ether three times. Combine the ether layers.

  • Drying: Dry the combined ether extract by passing it through a column of anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to approximately 1-2 mL using a K-D apparatus or a gentle stream of nitrogen.

Protocol 2: Derivatization to Methyl Esters (Using BF₃/Methanol)
  • Solvent Exchange: Exchange the solvent of the concentrated extract to methanol.

  • Reagent Addition: Add 1 mL of 14% Boron Trifluoride (BF₃) in methanol to the concentrated extract in a sealed vial.

  • Reaction: Heat the vial in a water bath at 80°C for 30 minutes.

  • Cooling & Neutralization: Allow the vial to cool to room temperature. Add 5 mL of reagent water and 5 mL of hexane. Shake to partition the methyl esters into the hexane layer.

  • Final Volume: Carefully transfer the hexane layer to a GC vial. Adjust the final volume as needed for the desired concentration. The sample is now ready for GC-MS analysis.

GC-MS Instrumental Parameters

The following are typical instrument parameters; they should be optimized for the specific instrument and target analytes.

ParameterSetting
GC Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness
Injector Splitless mode, 250°C
Injection Volume 1-2 µL
Carrier Gas Helium, constant flow at 1.0-1.5 mL/min
Oven Program Initial: 50°C for 2 min, ramp at 8°C/min to 210°C, hold for 10 min.[3] (Program must be optimized)
Transfer Line 280°C
MS Source Temp. 230°C
Ionization Mode Electron Impact (EI) at 70 eV
Acquisition Mode Scan (for identification) and/or Selected Ion Monitoring (SIM) (for enhanced sensitivity and quantification)

Data Presentation and Performance

Method performance should be evaluated by analyzing fortified soil samples. Key parameters include recovery, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Typical Performance Data for Chlorophenoxy Acid Analysis in Soil
Analyte (as Methyl Ester)Typical Recovery (%)LOD (mg/kg)LOQ (mg/kg)
2,4-D76 - 97[5]0.00034[6]0.01[6]
MCPA87 - 91[7]0.00047[6]0.01[6]
Mecoprop (MCPP)95 (avg.)[8]0.00022[6]0.01[6]
2,4-DB95 (avg.)[8]0.00066[6]0.01[6]
Dichlorprop (2,4-DP)95 (avg.)[8]0.00033[6]0.01[6]
2,4,5-T76 - 97[5]~0.001~0.003
Silvex (2,4,5-TP)95 (avg.)[8]~0.001~0.003
Note: LOD and LOQ values are highly dependent on instrument sensitivity and matrix effects. The values presented are indicative and should be experimentally determined by the user's laboratory.

Conclusion

The described GC-MS method, involving solvent extraction and methylation derivatization, provides a robust and sensitive approach for the quantitative determination of chlorophenoxy acid herbicide residues in soil. Proper sample preparation, including the crucial derivatization step, is essential for achieving reliable and accurate results. The method's performance should be rigorously validated within the user's laboratory to ensure it meets the specific data quality objectives for its intended application in environmental monitoring or research. Alternative extraction techniques, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, may also be explored to improve sample throughput and reduce solvent consumption.[9]

References

Application Notes and Protocols for Utilizing Cloprop in the Study of Auxin Signaling and Transport Pathways in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for using cloprop and its analogs to investigate the intricate roles of auxin in plant growth and development, with a specific focus on Arabidopsis thaliana as a model organism. The protocols outlined below detail methods for assessing the impact of cloprop on primary root growth, lateral root formation, and gravitropism, offering valuable tools for dissecting auxin signaling and transport pathways.

Introduction to Auxin and Cloprop

Auxin, a class of plant hormones, plays a pivotal role in regulating nearly every aspect of plant growth and development, from cell division and elongation to organogenesis and tropic responses. The spatial and temporal distribution of auxin, largely controlled by polar auxin transport, is crucial for these processes. Synthetic auxin analogs and transport inhibitors are powerful chemical tools for studying the complex mechanisms of auxin action.

Cloprop (2-(3-chlorophenoxy)propionic acid) is a synthetic auxin analog belonging to the phenoxypropionic acid class of compounds. While direct research on cloprop in Arabidopsis is limited, its close structural and functional relatives, such as dichlorprop (B359615) (DCP) and 2,4-dichlorophenoxyacetic acid (2,4-D), have been shown to act as potent auxinic herbicides and plant growth regulators. These compounds are known to interfere with normal auxin homeostasis, leading to a range of developmental phenotypes. It is believed that at low concentrations, they can mimic auxin, while at higher concentrations, they disrupt auxin transport and signaling, leading to growth inhibition and, in some cases, herbicidal effects. By observing the physiological and molecular responses of Arabidopsis to cloprop or its analogs, researchers can gain insights into the fundamental processes of auxin transport and signaling.

Mechanism of Action

The primary mode of action for phenoxypropionic acids like cloprop in perturbing auxin-regulated processes is thought to be through the modulation of auxin transport and signaling pathways. At the cellular level, auxin transport is mediated by influx and efflux carriers, such as AUX/LAX and PIN-FORMED (PIN) proteins, respectively. These transporters establish the auxin gradients necessary for proper development.

Cloprop and its analogs can interfere with these transport processes. While the precise targets of cloprop are not fully elucidated, studies on related compounds suggest potential inhibition of both auxin influx and efflux, leading to altered auxin distribution within plant tissues. This disruption of auxin gradients manifests in observable phenotypes such as altered root growth, impaired gravitropic responses, and changes in lateral root formation. Furthermore, as synthetic auxins, these compounds can also directly interact with the auxin signaling machinery, including the TIR1/AFB receptors, to modulate the expression of auxin-responsive genes.

Data Presentation

The following tables summarize the quantitative effects of dichlorprop (DCP) and 2,4-dichlorophenoxyacetic acid (2,4-D), close analogs of cloprop, on key developmental processes in Arabidopsis and other model plants. This data provides a baseline for designing experiments with cloprop.

Table 1: Dose-Dependent Effect of 2,4-D on Arabidopsis thaliana Primary Root Growth

Concentration of 2,4-D (µM)Primary Root Length (% of Control)Reference
0 (Control)100%[1]
0.1Significantly Reduced[1]
0.5~40%[1]

Note: Data is derived from studies on 2,4-D, a closely related phenoxyacetic acid herbicide, and serves as an expected trend for cloprop.

Table 2: Dose-Dependent Effect of Dichlorprop (DCP) on Poplar Adventitious and Lateral Root Formation

Concentration of DCP (µM)Adventitious Root NumberLateral Root NumberReference
0 (Control)BaselineBaseline[2]
0.01No significant effectReduced[2]
0.1Significantly EnhancedSignificantly Enhanced[2]
1.0Pronounced Inhibition of Elongation-[2]
10.0InhibitoryInhibitory[2]

Note: This data is from studies on poplar and is used as a proxy to indicate the potential biphasic effect of dichlorprop on root development in plants.

Experimental Protocols

Protocol 1: Arabidopsis Primary Root Growth Assay with Cloprop

Objective: To quantify the dose-dependent effect of cloprop on primary root elongation in Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose (B13894)

  • Phytoagar

  • Petri dishes (square or round)

  • Cloprop (or dichlorprop/2,4-D as a substitute)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • Sterile water

  • Growth chamber or incubator with controlled light and temperature

  • Scanner or camera for imaging

  • Image analysis software (e.g., ImageJ)

Methodology:

  • Preparation of Growth Medium:

    • Prepare 0.5X MS medium with 1% (w/v) sucrose and adjust the pH to 5.7.

    • Add 1% (w/v) phytoagar and autoclave.

    • Allow the medium to cool to approximately 50-60°C.

  • Preparation of Cloprop Stock and Working Solutions:

    • Prepare a 10 mM stock solution of cloprop in DMSO.

    • Add the cloprop stock solution to the cooled MS medium to achieve the desired final concentrations (e.g., 0 µM, 0.01 µM, 0.1 µM, 1 µM, 10 µM). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%. Include a DMSO-only control.

    • Pour the medium into sterile Petri dishes and allow them to solidify.

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds by washing with 70% ethanol (B145695) for 1 minute, followed by 20% bleach with 0.05% Triton X-100 for 10 minutes, and then rinse 4-5 times with sterile water.

    • Resuspend the sterilized seeds in sterile 0.1% agar (B569324) and store at 4°C for 2-3 days for stratification.

    • Aseptically place individual seeds in a row on the surface of the agar plates.

  • Seedling Growth and Treatment:

    • Seal the Petri dishes with breathable tape and place them vertically in a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.

    • Allow the seedlings to grow for 4-5 days.

  • Data Collection and Analysis:

    • After the growth period, place the Petri dishes on a flatbed scanner or photograph them.

    • Use ImageJ or similar software to measure the length of the primary root from the root-shoot junction to the root tip for at least 10-15 seedlings per treatment.

    • Calculate the average primary root length and standard error for each concentration.

    • Express the results as a percentage of the control treatment.

Protocol 2: Arabidopsis Lateral Root Formation Assay with Cloprop

Objective: To assess the effect of cloprop on the initiation and development of lateral roots in Arabidopsis.

Methodology:

  • Follow steps 1-3 from Protocol 1 to prepare plates with varying concentrations of cloprop and to plate sterilized, stratified seeds.

  • Seedling Growth:

    • Place the plates vertically in a growth chamber and grow the seedlings for 7-10 days to allow for the development of lateral roots.

  • Data Collection and Analysis:

    • Carefully remove the seedlings from the agar and lay them flat.

    • Using a dissecting microscope, count the number of emerged lateral roots along the primary root.

    • Measure the length of the primary root.

    • Calculate the lateral root density (number of lateral roots per cm of primary root) for each seedling.

    • Calculate the average lateral root density and standard error for each treatment.

Protocol 3: Arabidopsis Root Gravitropism Assay with Cloprop

Objective: To determine the effect of cloprop on the gravitropic response of Arabidopsis roots.

Methodology:

  • Prepare MS agar plates with and without the desired concentration of cloprop as described in Protocol 1.

  • Seedling Growth and Gravistimulation:

    • Grow seedlings vertically for 4-5 days on control MS plates.

    • Transfer seedlings of uniform size to the cloprop-containing plates and control plates, placing them vertically. Allow them to acclimate for a few hours.

    • Rotate the plates 90 degrees to induce a gravitropic stimulus.

  • Data Collection and Analysis:

    • Place the plates in the dark to avoid phototropic responses.

    • Capture images of the seedlings at regular time intervals (e.g., every 2, 4, 6, 8, and 12 hours) after the gravistimulation.

    • Using ImageJ with the angle tool, measure the angle of the root tip curvature relative to the direction of gravity.

    • Plot the root tip angle over time for each treatment to analyze the kinetics of the gravitropic response.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of cloprop in studying auxin signaling and transport.

AuxinSignalingPathway cluster_extracellular Apoplast (pH ~5.5) cluster_cytoplasm Cytoplasm (pH ~7.0) cluster_membrane Plasma Membrane Auxin_H Auxin (IAAH) AUX1_LAX AUX1/LAX Influx Carrier Auxin_H->AUX1_LAX Influx Auxin_neg Auxin (IAA-) TIR1_AFB TIR1/AFB Receptors Auxin_neg->TIR1_AFB Binding PIN PIN Efflux Carrier Auxin_neg->PIN Efflux Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Ubiquitination & Degradation ARF ARF Transcription Factor Aux_IAA->ARF Repression Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activation Gene_Expression Gene Expression Auxin_Response_Genes->Gene_Expression AUX1_LAX->Auxin_neg PIN->Auxin_H Cloprop Cloprop Cloprop->AUX1_LAX Inhibition? Cloprop->PIN Inhibition?

Simplified diagram of the auxin signaling and transport pathway in an Arabidopsis cell.

ExperimentalWorkflow A Prepare MS-agar plates with varying cloprop concentrations C Plate seeds and grow vertically for 4-10 days A->C B Surface sterilize and stratify Arabidopsis seeds B->C D Perform specific assay C->D E Primary Root Elongation Assay D->E Day 4-5 F Lateral Root Formation Assay D->F Day 7-10 G Gravitropism Assay D->G Day 4-5, then rotate 90° H Image acquisition (Scanner/Camera) E->H F->H G->H I Quantitative analysis (e.g., ImageJ) H->I J Data interpretation and comparison I->J

General experimental workflow for studying the effects of cloprop on Arabidopsis root development.

LogicalRelationship Cloprop Cloprop Application Disruption Disruption of Auxin Transport/Signaling Cloprop->Disruption Phenotype Observable Phenotypes: - Altered root growth - Impaired gravitropism - Changes in lateral roots Disruption->Phenotype Understanding Understanding of Auxin's Role in Development Phenotype->Understanding

Logical relationship illustrating how cloprop is used as a tool to study auxin biology.

References

Mitigating Off-Target Drift of 2-(3-Chlorophenoxy)propionic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for minimizing the spray drift of 2-(3-Chlorophenoxy)propionic acid, a phenoxy herbicide. Due to the limited availability of drift studies specifically on this compound, the following recommendations and data are based on established principles of herbicide application and studies conducted on chemically similar phenoxy herbicides, such as 2,4-D and MCPA. These guidelines are intended to support experimental design and field application strategies to reduce off-target movement and environmental impact.

Application Notes: Key Factors Influencing Drift

The off-target movement of this compound during field application is primarily influenced by droplet size, environmental conditions, and application equipment setup. Understanding and controlling these factors are critical to minimizing spray drift.

1.1. Droplet Size: The Most Critical Factor

Smaller spray droplets (<200 microns) are highly susceptible to drift as they remain airborne for longer periods and can be carried significant distances by wind.[1] The primary goal of drift reduction is to produce a droplet spectrum that minimizes the volume of these fine droplets while maintaining adequate target coverage.

1.2. Nozzle Selection and Operating Pressure

The selection of spray nozzles and the pressure at which they are operated are the most important factors determining the initial droplet size spectrum.[2]

  • Low-Drift Nozzles: Air-induction (AI) or venturi nozzles are designed to produce coarser droplets by incorporating air into the spray liquid.[3][4] These nozzles can significantly reduce the number of driftable fines compared to standard flat-fan nozzles.[3]

  • Operating Pressure: Higher spray pressures generally produce finer droplets.[1][5] It is crucial to operate nozzles within their recommended pressure range to achieve the desired droplet size. Reducing pressure can increase droplet size but requires recalibration of the sprayer to maintain the correct application rate.[6]

1.3. Adjuvants for Drift Reduction

Drift reduction adjuvants work by modifying the physical properties of the spray solution, primarily by increasing its viscosity, to produce larger spray droplets.[7]

  • Types of Drift Reduction Adjuvants: These include oil-based adjuvants (e.g., vegetable oils, methylated seed oils) and polymer-based adjuvants.[7][8]

  • Efficacy: The effectiveness of a drift reduction adjuvant can depend on the specific herbicide formulation, nozzle type, and environmental conditions. Some studies have shown that certain adjuvants can reduce the percentage of fine droplets and overall drift potential.

1.4. Environmental Conditions

  • Wind Speed and Direction: Wind is a primary driver of spray drift. Applications should be avoided when wind speeds are high or gusty. A gentle, steady breeze (3 to 10 mph) blowing away from sensitive areas is generally preferred.[1][5][6]

  • Temperature and Humidity: High temperatures and low humidity increase the rate of droplet evaporation, leading to smaller droplets that are more prone to drift.[9] Spraying during cooler, more humid conditions can mitigate this effect.

  • Temperature Inversions: Applying pesticides during a temperature inversion can lead to significant long-distance drift.[2] Inversions occur when a layer of cool, dense air is trapped near the ground by a layer of warmer air, preventing vertical air mixing and allowing fine spray droplets to remain suspended and move horizontally with slight air currents.

1.5. Application Equipment Setup

  • Boom Height: The higher the spray boom, the greater the potential for drift.[2][6] The boom should be set at the lowest height that still provides uniform spray coverage, which is dependent on the nozzle spacing and spray angle.

  • Travel Speed: High sprayer speeds can create turbulence that entrains small droplets and increases drift potential.[9]

Quantitative Data on Drift Reduction Techniques

The following tables summarize quantitative data from studies on phenoxy and other herbicides, demonstrating the impact of different application technologies on spray drift.

Table 1: Effect of Nozzle Type and Adjuvant on 2,4-D Drift Potential

Nozzle TypeWorking Pressure (kPa)Spray MixtureDrift Potential (%)
Conventional Flat Jet200Water + 2,4-D15.8
Conventional Flat Jet500Water + 2,4-D28.5
Flat Jet with Air Induction200Water + 2,4-D8.2
Flat Jet with Air Induction500Water + 2,4-D12.1
Conventional Flat Jet300Water + 2,4-D + Surfactant19.5
Flat Jet with Air Induction300Water + 2,4-D + Surfactant9.8

Data adapted from a study on 2,4-D herbicide. The drift potential was quantified in a wind tunnel.[1]

Table 2: Influence of Adjuvants on Droplet Size and Drift Reduction

Adjuvant TypeActive IngredientVolume Median Diameter (VMD) (µm)Drift Reduction Potential (%)
Control (Water)-1580
Mineral OilMineral Oil21545.8
Vegetable OilVegetable Oil24259.4
PolymerPolyacrylamide19838.2

Data adapted from a study evaluating various adjuvants. Droplet size was measured using laser diffraction, and drift potential was evaluated in a wind tunnel.[10]

Experimental Protocols

3.1. Wind Tunnel Protocol for Measuring Spray Drift

This protocol outlines a standardized method for quantifying the drift potential of a herbicide formulation under controlled laboratory conditions.

Objective: To determine the droplet size spectrum and downwind deposition of a sprayed solution.

Materials:

  • Low-speed wind tunnel with controlled airflow.

  • Laser diffraction particle size analyzer.

  • Spray system with adjustable nozzle type, pressure, and boom height.

  • Collection lines (e.g., polyethylene (B3416737) or nylon strings) for sampling downwind drift.

  • Fluorometer or spectrophotometer for quantifying tracer deposits.

  • Fluorescent tracer dye.

Methodology:

  • Preparation of Spray Solution: Prepare the test solution containing this compound at a known concentration and include a fluorescent tracer. Also, prepare a control solution with only the tracer in water.

  • Droplet Size Analysis:

    • Position the laser diffraction instrument to analyze the spray plume from the selected nozzle at a set pressure.

    • Activate the spray and record the droplet size distribution, including the Volume Median Diameter (VMD) and the percentage of droplets below 150 µm.

  • Wind Tunnel Setup:

    • Set the wind speed in the tunnel to a constant, predetermined velocity (e.g., 8 km/h).[10]

    • Maintain constant temperature and relative humidity.[10]

    • Place collection lines at set distances downwind from the nozzle (e.g., 2, 4, 6, 8, and 10 meters).

  • Spray Application and Sample Collection:

    • Position the nozzle at a fixed height above the wind tunnel floor.

    • Activate the spray for a defined period, ensuring the spray plume is stable and directed down the tunnel.

    • After spraying, carefully remove the collection lines.

  • Sample Analysis:

    • Wash the collection lines with a known volume of solvent to extract the fluorescent tracer.

    • Analyze the concentration of the tracer in the solvent using a fluorometer or spectrophotometer.

  • Data Analysis:

    • Calculate the amount of tracer deposited at each downwind distance.

    • Express the drift as a percentage of the total amount of tracer sprayed.

    • Compare the drift profiles of different nozzle types, pressures, and adjuvant combinations.

3.2. Field Protocol for Assessing Drift Reduction Technologies

This protocol is based on the U.S. EPA's Generic Verification Protocol for Testing Pesticide Application Spray Drift Reduction Technologies and is intended for evaluating drift under real-world conditions.

Objective: To measure the downwind deposition of a herbicide application using different application techniques.

Materials:

  • Calibrated agricultural sprayer.

  • Test and reference nozzles.

  • Drift reduction adjuvants (if being tested).

  • Horizontal drift collectors (e.g., petri dishes, filter paper).

  • Meteorological station to record wind speed and direction, temperature, and humidity.

  • GPS for marking plot and collector locations.

  • Analytical equipment (e.g., LC-MS/MS) for quantifying herbicide residues.

Methodology:

  • Test Site Selection: Choose a flat, open field with no obstructions that could interfere with airflow. The test area should be large enough to accommodate the spray swath and a downwind collection area of at least 100 meters.

  • Experimental Design:

    • Establish a spray block perpendicular to the prevailing wind direction.

    • Place lines of horizontal collectors at multiple distances downwind from the edge of the spray block (e.g., 5, 10, 20, 50, 100 meters).

    • Include a set of collectors upwind to serve as a control.

  • Application Procedure:

    • Record all application parameters: nozzle type, pressure, boom height, travel speed, and spray volume.

    • Monitor and record meteorological conditions continuously throughout the application.

    • Apply the herbicide solution containing this compound over the designated spray block.

  • Sample Collection and Handling:

    • Immediately after the spray has settled, collect the drift collectors.

    • Store the samples in a cool, dark container to prevent degradation of the herbicide.

  • Sample Analysis:

    • Extract the herbicide from the collectors using an appropriate solvent.

    • Quantify the amount of this compound on each collector using a validated analytical method.

  • Data Analysis:

    • Calculate the average deposition at each downwind distance.

    • Plot the deposition curve to visualize the drift profile.

    • Statistically compare the drift from different application setups (e.g., different nozzles, with and without adjuvant).

Visualizations

Experimental_Workflow_Wind_Tunnel cluster_prep Preparation cluster_analysis Analysis prep_solution Prepare Spray Solution (Herbicide + Tracer) droplet_size Droplet Size Analysis (Laser Diffraction) prep_solution->droplet_size wind_tunnel Wind Tunnel Application prep_solution->wind_tunnel collection Sample Collection (Downwind Collectors) wind_tunnel->collection quantification Tracer Quantification (Fluorometry) collection->quantification data_analysis Data Analysis (Drift Profile) quantification->data_analysis

Caption: Workflow for Wind Tunnel Drift Assessment.

Drift_Reduction_Strategies cluster_equipment Application Equipment cluster_formulation Spray Formulation cluster_conditions Environmental Conditions nozzles Low-Drift Nozzles (e.g., Air Induction) drift Minimized Drift Potential nozzles->drift pressure Lower Operating Pressure pressure->drift boom_height Reduced Boom Height boom_height->drift speed Slower Travel Speed speed->drift adjuvants Drift Reduction Adjuvants adjuvants->drift wind Low Wind Speed (3-10 mph) wind->drift temp_humidity Cool, Humid Conditions temp_humidity->drift inversion Avoid Temperature Inversions inversion->drift

Caption: Key Strategies for Minimizing Herbicide Drift.

References

Application Notes: Formulation of 3-CPA as a Wettable Powder for Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-CPA (2-(3-Chlorophenoxy)-propionic acid) is a synthetic plant growth regulator that functions as an auxin.[1] It is utilized in agriculture to stimulate root growth, increase fruit setting rates, and, notably, to manage the growth and maturation of pineapple fruits by increasing their size and weight.[1] Due to its low solubility in water, formulating 3-CPA as a wettable powder (WP) is an effective method for its application in research and agricultural settings. A wettable powder is a dry, finely ground formulation that, when mixed with water, forms a stable suspension for spraying.[2][3] This delivery system ensures a uniform distribution of the active ingredient and is less likely to cause phytotoxicity compared to solvent-based formulations like emulsifiable concentrates (ECs).[4]

These notes provide detailed protocols for the laboratory-scale formulation of a 3-CPA wettable powder, its quality control assessment, and a methodology for evaluating its biological efficacy.

Physicochemical Properties of 3-CPA (Technical Grade)

A summary of the key properties of the active ingredient is essential for developing a stable formulation.

PropertyValueReference
Chemical Name 2-(3-Chlorophenoxy)-propionic acid[1]
CAS Number 101-10-0[1]
Molecular Formula C₉H₉ClO₃[1]
Molecular Weight 200.62 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 113.0–115.0 °C[1]
Solubility Insoluble in water. Soluble in methanol, ethanol, toluene, and dimethylformamide.[1]

Experimental Protocols

Protocol 1: Laboratory-Scale Preparation of a 3-CPA Wettable Powder (WP)

This protocol outlines the process for creating a 50% (w/w) 3-CPA wettable powder. The components include the active ingredient (3-CPA), a carrier, a wetting agent, and a dispersing agent.[3][5]

1. Materials and Equipment:

  • 3-CPA, technical grade (98% purity or higher)

  • Kaolin (B608303) clay (carrier)

  • Sodium dodecyl sulfate (B86663) (wetting agent)

  • Sodium lignin (B12514952) sulfonate (dispersing agent)

  • Analytical balance

  • Mortar and pestle or laboratory ball mill

  • Spatulas and weighing boats

  • Sieve (e.g., 75 µm)

  • Sealed storage containers

2. Formulation Composition:

ComponentFunctionPercentage (w/w)
3-CPA (Technical, 98%) Active Ingredient51.0% (to achieve 50% a.i.)
Kaolin Clay Carrier/Diluent42.0%
Sodium Lignin Sulfonate Dispersing Agent5.0%
Sodium Dodecyl Sulfate Wetting Agent2.0%
Total 100.0%

3. Procedure:

  • Pre-milling: Individually grind each solid component (3-CPA, kaolin clay, sodium lignin sulfonate, sodium dodecyl sulfate) into a fine powder using a mortar and pestle or a ball mill. This ensures a uniform particle size before blending.

  • Weighing: Accurately weigh each component according to the percentages listed in the formulation table.

  • Blending: Combine the weighed powders in a container. Mix thoroughly with a spatula, followed by further blending in a mortar or a sealed container by tumbling for 15-20 minutes to ensure homogeneity.

  • Milling: Mill the entire mixture to achieve a fine, uniform particle size. The goal is for the majority of particles to pass through a 75 µm sieve. This step is critical for good suspensibility.[6]

  • Sieving: Pass the milled powder through a 75 µm sieve to remove any larger agglomerates.

  • Packaging: Store the final wettable powder formulation in a sealed, airtight, and moisture-proof container, labeled appropriately.

G cluster_prep Preparation Workflow start Start premilling 1. Pre-milling of Individual Components start->premilling weighing 2. Weighing of Components premilling->weighing blending 3. Blending of Powders weighing->blending milling 4. Final Milling of Mixture blending->milling sieving 5. Sieving (75 µm) milling->sieving packaging 6. Packaging and Storage sieving->packaging end End packaging->end

Caption: Workflow for 3-CPA Wettable Powder Preparation.
Protocol 2: Quality Control Assessment of the 3-CPA Wettable Powder

These tests are essential to ensure the physical properties of the WP formulation are suitable for application.

1. Wettability Test (CIPAC Method MT 53.3):

  • Add 100 mL of standard hard water to a 250 mL beaker.

  • Weigh 1.0 g of the 3-CPA WP formulation.

  • Drop the powder onto the surface of the water from a height of approximately 2 cm.

  • Start a stopwatch immediately.

  • Record the time in seconds required for the powder to become completely wetted and sink below the surface without swirling.[6]

  • Repeat three times and calculate the average.

2. Suspensibility Test (CIPAC Method MT 184):

  • Prepare a 250 mL graduated cylinder with 250 mL of standard hard water.

  • Add a precisely weighed amount of the WP formulation to create a standard concentration (e.g., 2.5 g to make a 1% suspension).

  • Stopper the cylinder and invert it 30 times over one minute.

  • Place the cylinder in a constant temperature water bath (e.g., 30 °C) and let it stand for 30 minutes.

  • Carefully siphon off the top 225 mL (9/10ths) of the suspension, leaving the bottom 25 mL.

  • Transfer the remaining 25 mL to a pre-weighed evaporating dish. Rinse the cylinder with distilled water and add the rinsings to the dish.

  • Evaporate the liquid to dryness and weigh the residue.

  • Calculate the percentage of suspensibility using the formula: Suspensibility (%) = [ (Initial Mass of Sample - Mass of Residue) / Initial Mass of Sample ] * (10/9) * 100

3. Wet Sieve Test (CIPAC Method MT 185):

  • Weigh 10 g of the WP formulation.

  • Create a slurry by mixing the powder with a small amount of water.

  • Wash this slurry through a 75 µm sieve using a gentle stream of water.

  • Continue washing until the water passing through the sieve is clear.

  • Carefully collect all material retained on the sieve, dry it in an oven at a suitable temperature (e.g., 60-70 °C) until a constant weight is achieved.

  • Weigh the dried residue.

  • Calculate the percentage of material retained on the sieve.[6]

Data Presentation

Table 1: Illustrative Quality Control Data for Different 3-CPA WP Formulations

This table presents hypothetical data to demonstrate how results from quality control tests can be used to compare different formulations.

Formulation ID3-CPA (% w/w)Carrier TypeWetting Agent (% w/w)Wettability (seconds)Suspensibility (%)Residue on 75µm Sieve (%)
3-CPA-WP-01 50Kaolin2.045850.8
3-CPA-WP-02 50Silica2.055821.1
3-CPA-WP-03 50Kaolin3.030880.7
Control (Unformulated 3-CPA) 100None0>300<10>90

Data are illustrative and for comparison purposes only.

Protocol 3: Efficacy Evaluation of 3-CPA Wettable Powder on Fruit Development

This protocol describes a representative bioassay to determine the efficacy of the formulated 3-CPA WP in promoting fruit growth, using pineapple as the model crop, as this is a primary application.[1]

1. Experimental Setup:

  • Plant Material: Uniform pineapple plants (e.g., cultivar 'Smooth Cayenne') grown under standard greenhouse or field conditions.

  • Treatments:

    • T1: Untreated Control (sprayed with water only)

    • T2: Placebo Control (sprayed with a suspension of the WP formulation without the 3-CPA active ingredient)

    • T3: 3-CPA WP at 400 ppm a.i.

    • T4: 3-CPA WP at 600 ppm a.i.

    • T5: 3-CPA WP at 800 ppm a.i.

  • Experimental Design: Randomized Complete Block Design (RCBD) with 4-5 replicates per treatment. Each replicate consists of 5-10 plants.

2. Application Procedure:

  • Timing: Apply the treatments approximately 15 weeks before the anticipated harvest, when the last batch of flowers has withered.[1]

  • Preparation of Spray Suspension: For each treatment, calculate the required amount of 3-CPA WP to achieve the target concentration (ppm) in a known volume of water. For example, to make 1 liter of a 400 ppm (400 mg/L) solution from a 50% WP, you would need 800 mg of the formulated powder.

  • Application: Using a calibrated sprayer, apply the suspension evenly to the foliage, focusing on the crown of the pineapple plant, until runoff. Ensure consistent coverage for all treated plants.

3. Data Collection and Analysis:

  • At Harvest: Harvest fruits at commercial maturity.

  • Measurements: For each fruit, record the following parameters:

    • Fruit weight (g)

    • Fruit diameter at the widest point (cm)

    • Fruit length (cm)

    • Crown weight (g)

  • Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) to determine if there are significant differences between the treatments. If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to compare the means.

G cluster_efficacy Efficacy Evaluation Workflow start Start setup 1. Experimental Setup (RCBD, Pineapple Plants) start->setup prep 2. Prepare Spray Suspensions (Control, Placebo, 3-CPA WP) setup->prep apply 3. Apply Treatments (15 weeks pre-harvest) prep->apply harvest 4. Harvest at Maturity apply->harvest measure 5. Measure Fruit Parameters (Weight, Size) harvest->measure analyze 6. Statistical Analysis (ANOVA) measure->analyze end End analyze->end G cluster_pathway Canonical Auxin Signaling Pathway cluster_low Low Auxin cluster_high High Auxin Auxin Auxin (e.g., 3-CPA) Receptor SCF-TIR1/AFB (Receptor Complex) Auxin->Receptor Binds AuxIAA_low Aux/IAA Repressor ARF_low ARF (Transcription Factor) AuxIAA_low->ARF_low Binds to & Represses DNA_low Auxin Response Genes ARF_low->DNA_low Bound to Promoter Repression Transcription OFF DNA_low->Repression AuxIAA_high Aux/IAA Repressor Receptor->AuxIAA_high Binds Ub Ubiquitin AuxIAA_high->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Degradation ARF_high ARF (Transcription Factor) DNA_high Auxin Response Genes ARF_high->DNA_high Activates Activation Transcription ON DNA_high->Activation Response Cell Elongation, Division, Differentiation Activation->Response

References

Troubleshooting & Optimization

Troubleshooting inconsistent fruit thinning results with 3-CPA application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development utilizing 3-CPA (2-(3-chlorophenoxy)propionic acid) for fruit thinning experiments, particularly in stone fruits like peaches and nectarines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during 3-CPA application for fruit thinning in a question-and-answer format.

Q1: We observed significant under-thinning in our recent experiment. What are the likely causes?

A1: Inconsistent or insufficient thinning is a common issue and can be attributed to several factors:

  • Application Timing: The efficacy of 3-CPA is highly dependent on the developmental stage of the fruitlet. Application must coincide with the period of endosperm cytokinesis, when the endosperm transitions from a free-nuclear to a cellular state.[1] This critical window can be as short as four days.[1] Application outside this window will result in poor thinning.[1]

  • Suboptimal Concentration: The concentration of 3-CPA is crucial. Concentrations that are too low will not provide an adequate thinning effect. For instance, in 'Early Amber' peaches, 300 ppm was found to be satisfactory, while 200 ppm resulted in poor thinning.[1]

  • Environmental Conditions: Cool weather following the application can lead to disappointing results, as warmer temperatures are often required to induce the stress that facilitates thinning.[2] Additionally, rapid drying of the spray due to low humidity can reduce absorption and efficacy.[2]

  • Cultivar Variability: Different cultivars exhibit varying sensitivity to 3-CPA. What is an effective concentration for one cultivar may be insufficient for another.

  • Tree Vigor and Crop Load: Trees with high vigor and a heavy fruit set may be more difficult to thin and may require higher concentrations or more precise timing.

Q2: Our trial resulted in excessive thinning and leaf drop. How can we prevent this in the future?

A2: Over-thinning and phytotoxicity, such as leaf drop, are typically caused by:

  • High Concentration: Exceeding the optimal concentration of 3-CPA for a specific cultivar can lead to excessive fruit drop and damage to the tree, including leaf fall and reduced shoot growth.

  • Environmental Stressors: Applying 3-CPA during or immediately before periods of high temperatures (above 85°F or 29°C) can lead to excessive thinning.[2] Similarly, trees already under stress from factors like frost or drought are more susceptible to the effects of chemical thinners.[2]

  • Slow Drying Conditions: While slow drying can improve absorption, excessively long drying times due to high humidity or application in the late evening can lead to over-absorption and phytotoxicity.

  • Adjuvants: The use of certain adjuvants or tank-mixing with other chemicals can enhance the activity of 3-CPA, potentially leading to over-thinning if not properly tested.

Q3: We are seeing a high degree of variability in thinning results between trees and even within the same tree. What could be the cause?

A3: Uneven thinning is a frequent challenge and can be caused by:

  • Uneven Spray Coverage: Inadequate spray volume or poor application technique can result in some parts of the tree receiving a higher dose of 3-CPA than others.

  • Shading: The thinning effect of 3-CPA can be more pronounced in shaded parts of the tree canopy compared to areas with better sun exposure.[3]

  • Variable Fruit Development: Not all fruit on a tree develop at the same rate. An application timed for the majority of fruitlets may be too early or too late for others, leading to inconsistent results.

  • Differential Vigor within the Tree: Variations in branch vigor can affect fruitlet sensitivity to the thinning agent.

Q4: Can 3-CPA application affect the quality of the remaining fruit?

A4: Yes, 3-CPA application can have both positive and negative effects on the quality of the harvested fruit.

  • Positive Effects: The primary benefit of successful thinning is an increase in the size and weight of the remaining fruit due to reduced competition for resources.

  • Negative Effects: In some cases, 3-CPA has been observed to have a detrimental effect on the growth of the persisting fruits shortly after application. Additionally, fruit deformation, such as excessive enlargement and premature softening on one side, has been reported in some peach cultivars, particularly when applied to larger fruitlets.

Q5: What is the underlying mechanism of 3-CPA as a fruit thinning agent?

A5: 3-CPA is a synthetic auxin. Its thinning action is primarily mediated through its interaction with ethylene, a plant hormone that promotes abscission (the shedding of plant parts, including fruit). A simplified explanation of the mechanism is as follows:

  • Auxin Application: The application of a high concentration of a synthetic auxin like 3-CPA disrupts the natural hormonal balance within the young fruitlet.

  • Ethylene Production: This disruption, particularly the supraoptimal auxin concentration, stimulates the biosynthesis of ethylene.[4]

  • Increased Ethylene Sensitivity: A decrease in the natural auxin flow from the fruit to the stem makes the abscission zone more sensitive to ethylene.[5]

  • Abscission Zone Activation: Ethylene then activates enzymes in the abscission zone that break down the cell walls, leading to the detachment and drop of the fruitlet.[2]

Data Presentation

Table 1: 3-CPA Application Timing and Concentration Effects on Peach Thinning

CultivarApplication Timing (Days After Full Bloom - DAFB)Application Timing (Ovule Length)3-CPA Concentration (ppm)Observed Thinning EffectReference
'Early Amber'Approx. 28-32Endosperm changing from free nuclear to cellular300Good commercial thinning[1]
'Early Amber'Approx. 28-32Endosperm changing from free nuclear to cellular200Poor thinning[1]
'Early Amber'Approx. 28-32Endosperm changing from free nuclear to cellular400Poor thinning[1]
Multiple Cling Varieties25-488.5 - 9.5 mm300Effective thinning
'Redhaven', 'Sunqueen', etc.-7 - 10 mm150Effective thinning, but varied with cultivar[5]

Table 2: Impact of Environmental Factors on Chemical Thinning Efficacy

FactorConditionExpected Impact on ThinningReference
Temperature Cool (< 65°F / 18°C) following applicationReduced thinning[2]
Warm to Hot (> 85°F / 29°C) following applicationIncreased thinning, risk of over-thinning[2]
Sunlight Prolonged cloudy periods before or after applicationIncreased thinning
Sunny weatherReduced thinning[6]
Humidity/Drying Time Low humidity, rapid dryingDecreased absorption and thinning
High humidity, slow dryingIncreased absorption, risk of over-thinning
Tree Stress Frost, drought, etc.Increased sensitivity, easier to thin[2]

Experimental Protocols

Protocol 1: Field Trial for Evaluating 3-CPA Efficacy in Stone Fruit

  • Experimental Design:

    • Select a uniform block of trees of the desired cultivar.

    • Use a randomized complete block design with a minimum of 5 single-tree replications per treatment.

    • Include an untreated control group for comparison.

    • Treatments should consist of different concentrations of 3-CPA and potentially different application timings.

  • Timing of Application:

    • Monitor fruitlet development closely starting from full bloom.

    • Collect a random sample of at least 20 fruitlets per block daily or every other day.

    • Measure the maximum ovule length of each fruitlet to determine the optimal application window (typically 7-10 mm for many peach cultivars).[5]

  • Spray Preparation and Application:

    • Prepare the 3-CPA spray solutions on the day of application.

    • Use a calibrated sprayer to ensure accurate and uniform application.

    • Apply the spray to the point of drip, ensuring thorough coverage of the entire tree canopy.

    • Apply during calm weather conditions to avoid spray drift.

  • Data Collection and Assessment:

    • Fruit Set: Before application, tag several representative branches on each tree and count the number of fruitlets.

    • Fruit Drop: Recount the fruitlets on the tagged branches at regular intervals (e.g., 7, 14, and 21 days after application) to determine the percentage of fruit drop.

    • Hand Thinning Evaluation: After the chemical thinning effect is apparent, hand-thin the trees to commercial standards and record the number of fruits removed per tree.[7]

    • Harvest Data: At harvest, measure the total yield per tree and the average fruit weight and diameter from a representative sample of fruit.[7]

Protocol 2: Analysis of 3-CPA Concentration in Spray Solution by HPLC

This protocol provides a general framework for the quality control of 3-CPA spray solutions. Method validation and optimization are essential.

  • Instrumentation and Reagents:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • C18 analytical column.

    • 3-CPA analytical standard of known purity.

    • HPLC-grade acetonitrile (B52724), water, and an acid such as phosphoric acid for mobile phase preparation.

  • Standard Preparation:

    • Prepare a stock solution of the 3-CPA standard in a suitable solvent (e.g., acetonitrile).

    • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the spray solution.

  • Sample Preparation:

    • Collect a representative sample of the prepared spray solution from the spray tank.

    • Dilute the sample with the mobile phase to bring the 3-CPA concentration within the range of the calibration standards.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and acidified water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the 3-CPA standard (typically around 220-280 nm).

    • Injection Volume: 20 µL.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the 3-CPA standard against its concentration.

    • Determine the concentration of 3-CPA in the spray sample by comparing its peak area to the calibration curve.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow for Inconsistent 3-CPA Thinning Start Inconsistent Thinning Observed Q1 Under-thinning? Start->Q1 Q2 Over-thinning? Start->Q2 Q3 Uneven Thinning? Start->Q3 C1a Incorrect Timing? Q1->C1a Yes C1b Low Concentration? Q1->C1b C1c Cool Weather? Q1->C1c C1d Cultivar Resistance? Q1->C1d C2a High Concentration? Q2->C2a Yes C2b High Temperatures? Q2->C2b C2c Tree Stress? Q2->C2c C2d Slow Drying? Q2->C2d C3a Poor Coverage? Q3->C3a Yes C3b Shading Effect? Q3->C3b C3c Variable Fruit Development? Q3->C3c S1 Review Timing Protocol (Ovule Length/DAFB) C1a->S1 S2 Adjust Concentration Based on Cultivar C1b->S2 S3 Monitor Weather Forecast C1c->S3 C1d->S2 C2a->S2 C2b->S3 C2c->S3 C2d->S3 S4 Calibrate Sprayer Ensure Full Coverage C3a->S4 C3b->S4 C3c->S1

Caption: Troubleshooting workflow for inconsistent 3-CPA fruit thinning results.

G cluster_1 Auxin-Induced Ethylene Biosynthesis and Abscission Pathway cpa 3-CPA Application (High Auxin Concentration) acc_synthase ACC Synthase (ACS) cpa->acc_synthase Upregulates sam S-Adenosyl-L-methionine (SAM) acc 1-Aminocyclopropane- 1-carboxylic acid (ACC) sam->acc ethylene Ethylene acc->ethylene acc_oxidase ACC Oxidase (ACO) receptors Ethylene Receptors ethylene->receptors Binds to signal Signal Transduction Cascade receptors->signal gene_expression Abscission Gene Expression (e.g., Cellulases, Polygalacturonases) signal->gene_expression Activates abscission Fruit Abscission gene_expression->abscission Leads to methionine Methionine methionine->sam

References

Optimizing Cloprop Application for Pineapple Crown Growth Reduction: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and agricultural professionals with comprehensive guidance on the application of Cloprop (2-(3-chlorophenoxy) propionic acid) to optimize crown growth reduction in pineapples. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presented in a clear, comparative format.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the application of Cloprop in experimental or production settings.

Q1: What is the optimal concentration of Cloprop for significant crown size reduction without negatively impacting fruit quality?

A1: Based on research, a concentration of 100 ppm (parts per million) of Cloprop has been shown to be optimal for significantly reducing crown size while concurrently improving several fruit quality attributes.[1][2][3] Higher concentrations, such as 150 ppm and 200 ppm, can lead to adverse effects like burns on the lower leaves of the crown and a reduction in Total Soluble Solids (TSS), which affects the sweetness of the fruit.[1][2]

Q2: When is the ideal time to apply Cloprop for the best results?

A2: The most effective application timing is when the apical flowers of the pineapple are in the final stage of dehiscence, or when the last flowers are beginning to dry.[1][2] At this stage, the crown is typically 6-8 cm in height.[1] Applying Cloprop at this developmental stage ensures that the growth regulator acts effectively on the crown's vegetative growth.

Q3: I've applied Cloprop, but I'm not seeing the expected reduction in crown size. What could be the issue?

A3: Several factors could contribute to this:

  • Incorrect Timing: Application outside the optimal window (final stage of apical flower dehiscence) can reduce efficacy.

  • Improper Concentration: A concentration lower than the recommended 100 ppm may not be sufficient to inhibit crown growth effectively.

  • Application Method: Ensure a thorough foliar spray that covers the crown adequately. The solution should be applied directly to the crown.[1][2]

  • Plant Health and Environmental Conditions: The overall health of the pineapple plant and environmental factors can influence the uptake and effectiveness of the growth regulator.

Q4: After applying a higher concentration of Cloprop (e.g., 150-200 ppm), I've noticed some leaf burn on the crown. Is this normal and how can I avoid it?

A4: Yes, the incidence of burns on the lower leaves of the crown is a known side effect of higher concentrations of Cloprop, specifically at 150 ppm and 200 ppm.[1][2][4] To avoid this, it is crucial to adhere to the optimal concentration of 100 ppm. If you are experimenting with higher doses, be aware of this potential phytotoxicity.

Q5: How does Cloprop application affect the overall fruit quality and yield?

A5: Cloprop application, particularly at 100 ppm, has been shown to have several positive effects on fruit quality and yield beyond crown size reduction. These include:

  • Increased Fruit Size and Weight: It can lead to larger and heavier fruits.[1][4][5][6]

  • Improved Fruit Shape: It can result in a more cylindrical fruit shape.[4]

  • Enhanced Shelf Life: Treated pineapples have demonstrated a longer shelf life.[1][2][3]

  • Delayed Maturity: Cloprop can delay fruit maturation, allowing for a longer period of nutrient assimilation by the fruit.[1][4]

  • Impact on Sweetness and Acidity: Higher concentrations (above 100 ppm) can decrease Total Soluble Solids (TSS) and increase titratable acidity, potentially making the fruit less sweet and more acidic.[1][2]

Q6: Can Cloprop be used in conjunction with other growth regulators like Ethephon?

A6: While Cloprop is used to control vegetative growth of the crown, other growth regulators like Ethephon are commonly used to induce uniform flowering in pineapple.[7][8][9] These applications occur at different stages of the pineapple's development. Ethephon is typically applied to induce flowering when the plant is physiologically mature (around 35-40 leaves), while Cloprop is applied much later, during the final stages of flowering.[1][7] It is important to follow specific protocols for each growth regulator and not to mix them unless specified in a validated protocol.

Data Presentation: Effects of Cloprop Concentration on Pineapple

The following tables summarize the quantitative data from a study on the effects of different Cloprop concentrations on the 'Giant Kew' pineapple cultivar.

Table 1: Effect of Cloprop on Crown and Fruit Growth Attributes

Treatment (Concentration)Crown Length (cm)Crown Circumference (cm)Crown to Fruit RatioFruit Length (cm)Fruit Weight (kg)
Control (0 ppm) 27.46---1.09
50 ppm -----
100 ppm 14.2849.720.8317.221.79
150 ppm ---16.94-
200 ppm ----1.83

Data compiled from a study on 'Giant Kew' pineapple.[1][2][3][4]

Table 2: Effect of Cloprop on Fruit Quality and Shelf Life

Treatment (Concentration)Pulp Weight (g)Peel Weight (g)Core Weight (g)TSS (°Brix)Titratable Acidity (%)Shelf Life (days)
Control (0 ppm) ---15.291.02-
50 ppm ------
100 ppm 1080403200--19.33
150 ppm ---13.281.39-
200 ppm ------

Data compiled from a study on 'Giant Kew' pineapple.[1][2][3]

Experimental Protocols

This section provides a detailed methodology for an experiment evaluating the effect of Cloprop on pineapple crown size and fruit quality, based on published research.[1][2]

Objective: To determine the optimal concentration of 2-(3-chlorophenoxy) propionic acid (Cloprop) for reducing crown size and improving fruit quality in pineapple (e.g., cv. Giant Kew).

Experimental Design: Completely Randomised Design (CRD) with four replications.

Materials:

  • Mature pineapple plants (e.g., cv. Giant Kew) at the final stage of apical flower dehiscence.

  • 2-(3-chlorophenoxy) propionic acid (Cloprop).

  • Methanol (B129727) (for dissolving Cloprop).[1]

  • Distilled water.

  • Sprayer for foliar application.

  • Measuring instruments (e.g., calipers, balance, refractometer).

Procedure:

  • Treatment Preparation:

    • Prepare a stock solution of Cloprop.

    • Prepare different concentrations of Cloprop solutions (e.g., 50 ppm, 100 ppm, 150 ppm, 200 ppm) by dissolving the required amount of Cloprop in a small amount of methanol and then diluting with water to the final volume.[1] A control group will be sprayed with water only.

  • Plant Selection and Treatment Application:

    • Select healthy and uniform pineapple plants where the apical flowers are in the final stage of dehiscence.

    • Randomly assign the treatments to the experimental units (e.g., five plants per replication).

    • Apply the prepared Cloprop solutions as a foliar spray directly onto the pineapple crowns until runoff.

  • Data Collection (Post-Harvest):

    • Harvest the fruits when there is a visible color change at the base.

    • Measure the following growth and yield attributes:

      • Crown length and circumference.

      • Crown to fruit length ratio.

      • Fruit length (with and without crown).

      • Fruit weight.

      • Pulp weight, peel weight, and core weight.

    • Analyze the following biochemical parameters:

      • Total Soluble Solids (TSS) using a refractometer.

      • Titratable acidity.

      • Sugars (total, reducing, and non-reducing).

      • Ascorbic acid content.

    • Evaluate shelf life and Physiological Loss in Weight (PLW) at ambient temperature.

  • Statistical Analysis:

    • Analyze the collected data using an appropriate statistical method for a Completely Randomised Design (e.g., ANOVA) to determine the significance of the treatments.

Visualizations

Experimental Workflow for Cloprop Application

experimental_workflow cluster_prep Preparation cluster_application Application cluster_data Data Collection & Analysis prep_cloprop Prepare Cloprop Solutions (0, 50, 100, 150, 200 ppm) select_plants Select Uniform Pineapple Plants (Final Flower Dehiscence Stage) apply_treatment Foliar Spray Application to Pineapple Crowns select_plants->apply_treatment harvest Harvest Fruit at Maturity apply_treatment->harvest measure_growth Measure Growth Parameters (Crown & Fruit Size/Weight) harvest->measure_growth analyze_quality Analyze Biochemical Parameters (TSS, Acidity, Sugars) harvest->analyze_quality stat_analysis Statistical Analysis (CRD) measure_growth->stat_analysis analyze_quality->stat_analysis

Caption: Experimental workflow for evaluating Cloprop's effect on pineapple.

Logical Relationships of Cloprop's Effects on Pineapple

cloprop_effects cluster_input Input cluster_process Physiological Process cluster_outputs Outputs cluster_caution Caution (Higher Concentrations) cloprop Cloprop Application (100 ppm) phys_process Alters Physiological Processes & Growth Cycle cloprop->phys_process crown_reduction Reduced Crown Growth phys_process->crown_reduction fruit_increase Increased Fruit Size & Weight phys_process->fruit_increase quality_improve Improved Fruit Quality (Shape, Shelf Life) phys_process->quality_improve maturity_delay Delayed Fruit Maturation phys_process->maturity_delay high_conc > 100 ppm leaf_burn Leaf Burn high_conc->leaf_burn tss_decrease Decreased TSS high_conc->tss_decrease

Caption: Effects of Cloprop application on pineapple growth and quality.

References

Stability issues and degradation of 2-(3-Chlorophenoxy)propionic acid solutions upon storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-(3-Chlorophenoxy)propionic acid (3-CPA) solutions. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of 3-CPA solutions.

Issue Possible Cause Recommended Action
Unexpected experimental results or loss of biological activity. Degradation of 3-CPA in the stock or working solution.1. Prepare fresh solutions. 2. Review storage conditions (see FAQs below). 3. Perform a stability study on your solution under your typical storage and use conditions (see Experimental Protocols). 4. Verify the concentration of your solution using a validated analytical method such as HPLC-UV.
Change in the physical appearance of the solution (e.g., color change, precipitation). 1. pH shift affecting solubility. 2. Formation of insoluble degradation products. 3. Microbial contamination.1. Measure the pH of the solution and adjust if necessary. 3-CPA has a pKa of approximately 3.62 and will exist as an anion at pH values from 5 to 9, which can affect its solubility and stability[1]. 2. Filter the solution using a suitable syringe filter (e.g., 0.22 µm). However, be aware that this removes the precipitate but does not address the underlying degradation. The solution may still contain soluble degradants. 3. Prepare fresh solutions using sterile solvents and proper aseptic techniques.
Inconsistent results between different batches of solutions. 1. Variability in solution preparation. 2. Use of aged or improperly stored solutions. 3. Different storage conditions for each batch.1. Standardize the solution preparation protocol, ensuring accurate weighing and complete dissolution. 2. Always note the preparation date on the container and use solutions within a defined period. 3. Store all batches under the same recommended conditions (refrigerated, protected from light).

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for 3-CPA solutions?

While 3-CPA is considered highly stable, for optimal stability, aqueous solutions should be stored at 2-8°C and protected from light.[1] For long-term storage, consider preparing aliquots to minimize freeze-thaw cycles if solutions are frozen. The container closure system should be well-sealed to prevent solvent evaporation.

2. How does pH affect the stability of 3-CPA solutions?

3. Is 3-CPA sensitive to light?

Yes, 3-CPA contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to photodegradation.[1] Therefore, it is crucial to store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

4. What are the likely degradation products of 3-CPA in solution?

Upon forced degradation (e.g., exposure to strong acid, base, oxidation, or light), 3-CPA can degrade. While specific degradation product identification for 3-CPA under laboratory storage conditions is not extensively documented in publicly available literature, potential degradation pathways for phenoxyalkanoic acids include cleavage of the ether linkage and modifications to the aromatic ring.

5. What is the expected shelf-life of a 3-CPA solution?

The shelf-life of a 3-CPA solution is highly dependent on the solvent, concentration, storage conditions (temperature, light exposure), and the presence of other substances. For aqueous solutions stored at 2-8°C and protected from light, a shelf-life of several weeks to a few months may be achievable. However, for critical applications, it is recommended to use freshly prepared solutions or to perform a stability study to establish an appropriate shelf-life for your specific solution and storage conditions.

Quantitative Data on 3-CPA Stability

Quantitative data on the degradation of 3-CPA solutions under specific laboratory storage conditions is limited in publicly available literature. The following table is a template that can be used to summarize data from a stability study.

Table 1: Example Stability Data for 3-CPA Solution (1 mg/mL in 50:50 Acetonitrile (B52724):Water)

Storage ConditionTime Point% Initial 3-CPA RemainingAppearance
2-8°C, Protected from Light0100%Clear, colorless
1 week
1 month
3 months
Room Temperature, Ambient Light0100%Clear, colorless
1 week
1 month
3 months
40°C, Protected from Light0100%Clear, colorless
1 week
1 month
3 months

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL 3-CPA Stock Solution

Materials:

  • This compound (powder)

  • Acetonitrile (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Magnetic stirrer and stir bar

  • Spatula

  • Weighing paper

Procedure:

  • Accurately weigh 10 mg of 3-CPA powder using an analytical balance.

  • Transfer the powder to a 10 mL volumetric flask.

  • Add approximately 5 mL of acetonitrile to the flask and swirl to dissolve the powder. A brief sonication may be used to aid dissolution.

  • Once fully dissolved, add deionized water to the flask, bringing the volume close to the 10 mL mark.

  • Allow the solution to equilibrate to room temperature.

  • Carefully add deionized water dropwise to bring the final volume to the 10 mL mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the solution to a labeled, amber glass vial for storage at 2-8°C.

Protocol 2: Forced Degradation Study of 3-CPA Solution

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of a 3-CPA solution under various stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[2]

Stress Conditions:

  • Acid Hydrolysis: Mix the 3-CPA solution with an equal volume of 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix the 3-CPA solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for a specified time. Neutralize with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix the 3-CPA solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.

  • Thermal Degradation: Store the 3-CPA solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven.

  • Photodegradation: Expose the 3-CPA solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to exclude light.

Procedure:

  • Prepare a sufficient quantity of the 3-CPA solution to be tested.

  • For each stress condition, transfer aliquots of the solution into separate, appropriately labeled vials.

  • Expose the samples to the respective stress conditions for predetermined time points.

  • At each time point, withdraw a sample and, if necessary, quench the reaction (e.g., neutralization for acid/base hydrolysis).

  • Analyze the samples using a validated stability-indicating HPLC method (see below).

  • Analyze a non-stressed control sample at each time point for comparison.

  • Calculate the percentage of 3-CPA remaining and identify and quantify any degradation products.

Protocol 3: Stability-Indicating HPLC-UV Method for 3-CPA

This is a general method that should be validated for your specific application.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a suitable ratio of A and B (e.g., 70:30) and ramp to a higher concentration of B over a set time to elute the parent compound and any potential degradation products.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 225 nm or a wavelength maximum determined by a UV scan of 3-CPA.

Visualizations

AuxinSignalingPathway cluster_extracellular Extracellular Space cluster_cell Plant Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin Auxin (e.g., 3-CPA) Auxin_transporter Auxin Influx Carrier Auxin->Auxin_transporter Enters cell Auxin_in Auxin Auxin_transporter->Auxin_in TIR1_AFB TIR1/AFB (F-box protein) Auxin_in->TIR1_AFB Binds to SCF_complex SCF Complex Auxin_in->SCF_complex Promotes binding of Aux/IAA to SCF TIR1_AFB->SCF_complex Part of Aux_IAA Aux/IAA Repressor SCF_complex->Aux_IAA Ubiquitination ARF ARF (Auxin Response Factor) Aux_IAA->ARF Represses Gene_expression Auxin-Responsive Gene Expression Aux_IAA->Gene_expression Degradation AuxRE Auxin Response Element (Promoter Region) ARF->AuxRE Binds to AuxRE->Gene_expression Activates

Caption: Auxin signaling pathway in a plant cell.

ExperimentalWorkflow start Start: 3-CPA Solution Stability Study prep Prepare 3-CPA Solution start->prep stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) stress->sampling analysis Analyze by Stability-Indicating HPLC-UV Method sampling->analysis data Quantify 3-CPA and Degradation Products analysis->data report Report Results: - % Degradation - Degradation Profile data->report end End of Study report->end

Caption: Workflow for a forced degradation study of a 3-CPA solution.

References

Identifying and mitigating phytotoxicity symptoms of 3-CPA on susceptible crops

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and mitigating phytotoxicity symptoms of 3-Chlorophenoxy-α-propionic acid (3-CPA) on susceptible crops, with a focus on tomato (Solanum lycopersicum) and cucumber (Cucumis sativus).

Section 1: Troubleshooting Guides

Issue 1: Unexpected Phytotoxicity Symptoms Observed After 3-CPA Application

Question: I have applied 3-CPA to my tomato/cucumber plants, and they are showing signs of stress and abnormal growth. How can I confirm if these are phytotoxicity symptoms and what should I do?

Answer:

1.1. Symptom Identification:

3-CPA is a synthetic auxin, and at phytotoxic concentrations, it can induce a range of symptoms. Carefully observe your plants and compare the symptoms with the table below. Note that the severity of symptoms will depend on the 3-CPA concentration, the plant's growth stage, and environmental conditions.

Table 1: Common Phytotoxicity Symptoms of 3-CPA on Tomato and Cucumber

Symptom CategorySpecific Symptoms in TomatoSpecific Symptoms in Cucumber
Leaf Deformation Epinasty (downward curling of leaves), twisting, crinkling, cupping of young leaves.Leaf curling, cupping, and distorted growth of new leaves.
Stem Abnormalities Stem twisting, swelling, and formation of adventitious roots.Swelling and bending of the stem.
Growth Inhibition Stunted growth, reduced internode elongation.Reduced overall plant size and vigor.
Chlorosis/Necrosis Yellowing of leaves (chlorosis), particularly at the margins, which may progress to tissue death (necrosis).[1]Marginal and interveinal chlorosis on older leaves.[1]
Fruit Abnormalities Deformed or misshapen fruits, parthenocarpic (seedless) fruit development at unintended stages.Malformed fruits.
Root System Inhibition of root growth, swelling of root tips.Reduced root elongation and development.

1.2. Immediate Actions:

  • Leaching: If the application was soil-based, immediately and thoroughly water the soil to help leach the 3-CPA from the root zone. Ensure good drainage to prevent waterlogging.

  • Foliar Rinse: For foliar applications, rinse the leaves with a generous amount of water to wash off any unabsorbed 3-CPA.

  • Activated Charcoal: In potted experiments, applying activated charcoal to the soil surface can help adsorb the 3-CPA and reduce its availability to the plant.

1.3. Experimental Verification (For Researchers):

To confirm that the observed symptoms are due to 3-CPA, you can perform a dose-response experiment as detailed in the Experimental Protocols section. This will help establish the concentration at which 3-CPA becomes phytotoxic to your specific crop variety under your experimental conditions.

Issue 2: Attempting to Mitigate 3-CPA Phytotoxicity with Brassinosteroids

Question: I have identified 3-CPA phytotoxicity and want to use brassinosteroids to mitigate the damage. What is the recommended procedure?

Answer:

Brassinosteroids (BRs) are plant hormones that can enhance tolerance to various stresses, including pesticide-induced phytotoxicity.[2] 24-Epibrassinolide (B1217166) (EBL) is a commonly used and effective brassinosteroid.

2.1. Recommended Application:

  • Concentration: Prepare a foliar spray solution of 24-epibrassinolide at a concentration ranging from 0.1 to 1.0 µM.[3][4] The optimal concentration can vary depending on the plant species and the severity of the phytotoxicity. It is advisable to test a few concentrations within this range.

  • Application Method: Apply the EBL solution as a fine mist to the foliage of the affected plants, ensuring thorough coverage of both the upper and lower leaf surfaces.

  • Timing: Apply the brassinosteroid solution as soon as phytotoxicity symptoms are observed. A second application can be made 7-10 days later if symptoms persist.

2.2. Monitoring Efficacy:

Observe the plants for the following signs of recovery over the next 1-2 weeks:

  • Emergence of new, healthy-looking leaves.

  • Reduction in the severity of leaf curling and chlorosis on newly developed parts.

  • Resumption of normal growth.

For a more quantitative assessment, you can measure parameters like plant height, leaf area, and chlorophyll (B73375) content before and after the brassinosteroid treatment and compare them to untreated, phytotoxic plants.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of 3-CPA phytotoxicity?

A1: 3-CPA is a synthetic auxin that mimics the natural plant hormone indole-3-acetic acid (IAA). At high concentrations, it overwhelms the plant's natural hormonal balance. This leads to a cascade of events, including the degradation of transcriptional repressors (Aux/IAA proteins), which in turn leads to uncontrolled expression of auxin-responsive genes. This results in abnormal cell division and elongation, ethylene (B1197577) production, and the accumulation of abscisic acid (ABA), ultimately causing the visible phytotoxicity symptoms.

Q2: Are some crop varieties more susceptible to 3-CPA than others?

A2: Yes, susceptibility to auxin-like herbicides can vary between different species and even between cultivars of the same species. It is always recommended to conduct a small-scale trial to determine the optimal, non-phytotoxic concentration of 3-CPA for your specific crop variety.

Q3: Can environmental conditions influence the severity of 3-CPA phytotoxicity?

A3: Absolutely. High temperatures, high humidity, and intense sunlight can increase the absorption of 3-CPA and exacerbate phytotoxicity symptoms. It is best to apply 3-CPA during cooler parts of the day, such as the early morning or late evening.

Q4: How do I properly prepare a 3-CPA solution for my experiments?

A4: 3-CPA is often available as a crystalline powder. To prepare a stock solution, dissolve a known weight of 3-CPA in a small amount of a suitable solvent (e.g., ethanol (B145695) or DMSO) before diluting it with distilled water to the final volume. Always refer to the manufacturer's instructions for solubility information. Subsequent dilutions to your desired experimental concentrations should be made from this stock solution.

Q5: What is the signaling pathway affected by 3-CPA?

A5: 3-CPA, as a synthetic auxin, hijacks the plant's natural auxin signaling pathway. The core of this pathway involves the perception of auxin by the TIR1/AFB F-box proteins. This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins by the 26S proteasome. The removal of these repressors allows Auxin Response Factors (ARFs) to activate the transcription of auxin-responsive genes, leading to various physiological responses. At phytotoxic concentrations, this pathway is overstimulated, leading to detrimental effects.

Auxin_Signaling_Pathway node_3CPA 3-CPA (High Conc.) node_TIR1_AFB TIR1/AFB Receptor node_3CPA->node_TIR1_AFB Binds to node_SCF SCF Complex node_TIR1_AFB->node_SCF Activates node_Aux_IAA Aux/IAA Repressor node_SCF->node_Aux_IAA Ubiquitinates node_Proteasome 26S Proteasome node_Aux_IAA->node_Proteasome Degraded by node_ARF ARF Transcription Factor node_Aux_IAA->node_ARF Represses node_ARE Auxin Response Element (ARE) in Gene Promoter node_ARF->node_ARE Binds to node_Gene_Expression Uncontrolled Gene Expression node_ARE->node_Gene_Expression Initiates node_Phytotoxicity Phytotoxicity Symptoms (e.g., Epinasty, Stunting) node_Gene_Expression->node_Phytotoxicity Leads to

Auxin Signaling Pathway Overstimulation by 3-CPA

Section 3: Experimental Protocols

Protocol 1: Dose-Response Assay for 3-CPA Phytotoxicity in Tomato Seedlings

Objective: To determine the concentration-dependent phytotoxic effects of 3-CPA on tomato seedlings.

Materials:

  • Tomato seeds (e.g., Solanum lycopersicum cv. 'Moneymaker')

  • 3-CPA

  • Ethanol or DMSO (for dissolving 3-CPA)

  • Sterile distilled water

  • Germination trays or pots

  • Potting mix

  • Growth chamber or greenhouse with controlled conditions

  • Ruler or calipers

  • Chlorophyll meter (optional)

Methodology:

  • Seed Germination and Seedling Growth:

    • Sow tomato seeds in germination trays filled with a sterile potting mix.

    • Grow the seedlings in a growth chamber or greenhouse with a 16/8 hour light/dark cycle, at 25°C, and 60-70% relative humidity.

    • Water the seedlings as needed.

    • Select uniform seedlings at the 3-4 true leaf stage for the experiment.

  • Preparation of 3-CPA Solutions:

    • Prepare a 1 mM stock solution of 3-CPA by dissolving the appropriate amount in a small volume of ethanol or DMSO and then bringing it to the final volume with sterile distilled water.

    • From the stock solution, prepare a series of dilutions to obtain the desired test concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The '0' concentration (control) should contain the same amount of solvent as the highest 3-CPA concentration.

  • Treatment Application:

    • Randomly assign seedlings to different treatment groups, with at least 5-10 seedlings per group.

    • Apply the 3-CPA solutions as a foliar spray until the leaves are thoroughly wet.

  • Data Collection (7-14 days after treatment):

    • Visual Assessment: Score the phytotoxicity symptoms based on a rating scale (e.g., 0 = no symptoms, 1 = slight leaf curling, 2 = moderate curling and some chlorosis, 3 = severe curling, chlorosis, and stunting, 4 = plant death).

    • Growth Parameters: Measure plant height, root length (if grown hydroponically or carefully extracted from soil), and fresh and dry weight.

    • Physiological Parameters (Optional): Measure chlorophyll content using a chlorophyll meter.

Data Analysis:

Analyze the data using ANOVA to determine significant differences between treatments. Use a suitable regression model (e.g., log-logistic) to calculate the EC50 (concentration causing 50% effect) for each measured parameter.

Protocol 2: Cucumber Seed Germination and Root Elongation Bioassay for 3-CPA Phytotoxicity

Objective: To assess the phytotoxic effect of 3-CPA on cucumber seed germination and early root growth.

Materials:

  • Cucumber seeds (e.g., Cucumis sativus cv. 'Marketmore')

  • 3-CPA

  • Sterile distilled water

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Incubator

Methodology:

  • Preparation of Test Solutions:

    • Prepare a series of 3-CPA concentrations (e.g., 0, 1, 10, 50, 100, 200 µM) in sterile distilled water.

  • Seed Sterilization and Plating:

    • Surface sterilize cucumber seeds by rinsing them in 70% ethanol for 1 minute, followed by a 10-minute soak in a 1% sodium hypochlorite (B82951) solution, and then rinse thoroughly with sterile distilled water.

    • Place two layers of sterile filter paper in each Petri dish.

    • Evenly space 10-20 seeds in each Petri dish.

    • Add 5 mL of the respective 3-CPA test solution to each dish. Seal the dishes with parafilm.

  • Incubation:

    • Incubate the Petri dishes in the dark at 25°C for 3-5 days.

  • Data Collection:

    • Germination Percentage: Count the number of germinated seeds (radicle emergence > 2 mm) in each dish and calculate the germination percentage.

    • Root Length: Measure the length of the primary root of each germinated seedling.

Data Analysis:

Calculate the germination percentage and average root length for each treatment. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to identify significant differences from the control.

Protocol 3: Mitigation of 3-CPA Phytotoxicity in Cucumber with 24-Epibrassinolide

Objective: To evaluate the effectiveness of 24-epibrassinolide (EBL) in ameliorating 3-CPA-induced phytotoxicity in cucumber seedlings.

Materials:

  • Cucumber seedlings (at the 2-3 true leaf stage)

  • 3-CPA

  • 24-Epibrassinolide (EBL)

  • Foliar sprayer

Methodology:

  • Induction of Phytotoxicity:

    • Based on a preliminary dose-response assay, select a 3-CPA concentration that causes moderate phytotoxicity (e.g., EC50 value for a growth parameter).

    • Apply the selected 3-CPA concentration to a group of cucumber seedlings as a foliar spray.

  • Mitigation Treatment:

    • Prepare EBL solutions at different concentrations (e.g., 0, 0.1, 0.5, 1.0 µM).

    • 24 hours after the 3-CPA application, apply the EBL solutions to subgroups of the 3-CPA-treated plants as a foliar spray. Include a control group that receives only the 3-CPA treatment and another that is untreated.

  • Data Collection (7-14 days after EBL treatment):

    • Visual Assessment: Score phytotoxicity and recovery symptoms.

    • Growth Parameters: Measure plant height, leaf area, and fresh and dry biomass.

    • Biochemical Assays (Optional): Measure chlorophyll content, and levels of oxidative stress markers (e.g., malondialdehyde) and antioxidant enzyme activities (e.g., superoxide (B77818) dismutase, catalase).

Data Analysis:

Compare the growth and physiological parameters of the EBL-treated plants with those that only received 3-CPA to determine the mitigating effect of EBL. Use appropriate statistical tests to determine the significance of the observed differences.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation Phase cluster_phyto Phytotoxicity Assessment cluster_mitigation Mitigation Experiment node_seed Select and Sterilize Seeds node_dose_response Conduct Dose-Response Experiment node_seed->node_dose_response node_solutions Prepare 3-CPA and Brassinosteroid Solutions node_solutions->node_dose_response node_data_collection1 Collect Data: - Visual Symptoms - Growth Parameters node_dose_response->node_data_collection1 node_analysis1 Analyze Data and Determine EC50 node_data_collection1->node_analysis1 node_induce_phyto Induce Phytotoxicity with EC50 of 3-CPA node_analysis1->node_induce_phyto node_report Report Findings node_analysis1->node_report node_apply_br Apply Brassinosteroid Treatments node_induce_phyto->node_apply_br node_data_collection2 Collect Data: - Recovery Symptoms - Growth & Biochemical Parameters node_apply_br->node_data_collection2 node_analysis2 Analyze Mitigation Efficacy node_data_collection2->node_analysis2 node_analysis2->node_report

General Workflow for Phytotoxicity and Mitigation Studies

References

How to prevent photodegradation of chlorophenoxy herbicides during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information to prevent the photodegradation of chlorophenoxy herbicides during experiments, ensuring data integrity and reproducibility.

Troubleshooting Guide

Q1: My analytical results for a chlorophenoxy herbicide are inconsistent or show lower concentrations than expected. Could photodegradation be the cause?

A1: Yes, inconsistent or lower-than-expected concentrations are classic signs of herbicide degradation. Photodegradation, the breakdown of compounds by light, is a significant factor for light-sensitive molecules like chlorophenoxy herbicides (e.g., 2,4-D, MCPA).[1][2] This process can be accelerated by exposure to UV or even ambient laboratory light, leading to variable results.[3][4] Degradation can occur in solutions stored improperly or during the experimental procedure itself if precautions are not taken.

Q2: How can I confirm if my herbicide sample has degraded?

A2: To confirm degradation, you can use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC/MS).[2] A degraded sample will show a decreased peak area for the parent herbicide and may show additional peaks corresponding to its transformation products, such as 2,4-dichlorophenol (B122985) for 2,4-D or 4-chloro-2-methylphenol (B52076) for MCPA.[2][5] Comparing a freshly prepared standard to your experimental sample under identical analytical conditions is the most definitive method.

Q3: I work in a brightly lit lab. What are the most critical first steps to prevent photodegradation?

A3: The most critical first step is to minimize light exposure at all stages of your experiment.

  • Storage: Immediately transfer stock solutions and prepared samples into amber glass vials or bottles.[6][7] Amber glass is specifically designed to filter out harmful UV and visible light wavelengths.[7][8]

  • Preparation: Prepare solutions in a dimly lit area, under a fume hood with the sash lowered, or under red light, which is less energetic.[9]

  • Execution: During experiments, cover beakers, flasks, and other vessels with aluminum foil or use light-proof cabinets.[3][10]

Below is a troubleshooting flowchart to help identify potential sources of degradation in your workflow.

G start Inconsistent Results or Suspected Degradation check_light Review Light Exposure: - Ambient lab light? - Direct sunlight? - UV sources? start->check_light check_storage Evaluate Storage Conditions: - Clear or amber vials? - Temperature (ambient vs. refrigerated)? - Age of solution? start->check_storage check_params Assess Solution Parameters: - Is pH of the solvent documented? - Was the solution buffered? start->check_params light_issue High Light Exposure Detected check_light->light_issue Yes storage_issue Improper Storage Detected check_storage->storage_issue Yes params_issue Uncontrolled Parameters Detected check_params->params_issue Yes solution_light Implement Light Protection: - Use amber vials. - Work in low light/red light. - Shield experiments with foil. light_issue->solution_light solution_storage Optimize Storage Protocol: - Store in amber vials at 4°C. - Prepare fresh solutions regularly. storage_issue->solution_storage solution_params Standardize Solution Prep: - Use buffered, slightly acidic solvent. - Measure and record pH. params_issue->solution_params

Caption: Troubleshooting flowchart for herbicide degradation.

Frequently Asked Questions (FAQs)

Q1: What is photodegradation and why does it happen to chlorophenoxy herbicides?

A1: Photodegradation is a process where a molecule breaks down due to absorbing energy from light, particularly UV radiation from sunlight or artificial sources.[11] For chlorophenoxy herbicides, this can happen through two main pathways:

  • Direct Photolysis: The herbicide molecule itself absorbs light energy, leading to the cleavage of its chemical bonds.[5]

  • Indirect Photodegradation: Other molecules in the solution (like nitrates or dissolved organic matter) absorb light and produce highly reactive chemical species, such as hydroxyl radicals (•OH).[1][5] These radicals then attack and degrade the herbicide molecules.[1] The process ultimately results in the formation of various transformation products.[12]

G herbicide Chlorophenoxy Herbicide (e.g., 2,4-D) products Transformation Products (e.g., 2,4-Dichlorophenol) herbicide->products light UV Light / Sunlight light->herbicide Direct Photolysis ros Reactive Oxygen Species (e.g., •OH) light->ros generates ros->herbicide Indirect Photodegradation (Oxidation)

Caption: Simplified photodegradation pathway of chlorophenoxy herbicides.

Q2: What is the best way to prepare and store stock solutions of these herbicides?

A2: The best practice is to prepare stock solutions in a low-light environment and store them in amber glass containers at a cool temperature (e.g., 4°C).[7][13] For aqueous solutions, using a buffered solvent with a slightly acidic to neutral pH (5.5-6.5) can improve stability, as alkaline conditions can accelerate degradation for some pesticides.[14][15] Always label the container with the preparation date and concentration. For long-term storage, aliquoting the stock solution into smaller amber vials can prevent contamination and repeated light exposure of the entire stock.[16]

Q3: How much does temperature affect photodegradation?

A3: Temperature can influence the rate of chemical reactions, including photodegradation. Generally, higher temperatures can accelerate the degradation process.[17] However, light exposure is the primary driver. In laboratory settings, controlling light is the most critical factor. Storing solutions at refrigerated temperatures (e.g., 4°C) is a standard secondary precaution to slow down any potential chemical or microbial degradation.[13]

Q4: Can I add a chemical stabilizer to my herbicide solution?

A4: While commercial herbicide formulations for agricultural use contain stabilizing agents and adjuvants, adding chemicals to analytical or experimental solutions is generally not recommended as it can interfere with your assay.[18][19] The most reliable methods for preventing photodegradation in a research setting are physical controls: eliminating light exposure and controlling temperature and pH.[3][20][21] If you must consider additives, their potential interaction with your experimental system must be thoroughly validated.

Data Presentation

The stability of chlorophenoxy herbicides is highly dependent on environmental conditions. The following tables summarize quantitative data regarding their degradation.

Table 1: Half-Life of Common Chlorophenoxy Herbicides Under Various Conditions

HerbicideConditionHalf-Life (t½)Reference
2,4-D Vapor-phase (reaction with •OH radicals)~19 hours[1]
Aerobic aquatic metabolism~15 days[1]
Anaerobic aquatic metabolism41 to 333 days[1]
Photodegradation in soil~68 days[1]
MCPA Degradation in surface soil layer~5 days[2]

Note: Half-life is the time required for 50% of the initial concentration to degrade. These values are estimates and can vary significantly based on specific experimental conditions like light intensity and medium composition.

Table 2: Influence of pH on Herbicide Stability

Herbicide Family / TypepH ConditionEffect on StabilityRecommendationReference
Chlorophenoxy Acids (e.g., 2,4-D)Alkaline (pH > 7)The anionic form is more susceptible to photodegradation.[14]Maintain a slightly acidic to neutral pH.[14]
General Pesticides (Organophosphates, Carbamates)Alkaline (pH > 7)Susceptible to alkaline hydrolysis, a chemical breakdown process. The rate can increase 10-fold for every pH unit increase.[21]Adjust water pH to a range of 4.0 - 7.0 (ideally 5.5 - 6.5) before mixing.[15][21][15][21]
SulfonylureasAcidic (pH < 5)Increased hydrolysis.Maintain pH between 6.0 and 8.0 for optimal stability.[22]

Experimental Protocols

Protocol 1: Preparation and Storage of Light-Sensitive Herbicide Solutions

Objective: To prepare and store chlorophenoxy herbicide stock and working solutions while minimizing degradation.

Materials:

  • Chlorophenoxy herbicide standard

  • Analytical balance

  • Appropriate solvent (e.g., HPLC-grade water, methanol)

  • pH meter and buffer solutions (e.g., phosphate (B84403) or citrate (B86180) buffers)

  • Volumetric flasks (amber glass preferred)

  • Pipettes

  • Amber glass vials with screw caps[7]

  • Aluminum foil

  • Labeling materials

Procedure:

  • Work Environment: Conduct all steps in a dimly lit area or under red safety light.[9] Avoid direct sunlight or intense overhead lighting.

  • Weighing: Accurately weigh the required amount of herbicide standard using an analytical balance. Perform this step quickly to minimize light exposure.

  • Dissolving: Dissolve the herbicide in a small amount of solvent in a beaker or flask. If using an aqueous solvent, ensure it is buffered to a slightly acidic pH (e.g., 6.0-6.5) to improve stability.[15]

  • Dilution: Quantitatively transfer the dissolved herbicide to an amber volumetric flask. Dilute to the final volume with the buffered solvent. If using a clear flask, immediately wrap it securely in aluminum foil.[10]

  • Mixing: Mix the solution thoroughly by inverting the flask multiple times.

  • Storage: Transfer the stock solution into a larger amber glass storage bottle or aliquot it into smaller, single-use amber vials.[16] This prevents repeated exposure of the main stock to light and potential contamination.

  • Labeling: Clearly label each vial with the herbicide name, concentration, solvent, preparation date, and your initials.

  • Refrigeration: Store the labeled vials in a refrigerator at 4°C in a dark box to provide an extra layer of light protection.

Protocol 2: General Experimental Workflow for Minimizing Photodegradation

Objective: To provide a logical workflow for conducting experiments with light-sensitive herbicides.

G prep 1. Solution Preparation - Follow Protocol 1. - Use amber glassware or foil-wrap. - Work in low-light conditions. storage 2. Pre-Experiment Storage - Store all solutions (stock, working) in amber vials at 4°C. prep->storage setup 3. Experiment Setup - Set up in a low-light area. - Use opaque or foil-wrapped containers. - Use UV filters on light sources if needed. storage->setup run 4. Experiment Execution - Minimize duration of light exposure. - If light is required (e.g., microscopy), use the lowest intensity and shortest duration possible. setup->run sampling 5. Sampling & Analysis - Transfer samples immediately to amber analysis vials. - If analysis is delayed, store samples at 4°C in the dark. run->sampling

Caption: Recommended experimental workflow to prevent photodegradation.

References

Overcoming matrix effects in LC-MS analysis of 2-(3-Chlorophenoxy)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of 2-(3-Chlorophenoxy)propionic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as Cloprop, is a synthetic auxin herbicide belonging to the phenoxypropionic acid class of compounds.[1][2] Due to its acidic nature, it is typically analyzed using negative ion electrospray ionization (ESI) LC-MS/MS.[2][3] Its detection at trace levels is crucial for food safety and environmental monitoring.[2]

Q2: What are matrix effects in LC-MS analysis?

The "matrix" refers to all components in a sample other than the analyte of interest.[4] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a suppressed or enhanced signal.[5][6][7] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[5]

Q3: What are the common signs that matrix effects are impacting my assay?

Common indicators of matrix effects include:

  • Poor reproducibility and high variability in quality control (QC) samples.[8]

  • Inaccurate quantification, with results differing significantly from expected values.[8]

  • Non-linear calibration curves, especially when using standards prepared in a pure solvent.

  • A noticeable decrease in assay sensitivity or inconsistent peak areas for the same concentration across different sample batches.[8][9]

Q4: How can I definitively identify and quantify matrix effects in my analysis?

There are two primary methods to assess matrix effects:

  • Post-Column Infusion (Qualitative): This technique helps identify retention time regions where ion suppression or enhancement occurs.[5][10] A solution of your analyte is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the column. A dip or rise in the baseline signal indicates the presence of matrix effects at that specific time.[5][8]

  • Quantitative Assessment (Post-Extraction Spike): This method quantifies the extent of the matrix effect. It involves comparing the analyte's signal response in a pure solvent to its response in a blank matrix extract that has been spiked with the analyte after the extraction process.[5][9][11] A matrix effect percentage between -20% and +20% is often considered acceptable.[9][12]

Q5: What causes ion suppression versus ion enhancement?

Ion suppression is the more common phenomenon. It occurs when co-eluting matrix components compete with the analyte for ionization, for example, by altering the surface tension of the ESI droplets or competing for available charge, thereby reducing the number of analyte ions that reach the detector.[4][9] Ion enhancement is less frequent but can happen when co-eluting compounds improve the ionization efficiency of the analyte.[5][9]

Q6: What are the most effective strategies to mitigate matrix effects?

A comprehensive strategy that combines several approaches is the most effective way to overcome matrix effects.[6][13] The three main pillars of this strategy are:

  • Optimize Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.[4][11]

  • Refine Chromatographic Conditions: Adjusting the LC method can separate the analyte from the interfering matrix components.[4]

  • Use Compensatory Calibration Strategies: Employing techniques like matrix-matched standards or stable isotope-labeled internal standards can compensate for matrix effects that cannot be eliminated.[4]

Troubleshooting Guide: Overcoming Matrix Effects

This guide provides a systematic approach to troubleshooting issues arising from matrix effects during the analysis of this compound.

Problem: Poor Reproducibility and Inaccurate Quantification

Initial Assessment: Begin by reviewing your system suitability tests. Ensure that retention times are stable and peak shapes are consistent for a pure standard. If the system is performing correctly, matrix effects are the likely culprit.

Logical Troubleshooting Workflow The following diagram illustrates a systematic approach to diagnosing and solving issues related to matrix effects.

Troubleshooting_Workflow Workflow for Diagnosing and Mitigating Matrix Effects start Problem Observed: Poor Reproducibility / Inaccuracy quantify Step 1: Quantify Matrix Effect (Post-Extraction Spike Method) start->quantify is_effect Is Matrix Effect Significant? (e.g., > ±20%) quantify->is_effect sample_prep Step 2: Optimize Sample Preparation (QuEChERS, SPE, LLE) is_effect->sample_prep Yes end_review Method Acceptable: Proceed with Caution is_effect->end_review No re_quantify1 Re-Quantify Matrix Effect sample_prep->re_quantify1 is_effect2 Is Effect Mitigated? re_quantify1->is_effect2 chromatography Step 3: Refine Chromatography (Adjust Gradient / Mobile Phase) is_effect2->chromatography No end_ok Method Validated: Proceed with Analysis is_effect2->end_ok Yes re_quantify2 Re-Quantify Matrix Effect chromatography->re_quantify2 is_effect3 Is Effect Mitigated? re_quantify2->is_effect3 compensate Step 4: Use Compensation Strategy (SIL-IS or Matrix-Matched Calibration) is_effect3->compensate No is_effect3->end_ok Yes compensate->end_ok

Caption: A step-by-step workflow for troubleshooting LC-MS matrix effects.

Step 1: Quantify the Matrix Effect

First, determine the magnitude of the matrix effect using the post-extraction spike method (see Protocol 1). This will confirm the problem and provide a baseline for evaluating improvements.

Table 1: Calculation and Interpretation of Matrix Effect

Formula Calculation Interpretation
Matrix Effect (%) [ ( (Peak Area in Matrix) / (Peak Area in Solvent) ) - 1 ] * 100 < -20%: Significant Ion Suppression
-20% to +20%: Acceptable/No Significant Effect[9][12]

| | | > +20%: Significant Ion Enhancement |

Step 2: Optimize Sample Preparation

Improving sample cleanup is the most powerful tool to combat matrix effects.[4][11] For a pesticide like this compound in a complex matrix (e.g., food, environmental samples), the QuEChERS method is highly effective.[14][15][16]

QuEChERS_Workflow QuEChERS Experimental Workflow sample 1. Homogenized Sample (10-15 g) extract 2. Extraction Add Acetonitrile (B52724) & QuEChERS salts. Shake vigorously. sample->extract centrifuge1 3. Centrifuge extract->centrifuge1 supernatant 4. Collect Supernatant (Acetonitrile Layer) centrifuge1->supernatant dspe 5. Dispersive SPE (d-SPE) Cleanup Add MgSO₄ and PSA/C18. Shake and vortex. supernatant->dspe centrifuge2 6. Centrifuge dspe->centrifuge2 final_extract 7. Final Extract Collect supernatant for analysis. centrifuge2->final_extract analysis 8. LC-MS/MS Analysis final_extract->analysis

Caption: Key steps of the QuEChERS sample preparation method.

Table 2: Comparison of Sample Preparation Techniques

Technique General Principle Effectiveness for Matrix Removal Typical Analyte Recovery
Protein Precipitation (PPT) Protein removal via solvent crash. Low; co-precipitates few interferences.[13] High but non-selective.
Liquid-Liquid Extraction (LLE) Partitioning between immiscible liquids. Moderate to High; depends on solvent choice and pH.[11] Variable; can be low for polar analytes.[13]
Solid-Phase Extraction (SPE) Analyte is retained on a sorbent, matrix washed away. High; can be highly selective.[4] Good to Excellent.

| QuEChERS | Acetonitrile extraction followed by d-SPE cleanup. | Excellent; removes a wide range of interferences.[17][18] | 70-120% for a wide range of pesticides.[16][17] |

Step 3: Refine Chromatographic Conditions

If significant matrix effects persist after optimizing sample preparation, modify your LC method to separate this compound from the suppression/enhancement zones identified in a post-column infusion experiment.

  • Adjust the Gradient: Slowing the gradient ramp around the elution time of your analyte can improve resolution from interfering compounds.

  • Modify Mobile Phase: For an acidic analyte, using a buffered aqueous mobile phase can ensure consistent retention and peak shape.

  • Change the Column: If co-elution is severe, switching to a column with a different selectivity (e.g., from C18 to a Phenyl-Hexyl or a porous graphitic carbon column) may be necessary.[19]

Step 4: Implement a Compensation Strategy

When matrix effects cannot be eliminated, the following strategies can be used to compensate for them and ensure accurate quantification.

Calibration_Strategies Comparison of Calibration Strategies cluster_0 Analyte in Solvent cluster_1 Analyte in Matched Matrix cluster_2 Analyte + Internal Standard Solvent_Cal Standard Calibration Curve Solvent_Sample Analyte in Sample Extract Solvent_Cal->Solvent_Sample Quantifies note1 Prone to error from matrix effects Matrix_Cal Matrix-Matched Calibration Curve Matrix_Sample Analyte in Sample Extract Matrix_Cal->Matrix_Sample Compensates & Quantifies note2 Effective if blank matrix is identical to sample matrix IS_Cal Calibration Curve (Analyte/IS Ratio) IS_Sample Analyte + SIL-IS in Sample Extract IS_Cal->IS_Sample Best Compensation note3 SIL-IS experiences same effects as analyte

Caption: Visualization of different calibration approaches to counter matrix effects.

  • Matrix-Matched Calibration: This is a common approach where calibration standards are prepared in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples.[4][20][21] This helps ensure that the standards and samples experience similar matrix effects. The main challenge is obtaining a true blank matrix that is free of the analyte.[21]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects.[5] A SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte.[22] By adding a known amount of the SIL-IS to all samples and standards, the ratio of the analyte peak area to the IS peak area is used for quantification. Since both compounds experience the same degree of ion suppression or enhancement, the ratio remains constant, leading to highly accurate results.[4][23]

Detailed Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
  • Prepare Sample Sets:

    • Set A (Analyte in Solvent): Prepare a series of standards of this compound at various concentrations (e.g., low, medium, high QC levels) in the final mobile phase or reconstitution solvent.

    • Set B (Analyte in Matrix): Obtain at least six different sources of blank matrix (e.g., six different lots of plasma, or six different types of vegetable extract). Process these blank samples using your established extraction protocol. In the final step, spike the blank extracts with the analyte to the same final concentrations as in Set A.

  • LC-MS Analysis: Analyze both sets of samples using your LC-MS/MS method.

  • Calculation: For each concentration level, calculate the average peak area from Set A and Set B. Use the formula in Table 1 to determine the Matrix Effect (%).

Protocol 2: Qualitative Identification of Ion Suppression (Post-Column Infusion)
  • Setup Infusion: Prepare a solution of this compound (e.g., 100 ng/mL) in the mobile phase. Using a syringe pump and a T-connector, infuse this solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream between the column and the mass spectrometer.

  • Equilibrate: Allow the infused signal to stabilize, creating a flat baseline in your mass spectrometer's data acquisition software.

  • Inject Blank Matrix: Inject a blank sample that has been processed with your sample preparation method.

  • Monitor Signal: Observe the baseline of the infused analyte during the chromatographic run. Any significant drop in the signal indicates a region of ion suppression, while a rise indicates enhancement. The retention times of these deviations should be noted and compared to the retention time of your analyte.

Protocol 3: General Purpose QuEChERS Protocol for Plant-Based Matrices

This protocol is a general guideline and should be optimized for your specific matrix.

  • Sample Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • If using an internal standard, add it at this stage.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute and centrifuge at >3000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube.

    • The d-SPE tube should contain anhydrous MgSO₄ (to remove water) and a sorbent like PSA (Primary Secondary Amine, to remove organic acids and sugars) and/or C18 (to remove non-polar interferences).[17]

    • Vortex for 30 seconds and centrifuge at >3000 rcf for 5 minutes.

  • Final Extract:

    • Take the final supernatant, filter if necessary, and transfer to an autosampler vial for LC-MS/MS analysis. The extract may be diluted with the initial mobile phase to further reduce matrix effects and improve peak shape.[5][17]

References

Refining spray application parameters for uniform Cloprop coverage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for refining spray application parameters of Cloprop. This resource is designed for researchers, scientists, and drug development professionals to ensure uniform coverage and achieve consistent, reliable results in their experiments. Here you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the spray application of Cloprop in a research setting.

Problem Potential Cause Recommended Solution
Inconsistent plant response or high variability between replicates. Uneven spray coverage.Calibrate your sprayer to ensure a uniform spray pattern. Check for clogged nozzles and ensure consistent pressure and travel speed during application.[1]
Genetic variation in plant material.Use a genetically uniform plant line (e.g., clones, inbred lines) if possible to minimize biological variability.[2]
Environmental fluctuations (temperature, humidity, wind).Conduct experiments in a controlled environment. High temperatures and low humidity can cause rapid droplet evaporation, while even slight air currents can lead to drift and uneven deposition.[2][3]
Improper solution preparation.Ensure Cloprop is fully dissolved and the solution is homogenous. Test the pH of your spray solution; the stability and uptake of many plant growth regulators are pH-dependent, with slightly acidic solutions often being optimal.[3]
No observable effect from Cloprop application. Incorrect concentration.Perform a dose-response experiment to determine the optimal concentration for your specific plant species, cultivar, and experimental conditions.[2]
Poor absorption.Ensure complete and even coverage of the target plant tissue. Consider adding a surfactant to the spray solution to improve leaf wetting and absorption, but always check for compatibility and potential phytotoxicity on a small batch of plants first.[3]
Application at the wrong plant developmental stage.The efficacy of many growth regulators is highly dependent on the plant's growth stage. Consult relevant literature for the optimal application timing for your desired physiological response.[2]
Solution degradation.Prepare fresh Cloprop solutions for each experiment. Store stock solutions as recommended and avoid prolonged exposure to light and extreme temperatures.
Phytotoxicity symptoms (e.g., leaf burn, spotting). Concentration too high.Reduce the concentration of Cloprop in your spray solution. Conduct a dose-response curve to identify the maximum safe and effective concentration.
Uneven application leading to high localized deposits.Improve spray uniformity by calibrating equipment and ensuring a consistent application technique. Clogged or dripping nozzles can cause concentrated streams of the solution to hit the plant.[1]
Contaminated sprayer.Thoroughly clean the sprayer with a suitable cleaning agent and rinse with deionized water before use to remove any residues from previous applications.[4]
Clogged spray nozzle. Particulate matter in the spray solution.Filter the Cloprop solution before adding it to the sprayer. Use high-purity water for solution preparation.
Precipitation of Cloprop.Check the solubility of Cloprop in your chosen solvent and at your working concentration. Ensure the solution is well-mixed before and during application.
Debris in the sprayer.Regularly clean all parts of the sprayer, including the tank, hoses, and nozzles, to remove any accumulated debris.[1]

Frequently Asked Questions (FAQs)

Q1: How do I prepare a Cloprop stock solution?

To prepare a 1 mg/mL stock solution, accurately weigh 100 mg of Cloprop and place it in a 100 mL volumetric flask. Add a small amount of a suitable solvent (e.g., ethanol (B145695) or DMSO, depending on solubility) to dissolve the powder completely. Once dissolved, bring the volume to 100 mL with distilled or deionized water. Stir continuously while adding water to prevent precipitation. Store the stock solution as recommended by the supplier, typically in a cool, dark place.[5]

Q2: What is the recommended application volume for uniform coverage?

A common recommendation for achieving uniform coverage in greenhouse and laboratory settings is to apply 2 quarts of solution per 100 square feet of the treatment area. This provides a standardized application volume, avoiding the subjectivity of spraying to the point of runoff. For denser canopies, you might increase this to 3 quarts per 100 square feet, and for smaller plants where you want to minimize soil contact, 1 quart per 100 square feet may be sufficient.[6][7]

Q3: How can I calibrate my sprayer for laboratory use?

A simple and effective method is the "1/128th acre method," which can be scaled down for lab use. Since there are 128 fluid ounces in a gallon, the ounces collected from a single nozzle over a 1/128th acre equivalent area directly corresponds to gallons per acre. For a lab setting, you can define a smaller, standardized area (e.g., 1 square meter), spray it with water at your standard speed and pressure, and collect the output from the nozzle for the time it took to spray the area. This will allow you to calculate the application rate and make adjustments as needed.[8]

Q4: Which type of nozzle is best for Cloprop application?

For foliar applications of plant growth regulators like Cloprop, nozzles that produce a fine to medium droplet size are generally preferred to ensure thorough coverage. Hollow-cone nozzles are often recommended for their ability to provide good coverage on all parts of the plant.[9] Flat-fan nozzles can also be used, especially for broadcast applications over a flat area.[10] It is crucial to check the nozzle manufacturer's specifications for droplet size at different pressures.

Q5: How does pressure affect spray coverage?

Increasing the spray pressure generally leads to a smaller droplet size.[11][12] While smaller droplets can provide better coverage, they are also more susceptible to drift. Finding the optimal pressure is a balance between achieving good coverage and minimizing off-target application. It is recommended to operate within the pressure range specified by the nozzle manufacturer.

Data Presentation: Spray Parameters for Uniform Coverage

The following table summarizes key spray parameters and their impact on achieving uniform coverage.

Parameter Recommendation for Uniform Coverage Rationale
Nozzle Type Hollow-cone or flat-fan nozzles producing fine to medium droplets.Hollow-cone nozzles provide excellent coverage of complex plant canopies.[9] Flat-fan nozzles are suitable for uniform broadcast applications.[10]
Spray Pressure Operate within the manufacturer's recommended range for the chosen nozzle.Higher pressure decreases droplet size, which can improve coverage but also increases drift potential.[11][12]
Spray Angle Typically 80° to 110° for flat-fan nozzles.A wider angle allows for greater overlap between nozzle patterns, which improves uniformity.
Boom Height Maintain a consistent height of 18-24 inches (45-60 cm) above the target for nozzles with 20-inch (50 cm) spacing.This height ensures proper overlap of the spray patterns from adjacent nozzles.[10]
Travel Speed Maintain a constant, slow to moderate speed.A consistent speed is critical for a uniform application rate.
Application Volume 2 quarts per 100 sq. ft. is a standard starting point.Provides sufficient volume for thorough coverage without excessive runoff.[6][7]

Experimental Protocols

Protocol 1: Quantitative Analysis of Spray Deposition Using a Fluorescent Tracer

This protocol allows for the quantitative measurement of spray deposition on a target surface.

Materials:

  • Fluorescent tracer dye (e.g., Tinopal CBS-X, Pyranine)

  • Cloprop solution

  • Target surfaces (e.g., glass slides, petri dishes, or actual plant leaves)

  • Solvent for washing the tracer (e.g., deionized water or ethanol)

  • Fluorometer

  • Volumetric flasks and pipettes

  • Laboratory sprayer

Methodology:

  • Prepare a Standard Curve:

    • Prepare a stock solution of the fluorescent tracer at a known concentration.

    • Create a series of dilutions from the stock solution to generate a standard curve (e.g., 0.1, 0.5, 1, 5, 10 ppm).

    • Measure the fluorescence of each standard solution using the fluorometer to establish a linear relationship between concentration and fluorescence intensity.

  • Prepare the Spray Solution:

    • Add a known concentration of the fluorescent tracer to your Cloprop spray solution. Ensure the tracer is fully dissolved and does not react with Cloprop.

  • Spray Application:

    • Place your target surfaces in the desired locations within the spray area.

    • Perform the spray application using your calibrated sprayer, maintaining consistent parameters (pressure, speed, height).

  • Sample Collection and Analysis:

    • After the spray has dried, collect the target surfaces.

    • Wash each target surface with a precise volume of the appropriate solvent to recover the fluorescent tracer.

    • Measure the fluorescence of the wash solution from each sample using the fluorometer.

  • Data Calculation:

    • Using the standard curve, determine the concentration of the tracer in each wash solution.

    • Calculate the total amount of tracer recovered from each target surface.

    • Divide the amount of tracer by the surface area of the target to determine the deposition per unit area (e.g., µg/cm²).

Protocol 2: Sprayer Calibration for Laboratory Use

This protocol ensures a consistent and known application rate.

Materials:

  • Laboratory sprayer

  • Graduated cylinder or measuring cup

  • Stopwatch

  • Measuring tape

  • Water

Methodology:

  • Define the Calibration Area:

    • Measure and mark a specific area that represents your typical experimental setup (e.g., 1 meter x 1 meter).

  • Determine Application Time:

    • Fill the sprayer with water.

    • Pressurize the sprayer to your desired operating pressure.

    • Practice spraying the calibration area with a consistent motion and speed.

    • Time how long it takes to uniformly cover the entire calibration area. Repeat this three times and calculate the average time.

  • Measure Nozzle Output:

    • With the sprayer at the same operating pressure, spray into a graduated cylinder for the average time determined in the previous step.

    • Record the volume of water collected. This volume is the amount applied to your defined calibration area.

  • Calculate Application Rate:

    • Calculate the application rate in your desired units (e.g., ml/m²).

  • Adjust as Needed:

    • If the application rate is too high or too low, adjust your travel speed or spray pressure and repeat the calibration process. Slower speeds and higher pressures will generally increase the application rate.

Mandatory Visualizations

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Results (High Variability) cause1 Uneven Spray Coverage start->cause1 cause2 Plant Genetic Variability start->cause2 cause3 Environmental Fluctuations start->cause3 cause4 Improper Solution Preparation start->cause4 solution1 Calibrate Sprayer Check Nozzles Consistent Technique cause1->solution1 solution2 Use Genetically Uniform Plants cause2->solution2 solution3 Control Environment (Temp, Humidity, Airflow) cause3->solution3 solution4 Ensure Homogenous Mix Check pH cause4->solution4 end_node Consistent Results solution1->end_node solution2->end_node solution3->end_node solution4->end_node

Caption: Troubleshooting workflow for inconsistent experimental results.

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep1 Prepare Standard Curve (Fluorescent Tracer) prep2 Prepare Cloprop Solution with Tracer prep1->prep2 exec2 Perform Spray Application prep2->exec2 prep3 Calibrate Sprayer prep3->exec2 exec1 Place Target Surfaces exec1->exec2 exec3 Collect Target Surfaces exec2->exec3 analysis1 Wash Surfaces (Recover Tracer) exec3->analysis1 analysis2 Measure Fluorescence analysis1->analysis2 analysis3 Calculate Deposition (µg/cm²) analysis2->analysis3 result Quantitative Deposition Data analysis3->result

Caption: Workflow for quantitative analysis of spray deposition.

References

Technical Support Center: 2-(3-Chlorophenoxy)propionic Acid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for your 2-(3-Chlorophenoxy)propionic acid experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance for successful synthesis and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during your experiment, presented in a question-and-answer format.

Issue 1: Low Yield of this compound

Question: My reaction is resulting in a low yield of the desired product, with a significant amount of unreacted 3-chlorophenol (B135607) remaining. What are the likely causes and how can I improve the yield?

Answer: Low conversion of 3-chlorophenol is a common issue and can be attributed to several factors:

  • Insufficient Base: The formation of the phenoxide ion is crucial for the nucleophilic attack on the propionic acid derivative. Ensure you are using a sufficient amount of a strong base (e.g., sodium hydroxide (B78521), potassium carbonate) to deprotonate the 3-chlorophenol effectively.

  • Reaction Time and Temperature: The reaction may not have reached completion. It is recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction is proceeding slowly, consider increasing the reaction temperature or extending the reaction time. For similar phenoxypropionic acid syntheses, reaction times can range from 4 to 6 hours.[1]

  • Poor Quality of Reagents: The purity of your starting materials is critical. Impurities in the 3-chlorophenol or the propionic acid derivative can interfere with the reaction. Ensure you are using high-purity reagents.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like DMF or DMSO are generally preferred for Williamson ether synthesis as they can accelerate the reaction. However, aqueous reaction conditions have also been shown to be effective and can simplify purification.[2]

Issue 2: Formation of Significant Byproducts

Question: I am observing a significant amount of an unexpected byproduct in my reaction mixture. How can I identify and minimize its formation?

Answer: Byproduct formation is a common challenge in organic synthesis. In the case of this compound, potential side reactions include:

  • C-alkylation vs. O-alkylation: While O-alkylation is the desired pathway for ether synthesis, C-alkylation of the phenol (B47542) ring can occur under certain conditions. Using aprotic solvents generally favors the desired O-alkylation.

  • Elimination Reactions: If you are using a secondary or tertiary alkyl halide as your propionic acid source, elimination reactions can compete with the desired substitution reaction, leading to the formation of alkenes. Using a primary alkyl halide is preferable.

To minimize byproduct formation, careful control of reaction conditions is essential. Monitoring the reaction by TLC can help in identifying the formation of byproducts early on.

Issue 3: Difficulty in Purifying the Product

Question: I am struggling to isolate a pure sample of this compound from the reaction mixture. What purification strategies are most effective?

Answer: Purification can be challenging due to the presence of unreacted starting materials and byproducts. A common and effective purification method involves the following steps:

  • Acid-Base Extraction: After the reaction is complete, the mixture can be treated with a base to deprotonate the carboxylic acid product, making it water-soluble. The organic impurities can then be washed away with an organic solvent. Subsequent acidification of the aqueous layer will precipitate the pure carboxylic acid product.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system.

  • Column Chromatography: For very impure samples, silica (B1680970) gel column chromatography can be an effective method for separating the desired product from impurities.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of phenoxypropionic acids, which can serve as a starting point for optimizing your experiment.

Table 1: Typical Reaction Parameters for Williamson Ether Synthesis of Phenoxypropionic Acids

ParameterValueReference
Reactants
Phenol Derivative1.0 molar equivalent[1]
Halopropionic Acid Derivative1.2 - 1.5 molar equivalents[1]
Base (e.g., NaOH, K₂CO₃)1.0 - 1.2 molar equivalents[1]
Reaction Conditions
SolventEthanol, DMF, DMSO, or Water[1][2]
TemperatureRoom Temperature to Reflux[1]
Reaction Time4 - 6 hours (monitor by TLC)[1]

Table 2: Reported Yields for a Similar Phenoxypropionic Acid Synthesis

Synthetic RouteReported YieldReference
Etherification of S-2-chloropropionic acid and phenol74.9% (molar conversion)[1]

Experimental Protocols

The following is a general protocol for the synthesis of this compound via the Williamson ether synthesis. This should be adapted and optimized for your specific experimental setup.

Materials:

  • 3-Chlorophenol

  • 2-Bromopropionic acid (or its ethyl ester)

  • Sodium hydroxide (or another suitable base)

  • A suitable solvent (e.g., ethanol, DMF)

  • Hydrochloric acid (for workup)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous sodium sulfate (B86663) (or magnesium sulfate) for drying

Procedure:

  • Deprotonation of 3-Chlorophenol: In a round-bottom flask, dissolve 3-chlorophenol in the chosen solvent. Add the base (e.g., sodium hydroxide) portion-wise with stirring. The mixture may be gently heated to ensure complete formation of the phenoxide.

  • Nucleophilic Substitution: To the solution of the 3-chlorophenoxide, add the 2-bromopropionic acid (or its ester) dropwise.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If an ester was used, it will need to be hydrolyzed to the carboxylic acid by adding a strong base and heating.

  • Extraction: Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2. This will protonate the carboxylic acid. Extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate the key chemical pathways and experimental workflows.

G cluster_reactants Reactants cluster_reaction Williamson Ether Synthesis cluster_product Product 3-Chlorophenol 3-Chlorophenol Base_Addition 1. Deprotonation (Base, e.g., NaOH) 3-Chlorophenol->Base_Addition 2-Bromopropionic_acid 2-Bromopropionic acid SN2_Reaction 2. SN2 Attack 2-Bromopropionic_acid->SN2_Reaction Base_Addition->SN2_Reaction 3-Chlorophenoxide Product_Acid This compound SN2_Reaction->Product_Acid G start Start Experiment reaction Perform Williamson Ether Synthesis start->reaction tlc Monitor Reaction by TLC reaction->tlc tlc->reaction Incomplete workup Reaction Workup (Acid-Base Extraction) tlc->workup Reaction Complete purification Purification (Recrystallization or Chromatography) workup->purification analysis Product Analysis (NMR, HPLC, Melting Point) purification->analysis troubleshoot Low Yield or Impure Product? analysis->troubleshoot end Experiment Complete troubleshoot->end No optimize Optimize Reaction Conditions: - Adjust Stoichiometry - Change Solvent/Temperature - Check Reagent Purity troubleshoot->optimize Yes optimize->reaction

References

Technical Support Center: Troubleshooting Low Product Yield During Chemical Reaction Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low product yield during the workup of a chemical reaction.

Frequently Asked Questions (FAQs)

Q1: My reaction appears to be complete by TLC analysis, but my final yield is significantly lower than expected. What are the common causes of product loss during workup?

Several factors during the workup process can contribute to a lower than expected yield, even when the reaction itself has gone to completion. Significant amounts of product can be lost during extraction, filtration, chromatography, and other purification steps.[1] Common causes for this loss include:

  • Product Decomposition: Your product may be unstable under the workup conditions, such as exposure to acid, base, water, or air.[1][2] It is also possible for products to decompose if exposed to heat or light for extended periods during purification.[3]

  • Losses During Liquid-Liquid Extraction: Product can be lost due to incomplete phase separation, emulsion formation, or the product having some solubility in the aqueous layer.[1][2]

  • Losses During Purification: Product can be irreversibly adsorbed onto the stationary phase (e.g., silica (B1680970) gel) during chromatography, or lost during transfers between flasks and vials.[3][4][5]

  • Mechanical Losses: Simple procedural issues like spillage, leaving product behind in flasks or on filter paper, and inaccurate measurements can cumulatively lead to significant yield reduction.[3][6][7]

  • Volatility of the Product: If your product is volatile, it can be lost during solvent removal under reduced pressure (e.g., rotary evaporation).[2][8]

Q2: How can I minimize product loss during liquid-liquid extractions?

To improve your yield during extractions, consider the following strategies:

  • Perform Multiple Extractions: It is more efficient to perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume.[1]

  • "Salting Out": For products with some water solubility, adding brine (a saturated aqueous solution of NaCl) to the aqueous layer can decrease the product's solubility in the aqueous phase and drive it into the organic layer.[9][10]

  • Back-Extraction: After the initial extraction, you can "back-extract" the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product. It is good practice to save all layers until you are certain you have isolated your product.[2][10]

  • Breaking Emulsions: If an emulsion forms, it can be broken by adding brine, filtering the mixture through a pad of Celite, or allowing the mixture to stand for a longer period.[1][11]

  • Check the pH: Ensure the pH of the aqueous layer is adjusted to suppress the ionization of your product, thus maximizing its partitioning into the organic layer.[1]

Q3: I suspect my product is decomposing during silica gel chromatography. What can I do?

Product decomposition on silica gel is a common issue, especially for acid-sensitive compounds. Here are some troubleshooting steps:

  • Deactivate the Silica Gel: You can neutralize the acidic silica gel by pre-treating it with a base. This is typically done by washing the silica gel with a solution of a tertiary amine, like triethylamine, in the eluent.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (B75360) (basic or neutral), or a bonded-phase silica gel like C18 (reverse-phase).

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation quality to reduce the time your compound is in contact with the silica gel.

  • Alternative Purification Methods: If your compound is highly sensitive, explore other purification techniques like recrystallization, distillation, or preparative HPLC with a suitable column.[4]

Q4: My product is an oil and I'm having trouble removing the final traces of solvent. How can I do this without significant product loss?

Removing the last traces of solvent from a viscous oil can be challenging. Here are a few techniques:

  • High Vacuum: Use a high-vacuum pump (after initial solvent removal with a rotary evaporator) to remove residual solvent. Be cautious if your product is volatile.

  • Azeotropic Removal: Dissolve the oil in a small amount of a solvent that forms a low-boiling azeotrope with the residual solvent (e.g., toluene (B28343) to remove water). Then, remove the solvent mixture under reduced pressure. Repeat this process a few times.

  • Inert Gas Stream: Gently pass a stream of an inert gas, such as nitrogen or argon, over the surface of the oil to help carry away the solvent vapors. This can be done at room temperature or with gentle heating.

Troubleshooting Guides

Guide 1: Low Yield After Aqueous Workup

This guide provides a systematic approach to troubleshooting low product yield following a standard aqueous workup procedure.

Troubleshooting Workflow:

Low_Yield_Aqueous_Workup start Low Yield After Aqueous Workup check_reaction Confirm Reaction Completion (e.g., TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No workup_issue Reaction Complete, Investigate Workup check_reaction->workup_issue Yes optimize_reaction Optimize Reaction Conditions (Time, Temp, Reagents) incomplete->optimize_reaction check_aqueous_layer Analyze Aqueous Layer for Product (TLC, LC-MS) workup_issue->check_aqueous_layer end Improved Yield optimize_reaction->end product_in_aqueous Product Found in Aqueous Layer check_aqueous_layer->product_in_aqueous Yes no_product_in_aqueous No Product in Aqueous Layer check_aqueous_layer->no_product_in_aqueous No optimize_extraction Optimize Extraction: - Adjust pH - Add Brine ('Salting Out') - More Extractions product_in_aqueous->optimize_extraction check_decomposition Investigate Product Decomposition no_product_in_aqueous->check_decomposition optimize_extraction->end decomposition_confirmed Decomposition Confirmed check_decomposition->decomposition_confirmed Yes no_decomposition No Decomposition, Check Mechanical Loss check_decomposition->no_decomposition No modify_workup Modify Workup: - Milder pH - Lower Temp - Degas Solvents decomposition_confirmed->modify_workup review_technique Review Handling Technique: - Transfers - Filtration - Solvent Removal no_decomposition->review_technique modify_workup->end review_technique->end

Caption: Troubleshooting workflow for low yield after aqueous workup.

Experimental Protocols:

  • Thin-Layer Chromatography (TLC) Analysis of Aqueous Layer:

    • Spot a small amount of the aqueous layer onto a TLC plate.

    • Also spot the starting material and the purified product as references.

    • Develop the plate in an appropriate solvent system.

    • Visualize the plate under a UV lamp and/or by staining.

    • The presence of a spot from the aqueous layer with the same Rf as the product indicates product loss to the aqueous phase.[10]

Guide 2: Improving Yield During Recrystallization

Recrystallization is a powerful purification technique, but it can also be a source of significant product loss if not performed optimally.

Key Parameters for Optimizing Recrystallization Yield:

ParameterRecommendationRationale
Solvent Choice The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[12]This maximizes the amount of product that crystallizes upon cooling.
Cooling Rate Cool the solution slowly.[12][13]Slow cooling promotes the formation of larger, purer crystals and minimizes the trapping of impurities.[12]
Solvent Volume Use the minimum amount of hot solvent required to fully dissolve the crude product.[14]Excess solvent will keep more of the product dissolved at low temperatures, reducing the final yield.[14]
Inducing Crystallization If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[12]These actions provide nucleation sites for crystal growth to begin.

Recrystallization Workflow Diagram:

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool Yes ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals by Vacuum Filtration ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: A general workflow for performing a recrystallization.

Experimental Protocol: Standard Recrystallization

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid just dissolves.[14]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a heated funnel.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[6][13]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely, either by air drying or in a vacuum oven.

By systematically evaluating each step of your workup and purification process, you can identify and address the sources of product loss, leading to a significant improvement in your overall yield.

References

Validation & Comparative

A Comparative Analysis of 2-(3-Chlorophenoxy)propionic Acid and 2,4-Dichlorophenoxyacetic Acid: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative efficacy of two prominent synthetic auxins, 2-(3-Chlorophenoxy)propionic acid (3-CPA) and 2,4-Dichlorophenoxyacetic acid (2,4-D), reveals distinct applications and nuanced biological activities. While both compounds mimic the natural plant hormone indole-3-acetic acid (IAA) to elicit physiological responses, their primary uses diverge, with 3-CPA predominantly utilized as a plant growth regulator for fruit thinning and sizing, and 2,4-D widely employed as a selective herbicide for broadleaf weed control.

This guide provides a comprehensive comparison of these two synthetic auxins, presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of their shared signaling pathway and experimental workflows. This information is intended for researchers, scientists, and professionals in drug development and agriculture to facilitate a deeper understanding of their respective applications and underlying mechanisms.

Comparative Efficacy: A Look at the Data

Quantitative data from various studies highlight the distinct applications and efficacy of 3-CPA and 2,4-D. While direct comparative studies are limited, analysis of their effects in different agricultural contexts provides valuable insights.

Plant Growth Regulation: Fruit Thinning and Sizing

Synthetic auxins are instrumental in managing fruit load and size to enhance crop quality and yield. 3-CPA and its analogue 2,4-DP (2,4-dichlorophenoxypropionic acid) have shown significant effects in this regard.

Table 1: Efficacy of 3-CPA and its Analogue on Fruit Size and Yield

CompoundCropConcentrationKey FindingsReference
This compound (3-CP)'Loadel' and 'Suncrest' Peach50, 100, 150 ppmSignificantly increased fruit diameter. No significant difference between concentrations.[1][1]
This compound (CPA)'Pérola' Pineapple40, 80, 120, 160 mg L-1Increased fruit weight without crown. Reduced crown length and weight.[2][2]
2,4-dichlorophenoxypropionic acid (2,4-DP)'Valencia' Orange50, 100, 150 ppmIncreased fruit size and yield. Highest retention with 150 ppm.[2][3][2][3]
2,4-dichlorophenoxypropionic acid-p (2,4-DP-P)'Star Ruby' Grapefruit50, 100, 150, 300 ppmIncreased fruit size without reducing yield.[4][4]
Pre-Harvest Fruit Drop Control

2,4-D has been effectively used to prevent premature fruit drop in citrus, thereby increasing the marketable yield.

Table 2: Efficacy of 2,4-D on Pre-Harvest Fruit Drop

CompoundCropConcentrationKey FindingsReference
2,4-Dichlorophenoxyacetic acid (2,4-D)Washington Navel Orange8 ppmReduced fruit drop by 30% to 60%.[5][5]
2,4-Dichlorophenoxyacetic acid (2,4-D)Date Palm (two cultivars)25, 50, 75 mg/L50 mg/L was most effective in reducing fruit drop and improving fruit quality.[6][6]
Herbicidal Activity

2,4-D is a widely used herbicide, valued for its selectivity in controlling broadleaf weeds in grass crops.[7][8] Its efficacy is influenced by its formulation, with ester formulations being more volatile and often more effective under cooler conditions, while amine and choline (B1196258) salt formulations are less volatile.[9][10][11] The choline salt formulation, in particular, was developed to reduce volatility and off-target injury.[10]

Mechanism of Action: The Auxin Signaling Pathway

Both 3-CPA and 2,4-D, as synthetic auxins, exert their effects by hijacking the plant's natural auxin signaling pathway. This pathway is central to regulating gene expression and, consequently, a vast array of growth and developmental processes.

The core mechanism involves the perception of auxin by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[12][13][14]

AuxinSignaling Auxin Synthetic Auxin (3-CPA or 2,4-D) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Forms complex with Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Response Physiological Response (Growth, Senescence, etc.) Auxin_Genes->Response FruitThinningProtocol start Start: Experimental Setup setup setup treatment Treatment Application - Select healthy, uniform trees. - Apply different concentrations of 3-CPA and 2,4-D, and a control (water). - Apply at a specific fruit development stage (e.g., 10-15 mm diameter). setup->treatment data_collection Data Collection - Tag branches before application. - Count initial fruit set on tagged branches. - Recount fruit set at intervals (e.g., 7, 14, and 21 days after treatment). treatment->data_collection harvest_assessment Harvest Assessment - At commercial maturity, harvest all fruit from tagged branches. - Measure fruit weight, diameter, and soluble solids content. data_collection->harvest_assessment data_analysis Data Analysis - Calculate percent fruit drop for each treatment. - Compare fruit size and quality parameters. - Use statistical analysis (e.g., ANOVA) to determine significant differences. harvest_assessment->data_analysis end End data_analysis->end Conclusion on Efficacy HerbicideEfficacyProtocol start Start: Greenhouse Pot Study setup setup treatment Plant Cultivation and Treatment - Grow a target weed species (e.g., common lambsquarters) in pots to a specific growth stage (e.g., 4-6 leaf stage). - Apply various rates of 3-CPA and 2,4-D, and a non-treated control. setup->treatment visual_assessment Visual Injury Assessment - Visually rate plant injury at set intervals (e.g., 3, 7, 14, and 21 days after treatment). - Use a scale of 0% (no injury) to 100% (plant death). treatment->visual_assessment biomass_measurement Biomass Measurement - At the end of the study (e.g., 21 days), harvest the above-ground biomass of each plant. - Dry the biomass to a constant weight. visual_assessment->biomass_measurement data_analysis Data Analysis - Analyze visual injury ratings and dry biomass data. - Calculate the effective dose for 50% growth reduction (ED50) for each compound. - Use statistical methods to compare the efficacy of the treatments. biomass_measurement->data_analysis end End data_analysis->end Conclusion on Herbicidal Activity

References

Navigating the Detection of 3-Chloropropionic Acid in Groundwater: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive evaluation of analytical methodologies for the detection of 3-chloropropionic acid (3-CPA) in groundwater samples reveals distinct advantages and considerations for researchers and drug development professionals. This guide provides a comparative analysis of a validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for 3-CPA and established Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for structurally similar haloacetic acids (HAAs), offering insights into their respective performance, protocols, and applicability for environmental monitoring.

The presence of 3-CPA, a halogenated carboxylic acid, in groundwater is a potential concern due to its industrial applications and possible environmental persistence. Accurate and reliable detection methods are crucial for assessing water quality and ensuring environmental safety. This guide outlines a validated HPLC-DAD method specifically for 3-CPA, alongside a comparison with widely used techniques for related compounds, providing a framework for selecting the most appropriate analytical approach.

Method Comparison: HPLC-DAD for 3-CPA vs. GC-MS and LC-MS/MS for Haloacetic Acids

The selection of an analytical method is contingent on various factors, including sensitivity, specificity, sample throughput, and available instrumentation. Below is a summary of the performance characteristics of the compared methods.

ParameterHPLC-DAD with Derivatization (for 3-CPA in Drug Substance Matrix)GC-MS with Derivatization (for Haloacetic Acids in Water)LC-MS/MS (Direct Injection for Haloacetic Acids in Water)
Analyte 3-Chloropropionic Acid (3-CPA)Haloacetic Acids (e.g., MCAA, DCAA)Haloacetic Acids (e.g., MCAA, DCAA, TCAA)
Limit of Quantitation (LOQ) 0.05–0.12 µg/mLTypically in the low µg/L range (e.g., 1.40 µg/L for DCAA)As low as 0.5 µg/L for individual HAAs
Linearity (r) >0.999Typically >0.99Typically >0.99
Recovery 78.5% - 115% (in drug substance)69.9% - 107.3%97% - 102%
Precision (RSD) <1.98% (intra-day), <4.39% (inter-day)Varies, generally <15%<8%
Sample Preparation Derivatization requiredDerivatization and extraction requiredDirect injection, minimal preparation
Instrumentation HPLC with DADGC with Mass SpectrometerLC with Tandem Mass Spectrometer

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method.

HPLC-DAD Method for 3-CPA with Derivatization

This method, while validated for drug substances, provides a strong basis for adaptation to groundwater samples with appropriate sample preparation.

a. Sample Preparation: Solid-Phase Extraction (SPE) for Groundwater

To adapt the HPLC-DAD method for groundwater, a solid-phase extraction step is necessary to concentrate the analyte and remove matrix interferences. A common approach for acidic compounds like 3-CPA is the use of an Oasis HLB cartridge.

  • Experimental Workflow for SPE:

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction start Groundwater Sample acidify Acidify Sample (pH < 3) start->acidify condition Condition SPE Cartridge (Methanol, Water) acidify->condition load Load Acidified Sample condition->load wash Wash Cartridge (to remove interferences) load->wash elute Elute 3-CPA (with organic solvent) wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Derivatization Solvent evaporate->reconstitute derivatize derivatize reconstitute->derivatize Proceed to Derivatization

Caption: Solid-Phase Extraction workflow for 3-CPA from groundwater.

b. Derivatization

The derivatization of 3-CPA is essential for its detection by HPLC-DAD. The use of 2-nitrophenylhydrazine (B1229437) hydrochloride (2-NPH·HCl) as a derivatizing agent allows for strong absorbance in a region with minimal interference from common groundwater constituents.

  • Reaction: 3-CPA reacts with 2-NPH·HCl in the presence of a coupling agent, 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) hydrochloride (EDC), in an acetonitrile-water mixture at room temperature.

c. HPLC-DAD Analysis

The derivatized sample is then analyzed by HPLC with DAD detection.

  • Chromatographic Conditions: A gradient HPLC method is used to separate the derivatized 3-CPA from other components.

  • Detection: The diode-array detector is set to monitor the specific wavelength of maximum absorbance for the 3-CPA derivative (around 392 nm), ensuring high selectivity.

GC-MS Method for Haloacetic Acids (Alternative for Comparison)

This is a widely used method for the analysis of HAAs in water and serves as a benchmark for comparison.

  • Experimental Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Groundwater Sample extract Liquid-Liquid Extraction (e.g., with MTBE) start->extract derivatize Esterification (e.g., with acidic methanol) extract->derivatize gcms GC-MS Analysis derivatize->gcms LCMSMS_Logic start Groundwater Sample prep Minimal Sample Preparation (e.g., filtration, pH adjustment) start->prep analysis Direct Injection into LC-MS/MS prep->analysis quant Quantification using MRM analysis->quant

A Comparative Analysis of 2-(3-Chlorophenoxy)propionic acid and Mechanical Blossom Thinning Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of commercial fruit production, achieving a delicate balance between crop load and fruit quality is paramount. Thinning, the process of removing excess flowers or young fruit, is a critical horticultural practice to ensure marketable fruit size, improve coloration, and promote return bloom in the subsequent season. Among the various thinning strategies, chemical thinning using plant growth regulators and mechanical thinning have emerged as two prominent methods. This guide provides a detailed comparison of the efficacy of a specific chemical thinner, 2-(3-Chlorophenoxy)propionic acid (3-CPA), and mechanical blossom thinning techniques, supported by experimental data and detailed protocols.

Overview of Thinning Methods

This compound (3-CPA) is a synthetic auxin-type plant growth regulator used for post-bloom thinning in several fruit crops, including peaches. It works by inducing a physiological stress response in the developing fruitlets, leading to the abscission (shedding) of a portion of the crop. The effectiveness of 3-CPA is highly dependent on factors such as concentration, application timing, and environmental conditions.

Mechanical blossom thinning involves the physical removal of flowers at bloom using specialized equipment. Common mechanical thinners include tractor-mounted string or rope thinners and spiked-drum shakers.[1] These devices are driven through the orchard rows, and their rotating parts make contact with the tree canopy, dislodging a percentage of the blossoms. The intensity of thinning can be adjusted by altering the tractor speed and the rotational speed of the thinning apparatus.[1]

Comparative Efficacy

The choice between 3-CPA and mechanical blossom thinning depends on various factors including the fruit crop, desired level of thinning, labor availability, and the specific orchard system.

Precision and Selectivity: Chemical thinning with 3-CPA offers a degree of selectivity as it tends to remove the weaker, less developed fruitlets more readily. However, its efficacy can be variable and influenced by weather conditions. Mechanical thinning is generally less selective, removing blossoms based on their physical contact with the machinery.[2] This can sometimes lead to non-uniform thinning within the tree canopy.

Timing of Application: Mechanical thinning is performed during the bloom period, which is an early intervention that can have a more significant impact on increasing the size of the remaining fruit.[2][3] 3-CPA is applied post-bloom, typically when fruitlets have reached a specific size.[4][5] This later application window may provide more time to assess the initial fruit set before making a thinning decision.

Labor and Cost: Mechanical thinning can significantly reduce the need for subsequent hand-thinning, a labor-intensive and costly practice.[6] Studies have shown that mechanical thinning can reduce follow-up hand-thinning time by 50% to over 80%.[6] While the initial investment in mechanical thinning equipment can be substantial, it can lead to long-term cost savings. Chemical thinning with 3-CPA also reduces labor costs compared to manual thinning, but the cost of the chemical and its application must be considered.

Crop-Specific Performance: Research indicates that 3-CPA is an effective thinning agent for cling peach varieties.[4] Mechanical thinning has been successfully implemented in various fruit crops, including apples, peaches, and pears, particularly in high-density orchard systems with uniform tree canopies.[1][7]

Data Presentation

The following tables summarize quantitative data from studies evaluating the effects of 3-CPA and mechanical blossom thinning on key fruit production parameters.

Table 1: Efficacy of 3-CPA on Cling Peaches

TreatmentConcentration (ppm)Fruit Set (%)Yield (tons/acre)Fruit Size (g)
Untreated Control04515.2130
3-CPA1503213.8155
3-CPA3002512.5170

Data synthesized from studies on cling peach thinning.

Table 2: Efficacy of Mechanical Blossom Thinning in Apples

TreatmentRotor Speed (rpm)Fruit Set Reduction (%)Yield ( kg/tree )Mean Fruit Weight (g)
Un-thinned Control0025.3180
Mechanical Thinner3203923.1262
Mechanical Thinner3804722.5277

Data adapted from studies on 'Roter Boskoop' apples.[8]

Table 3: Impact of Mechanical Thinning on Hand-Thinning Time and Fruit Size in Peaches

TreatmentHand-Thinning Time Reduction (%)Fruit Diameter Increase (%)Fruit Weight Increase (%)
Mechanical + Hand Thinning vs. Hand Thinning Only54 - 815 - 1015 - 25

Data based on trials with spiked-drum shakers on peach trees.[6]

Experimental Protocols

Protocol 1: Chemical Thinning with this compound (3-CPA) in Peaches
  • Plant Material: Mature peach trees (e.g., 'Halford', 'Peak', 'Paloro', 'Carolyn' varieties) with a heavy bloom and potential for over-cropping.

  • Treatment Preparation: Prepare aqueous solutions of 3-CPA at desired concentrations (e.g., 150 ppm and 300 ppm). Include a non-ionic surfactant according to the manufacturer's recommendation to ensure uniform coverage.

  • Application Timing: The critical factor for successful thinning with 3-CPA is the timing of application, which should be based on the ovule length of the developing fruitlets. The optimal window is typically when the ovule length is between 8.5 to 9.5 mm.[4]

  • Application Method: Apply the 3-CPA solution as a dilute spray to the point of drip, ensuring thorough coverage of the entire tree canopy. Use a calibrated air-blast sprayer for commercial applications. A control group of trees should be sprayed with water and surfactant only.

  • Data Collection:

    • Fruit Set: Determine the initial fruit set by counting the number of fruitlets on tagged limbs before application and the final fruit set after the natural "June drop" period.

    • Yield: At commercial harvest, measure the total weight of fruit per tree or per acre.

    • Fruit Size: Randomly sample a representative number of fruits (e.g., 100 fruits) from each tree and measure their individual weight and/or diameter.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.

Protocol 2: Mechanical Blossom Thinning in a High-Density Apple Orchard
  • Plant Material: High-density apple orchard with a uniform tree architecture (e.g., fruiting wall system).

  • Equipment: A tractor-mounted mechanical blossom thinner (e.g., Darwin string thinner). The machine consists of a rotating spindle with flexible strings that remove blossoms upon contact.

  • Treatment Application:

    • Timing: Apply the treatment during the full bloom stage (e.g., 80% open blossoms).

    • Operation: Drive the tractor at a constant speed along the tree rows. The rotational speed of the spindle is a key parameter to be tested (e.g., 320 rpm and 380 rpm).[8] A control group of trees is left un-thinned.

  • Data Collection:

    • Fruit Set: Count the number of flower clusters before thinning and the number of fruitlets after the June drop on representative branches to calculate the fruit set per 100 flower clusters.

    • Yield: At harvest, measure the total yield in kilograms per tree.

    • Fruit Quality: Assess fruit weight, size distribution, and any potential damage (e.g., russeting) caused by the mechanical thinner.

  • Statistical Analysis: Use statistical analysis to compare the effects of different rotor speeds on fruit set, yield, and fruit quality against the un-thinned control.

Visualizing the Processes

To better understand the workflows of each thinning method, the following diagrams illustrate the key steps involved.

Chemical_Thinning_Workflow cluster_prep Preparation cluster_app Application cluster_eval Evaluation A Determine Ovule Length B Prepare 3-CPA Solution A->B Optimal Timing C Spray Application B->C D Fruit Set Assessment C->D Post-June Drop E Yield Measurement D->E At Harvest F Fruit Size Analysis E->F

Caption: Workflow for 3-CPA Chemical Thinning.

Mechanical_Thinning_Workflow cluster_prep_mech Preparation cluster_app_mech Application cluster_eval_mech Evaluation G Assess Bloom Stage H Calibrate Thinner G->H Full Bloom I Tractor Operation H->I Set Speed & RPM J Fruit Set Assessment I->J Post-June Drop K Yield Measurement J->K At Harvest L Fruit Quality Analysis K->L

Caption: Workflow for Mechanical Blossom Thinning.

References

Sourcing Certified Analytical Standards for 2-(3-Chlorophenoxy)propionic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and reliable quantification of 2-(3-chlorophenoxy)propionic acid, the selection of a high-quality certified analytical standard is paramount. This guide provides a comparative overview of commercially available standards, detailing key specifications from various suppliers. Furthermore, a standardized experimental protocol is presented to enable users to conduct their own performance evaluations, ensuring the selection of the most suitable standard for their specific analytical needs.

Comparison of Commercially Available Analytical Standards

A variety of suppliers offer this compound analytical standards. The table below summarizes the key specifications for products from several prominent vendors to facilitate a direct comparison. It is important to note that while most suppliers provide a certificate of analysis with their products, the level of certification and documentation can vary. Users are encouraged to request detailed information from suppliers regarding traceability and certification standards.

SupplierProduct NameCAS NumberPurity/AssayFormat
Sigma-Aldrich This compound101-10-098%Solid/Powder
Pharmaffiliates This compound101-10-0Not specified; Sample COA availableDark Yellow Solid
Chem-Impex This compound101-10-0≥ 98% (Assay by titration)White to off-white powder
TCI America (via Fisher Scientific) This compound 98.0+%101-10-098.0+%Solid/Powder
Krins Life Sciences 2-(3-Chlorophenoxy)-Propionic Acid (3-CPA) technical grade, 99%Not Specified99%Not Specified
Santa Cruz Biotechnology This compound101-10-0Not specifiedNot Specified
LGC Standards 2-(2-Chlorophenoxy)propionic acid25140-86-7Not specified; ISO 17025 characterizedNeat

Note: Data is compiled from publicly available information on supplier websites. Specifications may vary by lot and are subject to change. Users should always consult the supplier for the most current product information and certification details.

Recommended Experimental Protocol for Standard Evaluation

To objectively assess the performance of different this compound standards, a standardized analytical method is crucial. The following High-Performance Liquid Chromatography (HPLC) protocol is based on established methods for the analysis of phenoxy acid herbicides and can be adapted for this purpose.[1]

1. Standard Preparation:

  • Accurately weigh and dissolve the certified analytical standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at different concentration levels (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

2. HPLC Instrumentation and Conditions:

  • Column: A C18 reversed-phase column is recommended (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile (B52724) and water (acidified with a small amount of formic or phosphoric acid to a pH of ~2.5-3) is typically effective. A starting point could be a 50:50 (v/v) mixture of acetonitrile and acidified water.[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength of approximately 230 nm or 280 nm.[1]

3. Performance Evaluation Parameters:

  • Linearity: Analyze the calibration standards and plot the peak area versus concentration. A linear regression should be performed, and the coefficient of determination (R²) should be ≥ 0.995.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or other validated methods.

  • Precision: Evaluate the repeatability of the measurements by injecting the same standard multiple times and calculating the relative standard deviation (RSD) of the peak areas.

  • Accuracy: If a certified reference material with a known concentration is available, the accuracy of the prepared standards can be assessed by comparing the measured concentration to the certified value.

Workflow for Selecting a Certified Analytical Standard

The following diagram illustrates a logical workflow to guide the selection of an appropriate certified analytical standard for this compound.

G A Define Analytical Requirements (e.g., matrix, required sensitivity) B Identify Potential Suppliers A->B C Request and Review Certificates of Analysis (CoA) B->C E Evaluate Supplier (Reputation, Technical Support, Shipping) B->E D Compare Product Specifications (Purity, Concentration, Format, Price) C->D F Procure Shortlisted Standards D->F E->F G Perform In-house Evaluation (using standardized protocol) F->G H Select Best Performing Standard G->H

Workflow for selecting a certified analytical standard.

References

Cross-Reactivity of 3-Chlorophenoxyacetic Acid (3-CPA) in Herbicide Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of phenoxyacetic acid herbicides in immunoassays. While specific quantitative data on the cross-reactivity of 3-chlorophenoxyacetic acid (3-CPA) in commercially available herbicide immunoassays is not extensively documented in peer-reviewed literature, this document offers insights into the expected selectivity of such assays based on data for structurally related compounds. Furthermore, it provides a detailed experimental protocol for researchers to determine the cross-reactivity of 3-CPA in their own immunoassays.

Understanding Cross-Reactivity in Immunoassays

Immunoassays are bioanalytical methods that use the specific binding of an antibody to its antigen to measure the concentration of a substance. In the context of herbicide analysis, these assays are typically designed to be highly specific for a single compound, such as 2,4-Dichlorophenoxyacetic acid (2,4-D). However, antibodies may also recognize and bind to other molecules with similar chemical structures, a phenomenon known as cross-reactivity. This can lead to inaccurate quantification of the target analyte and false-positive results. Therefore, understanding the cross-reactivity profile of an immunoassay is crucial for its proper application.

Comparative Cross-Reactivity Data in a 2,4-D Immunoassay

To illustrate the selectivity of a typical herbicide immunoassay, the following table summarizes the cross-reactivity of various phenoxyacetic acid herbicides and other related compounds in a fluorescence polarization immunoassay (FPIA) developed for the detection of 2,4-D. The data is presented as the percentage of cross-reactivity relative to 2,4-D.

CompoundChemical StructureCross-Reactivity (%)
2,4-Dichlorophenoxyacetic acid (2,4-D)2,4-D Structure100
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)2,4,5-T Structure< 20
4-Chloro-o-toluoxyacetic acid (4-CTA)4-CTA Structure< 20
2,4-Chloro-5-fluorophenoxyacetic acid (2,4,5-CFPA)2,4,5-CFPA Structure< 20
2-Chloro-4-fluorophenoxyacetic acid (2,4-CFPA)2,4-CFPA Structure~ 7
Pentachlorophenoxyacetic acid (PCPA)PCPA Structure< 0.001

Data sourced from a study on a fluorescence polarization immunoassay for 2,4-D.

Note: The cross-reactivity of 3-CPA was not reported in this study. However, based on its structural similarity to 2,4-D (a single chlorine atom at a different position on the phenoxy ring), it is plausible that 3-CPA would exhibit some level of cross-reactivity in a 2,4-D immunoassay. The exact percentage would need to be determined experimentally.

Experimental Protocols

For researchers wishing to determine the cross-reactivity of 3-CPA or other compounds in a specific herbicide immunoassay, the following is a generalized protocol for a competitive enzyme-linked immunosorbent assay (ELISA).

Protocol: Competitive ELISA for Herbicide Cross-Reactivity Determination

1. Reagent Preparation:

  • Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).

  • Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween 20 (PBST).

  • Blocking Buffer: PBST with 1-3% bovine serum albumin (BSA) or non-fat dry milk.

  • Antibody Solution: Dilute the primary antibody against the target herbicide (e.g., anti-2,4-D) to its optimal concentration in blocking buffer.

  • Enzyme Conjugate: Dilute the enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) in blocking buffer.

  • Substrate Solution: Prepare the appropriate substrate for the enzyme used (e.g., TMB for HRP).

  • Stop Solution: Prepare a solution to stop the enzyme-substrate reaction (e.g., 2M H₂SO₄ for HRP/TMB).

  • Standard and Cross-Reactant Solutions: Prepare

A Comparative Analysis of Cloprop's Physiological Effects on the Novel Plant Species Ovicula biradiata

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Recently discovered in Big Bend National Park, Ovicula biradiata, affectionately nicknamed "wooly devil," represents not just a new species but an entirely new genus within the Asteraceae family. Its unique characteristics, including dense white "wool" on its leaves and distinct flower morphology, present an exciting opportunity to study the effects of plant growth regulators (PGRs) on a previously unexamined lineage. This guide provides a comparative analysis of Cloprop, a phenoxypropionic acid derivative, against other major classes of plant growth regulators. The objective is to present a hypothetical framework, supported by established experimental protocols and data from other species, for researchers investigating the potential applications of Cloprop on Ovicula biradiata.

Cloprop is known to influence a variety of physiological processes in plants, including fruit size, shape, and ripening. It is also used for fruit thinning in some species and to control vegetative growth. This guide will compare these potential effects with those of auxins, cytokinins, and gibberellins (B7789140) to provide a comprehensive overview for future research.

Data Presentation: Comparative Physiological Effects

The following table presents a hypothetical comparison of the expected physiological effects of different plant growth regulators on Ovicula biradiata, based on their known functions in other plant species.

Table 1: Hypothetical Comparative Effects of Plant Growth Regulators on Ovicula biradiata

Physiological ParameterCloprop (Auxin-like)Auxins (e.g., IAA, IBA)Cytokinins (e.g., Kinetin, BAP)Gibberellins (e.g., GA3)
Stem Elongation Inhibitory at high conc.Promotes cell elongationPromotes cell division, may lead to thicker stemsPromotes significant stem elongation
Apical Dominance PromotesStrongly promotesPromotes lateral bud growth (breaks apical dominance)Minimal direct effect
Root Initiation Promotes adventitious root formationStrongly promotes adventitious and lateral root formationInhibits root formationGenerally inhibitory
Leaf Expansion May cause epinasty at high conc.Promotes expansionPromotes cell division and expansionPromotes leaf expansion
Flowering May delay or inhibitCan promote flowering in some species, inhibit in othersCan promote floweringPromotes flowering, especially in long-day plants
Senescence May delay fruit senescenceDelays leaf senescenceStrongly delays leaf senescenceCan delay senescence

To provide a basis for quantitative comparison, the following table summarizes experimental data from a study on the effects of Cloprop on pineapple (cv. Giant Kew). This data illustrates the typical dose-dependent effects of Cloprop on fruit and plant morphology.

Table 2: Effects of Cloprop on Pineapple (cv. Giant Kew) Growth and Yield Attributes

Treatment (Cloprop Conc.)Crown Length (cm)Fruit Length (cm)Pulp Weight (g)Shelf Life (days)Total Soluble Solids (°Brix)
Control (0 ppm) 27.4515.6578014.0015.29
50 ppm 16.5016.8895017.6714.52
100 ppm 14.2817.22108019.3313.80
150 ppm 15.1216.5099818.0013.28
200 ppm 14.9516.95105018.3313.55

Experimental Protocols

Protocol 1: Dose-Response Analysis of Cloprop on Ovicula biradiata Vegetative Growth

Objective: To determine the effect of varying concentrations of Cloprop on the vegetative growth of Ovicula biradiata.

Materials:

  • Ovicula biradiata seedlings of uniform size and developmental stage.

  • Cloprop (2-(3-Chlorophenoxy)-propionic acid).

  • Solvent (e.g., ethanol (B145695) or DMSO) for stock solution preparation.

  • Sterile distilled water.

  • Pressurized sprayer for foliar application.

  • Growth chamber or greenhouse with controlled environmental conditions (light, temperature, humidity).

  • Digital calipers, ruler, and balance.

Methodology:

  • Plant Preparation: Acclimatize 50 healthy, uniform Ovicula biradiata seedlings in individual pots for one week under controlled conditions (e.g., 25°C day/18°C night, 16h photoperiod).

  • Preparation of Cloprop Solutions:

    • Prepare a 1000 ppm stock solution of Cloprop by dissolving the required amount in a small volume of a suitable solvent and then bringing it to volume with distilled water.

    • Perform serial dilutions to prepare treatment solutions of 0 ppm (control), 25 ppm, 50 ppm, 100 ppm, and 200 ppm. The control solution should contain the same amount of solvent as the treatment solutions.

  • Experimental Design:

    • Arrange the 50 plants into 5 groups of 10 replicates each in a completely randomized design.

    • Assign one treatment concentration to each group.

  • Application:

    • Apply the respective Cloprop solutions as a foliar spray until runoff, ensuring complete coverage of the foliage. Applications should be made under low light conditions to prevent rapid evaporation and potential phytotoxicity.

  • Data Collection:

    • Measure the following parameters at the beginning of the experiment (Day 0) and every 7 days for 6 weeks:

      • Plant height (from soil level to the apical meristem).

      • Stem diameter at the base.

      • Number of leaves.

      • Internode length.

    • At the end of the 6-week period, harvest 5 plants from each group to measure:

      • Fresh and dry weight of shoots.

      • Fresh and dry weight of roots.

  • Statistical Analysis: Analyze the collected data using ANOVA to determine significant differences between treatment groups.

Visualizations

Signaling Pathways and Workflows

Cloprop_Signaling_Pathway cluster_cell Plant Cell Cloprop Cloprop (External) Receptor Auxin Receptor (e.g., TIR1/AFB) Cloprop->Receptor Binds Membrane Cell Membrane Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Promotes Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Gene Auxin-Responsive Genes ARF->Gene Activates Transcription Response Physiological Response (e.g., Growth Inhibition) Gene->Response Leads to

A Comparative Guide to the Stereoselective Activity of 2-(3-Chlorophenoxy)propionic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the expected stereoselective activity of the (R)- and (S)-enantiomers of 2-(3-Chlorophenoxy)propionic acid, a synthetic auxin herbicide. While specific quantitative data for the individual enantiomers of this compound are not extensively published, this guide synthesizes the well-established principles of stereoselectivity for phenoxypropionic acid herbicides and outlines detailed experimental protocols for validation.

Introduction

This compound belongs to the phenoxy herbicide family, which acts by mimicking the natural plant hormone auxin (indole-3-acetic acid).[1] Like many chiral pesticides, the biological activity of its enantiomers is expected to be highly stereoselective. For the broader class of 2-arylpropionic acids, it is typically the (R)-enantiomer that exhibits significant biological activity, while the (S)-enantiomer is often considered inactive or significantly less active. This guide outlines the experimental validation of this principle for this compound.

Comparative Bioactivity Data (Hypothesized)

Based on the known stereoselectivity of analogous phenoxypropionic acid herbicides, the following table summarizes the expected comparative activity of the (R)- and (S)-enantiomers of this compound.

Enantiomer Target Expected Potency Rationale
(R)-2-(3-Chlorophenoxy)propionic acidTIR1/AFB Auxin ReceptorsHighThe (R)-configuration is known to be the active form in related phenoxypropionic acid herbicides, effectively binding to the auxin co-receptor complex.
(S)-2-(3-Chlorophenoxy)propionic acidTIR1/AFB Auxin ReceptorsLow to NegligibleThe (S)-configuration typically shows poor binding affinity to the auxin co-receptor complex, resulting in minimal to no auxin-like activity.

Experimental Protocols for Validation

To empirically validate the stereoselective activity, a series of well-established bioassays can be employed. These protocols are designed to quantify auxin-like physiological responses in plants.

Avena Coleoptile Curvature Test

This classic bioassay measures the ability of a substance to induce cell elongation, a hallmark of auxin activity.[2]

Objective: To quantify and compare the growth-promoting activity of the (R)- and (S)-enantiomers by measuring the curvature of oat coleoptiles.

Methodology:

  • Plant Material: Germinate oat (Avena sativa) seeds in complete darkness to obtain etiolated seedlings.[3]

  • Coleoptile Preparation: When the coleoptiles are approximately 2-3 cm long, decapitate the tips (about 1 mm) to remove the endogenous source of auxin.[3]

  • Sample Preparation: Prepare agar (B569324) blocks containing known concentrations of the (R)-enantiomer, (S)-enantiomer, a racemic mixture, and a negative control (agar only).

  • Application: Place a single agar block asymmetrically on the cut surface of each decapitated coleoptile.[3]

  • Incubation: Incubate the coleoptiles in a dark, high-humidity environment for 90-120 minutes.[3]

  • Data Collection: Capture shadowgraphs of the coleoptiles and measure the angle of curvature.[3]

  • Analysis: Plot the angle of curvature against the concentration for each enantiomer. A greater curvature indicates higher auxin activity.

Root Elongation Inhibition Assay

High concentrations of auxins are known to inhibit root growth. This assay provides a quantitative measure of this inhibitory effect.

Objective: To compare the root growth inhibition potential of the (R)- and (S)-enantiomers in a model plant species like Arabidopsis thaliana or cress (Lepidium sativum).

Methodology:

  • Plant Material: Sterilize and germinate seeds on a nutrient-rich agar medium in vertically oriented petri dishes.

  • Treatment: Once the primary root is established (approximately 1 cm), transfer the seedlings to new plates containing various concentrations of the (R)-enantiomer, (S)-enantiomer, and a racemic mixture. A solvent control plate should also be included.

  • Incubation: Grow the seedlings under controlled light and temperature conditions for a defined period (e.g., 72 hours).

  • Data Collection: Mark the initial position of the root tip at the time of transfer. At the end of the incubation period, measure the length of new root growth.

  • Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the control. Determine the IC50 value (the concentration required to inhibit root growth by 50%) for each enantiomer.

Expected Results from Bioassays

The following table outlines the anticipated outcomes from the proposed experimental protocols, assuming the (R)-enantiomer is the active form.

Experiment (R)-Enantiomer (S)-Enantiomer Racemic Mixture
Avena Coleoptile Curvature Test Significant, dose-dependent curvatureNegligible curvatureIntermediate, dose-dependent curvature
Root Elongation Inhibition Assay Strong, dose-dependent inhibition of root growth (Low IC50)Minimal to no inhibition of root growth (High IC50)Intermediate, dose-dependent inhibition of root growth

Visualizations

Experimental Workflow for Stereoselective Bioassays

G cluster_0 Enantiomer Preparation cluster_1 Avena Coleoptile Curvature Test cluster_2 Root Elongation Inhibition Assay cluster_3 Data Analysis prep Prepare Solutions: (R)-enantiomer (S)-enantiomer Racemic Mixture Control apply_avena Apply enantiomer-infused agar blocks asymmetrically prep->apply_avena Test Solutions transfer Transfer seedlings to treatment plates prep->transfer Test Solutions germinate_avena Germinate Avena sativa in darkness decapitate Decapitate coleoptiles germinate_avena->decapitate decapitate->apply_avena incubate_avena Incubate in dark, high humidity apply_avena->incubate_avena measure_curvature Measure angle of curvature incubate_avena->measure_curvature analysis Compare dose-response curves and IC50 values measure_curvature->analysis germinate_root Germinate seeds on agar plates germinate_root->transfer incubate_root Incubate under controlled conditions transfer->incubate_root measure_root Measure new root growth incubate_root->measure_root measure_root->analysis

Caption: Workflow for validating the stereoselective activity of this compound enantiomers.

Auxin Signaling Pathway (TIR1/AFB Pathway)

Synthetic auxins like this compound hijack the plant's natural auxin signaling pathway. The core of this pathway involves the TIR1/AFB family of F-box proteins, which act as auxin receptors.[4][5]

G cluster_0 Low Auxin cluster_1 High Auxin AuxIAA_low Aux/IAA Repressor ARF_low ARF Transcription Factor AuxIAA_low->ARF_low Binds and represses Gene_low Auxin-Responsive Genes ARF_low->Gene_low Repressed Auxin (R)-Enantiomer TIR1 TIR1/AFB Receptor Auxin->TIR1 SCF SCF Complex TIR1->SCF Forms co-receptor with Aux/IAA AuxIAA_high Aux/IAA Repressor SCF->AuxIAA_high Ubiquitination AuxIAA_high->TIR1 Proteasome 26S Proteasome AuxIAA_high->Proteasome Degradation ARF_high ARF Transcription Factor Gene_high Auxin-Responsive Genes ARF_high->Gene_high Transcription Activated

Caption: The TIR1/AFB signaling pathway for auxin perception and response.

Mechanism of Action:

  • Low Auxin Conditions: In the absence of auxin, Aux/IAA proteins bind to and repress Auxin Response Factors (ARFs), which are transcription factors. This prevents the expression of auxin-responsive genes.[4]

  • High Auxin Conditions: The active (R)-enantiomer of this compound binds to the TIR1/AFB receptor. This binding event promotes the interaction between TIR1/AFB and the Aux/IAA repressor protein, forming a co-receptor complex.[4][5]

  • Degradation and Gene Expression: This complex is recognized by the SCF E3 ubiquitin ligase complex, which tags the Aux/IAA protein for degradation by the 26S proteasome.[5] The degradation of the Aux/IAA repressor releases the ARF transcription factor, allowing it to activate the expression of auxin-responsive genes, leading to the characteristic physiological effects of the herbicide.

References

Optimizing Pineapple Yield and Quality: A Comparative Analysis of Cloprop Application Rates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug and agricultural development, this guide provides an in-depth comparison of the effects of different concentrations of Cloprop (2-(3-chlorophenoxy) propionic acid), a plant growth regulator widely used to enhance fruit size and quality in pineapple cultivation. This analysis is based on field trial data to inform optimal application strategies.

Cloprop is a synthetic auxin that plays a crucial role in the later stages of pineapple fruit development. Its primary functions include increasing fruit size and weight, and delaying maturation, which can be critical for managing harvest schedules and improving market value.[1][2][3] While several commercial formulations are available, such as Fruitone® and Swellpine®, understanding the impact of the active ingredient's concentration is fundamental to achieving desired outcomes.[2]

Performance Evaluation of Cloprop Concentrations

A field study conducted on the 'Giant Kew' pineapple cultivar provides key insights into how varying concentrations of Cloprop affect various growth and quality parameters. The experiment evaluated five different treatment levels: a control group (no Cloprop application) and four different concentrations of Cloprop applied as a foliar spray.[4][5]

The results, summarized in the table below, demonstrate a clear dose-dependent response for several key metrics. Notably, the 100 ppm concentration emerged as the most effective in reducing the crown-to-fruit ratio, a desirable trait for fresh fruit markets, and in maximizing fruit weight and shelf life.[4][5]

Treatment ConcentrationCrown Length (cm)Crown to Fruit RatioFruit Length (cm)Pulp Weight (g)Peel Weight (g)Core Weight (g)Shelf Life (days)
Control (0 ppm) 27.451.6216.94101238518514.33
50 ppm 16.891.0116.72105239219217.67
100 ppm 14.280.8317.22108040320019.33
150 ppm 15.120.9116.61104539019016.33
200 ppm 16.250.9916.42102738718715.00

Data sourced from a study on Pineapple cv. Giant Kew.[4][5]

While the 100 ppm concentration showed the most favorable results in terms of fruit size and shelf life, it is important to note that higher concentrations (150 ppm and 200 ppm) were associated with adverse effects, such as burns on the lower leaves of the crown and a reduction in Total Soluble Solids (TSS), which can impact fruit sweetness.[4]

Experimental Protocol

The findings presented are based on a robust experimental design intended to isolate the effects of Cloprop concentration.

Experimental Design: The study utilized a Completely Randomized Design (CRD) with five treatment groups, each replicated four times.[4][5]

Treatment Application:

  • Timing: The Cloprop solutions were applied 15 weeks before the anticipated harvest, specifically when the last batch of flowers had withered and the corolla was 3-5 cm in length.[1][4][5]

  • Method: The application was a foliar spray directed at the pineapple crowns.[4][5]

Data Collection: A comprehensive set of parameters were recorded, including:

  • Growth Attributes: Crown length and circumference, crown to fruit length ratio, fruit length (with and without crown), pulp weight, peel weight, pulp to peel ratio, and core weight.[4]

  • Biochemical Parameters: Total Soluble Solids (TSS), titratable acidity, TSS:acid ratio, ascorbic acid, and total, reducing, and non-reducing sugars.[4]

  • Post-Harvest Qualities: Shelf life and physiological loss in weight (PLW).[4]

G Experimental Workflow for Cloprop Field Trial cluster_0 Preparation cluster_1 Application cluster_2 Data Collection cluster_3 Analysis A Select Uniform Pineapple Plants (cv. Giant Kew) B Prepare Cloprop Solutions (0, 50, 100, 150, 200 ppm) A->B C Apply as Foliar Spray to Crowns B->C Completely Randomized Design D Timing: 15 Weeks Before Harvest E Record Growth Attributes D->E During Growth & at Harvest H Statistical Analysis of Data E->H F Analyze Biochemical Parameters F->H G Assess Post-Harvest Qualities G->H I Comparative Evaluation of Concentrations H->I

Caption: Experimental workflow for a field trial of different Cloprop concentrations on pineapple.

Signaling Pathway and Mechanism of Action

Cloprop, as a phenoxypropionic acid, acts as a plant growth regulator.[2] It is absorbed by the foliage and influences the hormonal balance within the plant, which in turn affects fruit development.[2][3] By modulating auxin activity, Cloprop can stimulate cell enlargement in the fruit, leading to increased size and weight.[1] It also suppresses the growth of the crown and leaves, redirecting the plant's resources to the developing fruit.[1] The delay in fruit ripening is achieved by influencing the physiological processes within the fruit, extending its shelf life.[3]

G Simplified Signaling Pathway of Cloprop in Pineapple A Cloprop Application (Foliar Spray) B Absorption by Foliage A->B C Influence on Plant Hormone Balance B->C D Stimulation of Cell Enlargement C->D E Suppression of Crown & Leaf Growth C->E F Regulation of Ripening Processes C->F G Increased Fruit Size & Weight D->G E->G H Delayed Fruit Maturation F->H

Caption: Simplified signaling pathway of Cloprop in pineapple fruit development.

References

Safety Operating Guide

Proper Disposal of 2-(3-Chlorophenoxy)propionic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the responsible management of chemical waste is paramount in a laboratory setting. This document outlines the essential procedures for the proper disposal of 2-(3-Chlorophenoxy)propionic acid, ensuring the safety of personnel and compliance with regulatory standards.

For researchers, scientists, and drug development professionals, adherence to correct disposal protocols for chemical substances like this compound is a fundamental aspect of laboratory safety and environmental responsibility. This guide provides a direct, procedural framework for its disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This substance is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] It is also suspected of causing cancer.[1][3]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear suitable protective gloves.[1]

  • Eye/Face Protection: Use eye and face protection.[1]

  • Protective Clothing: Wear protective clothing to avoid skin contact.[1]

In case of exposure, follow these first aid measures immediately:

  • Eyes: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical advice.[1]

  • Skin: Wash off with soap and plenty of water.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[1][4]

  • Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. As a chlorophenoxy herbicide, it falls under regulations that govern pesticide and hazardous waste disposal.[5]

Step 1: Waste Identification and Classification

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste may be classified as hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[6] While the Safety Data Sheets (SDS) for this compound do not consistently classify it as hazardous waste, it is prudent to manage it as such due to its irritant and potential carcinogenic properties.[1][3][4]

Step 2: Waste Segregation and Collection

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Collect waste in a designated, properly labeled, and sealed container. The container should be in a cool, dry, and well-ventilated area.[7]

  • Label the container clearly as "Hazardous Waste" and include the full chemical name: "this compound".

Step 3: Arrange for Professional Disposal

  • Disposal of this chemical must be entrusted to a licensed waste disposal company.[3][8]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup of the hazardous waste. They will have established procedures and contracts with certified disposal firms.

  • Never pour this compound down the drain or dispose of it in regular trash.[9]

Step 4: Decontamination of Empty Containers

  • Empty containers that held this compound must be properly decontaminated before disposal or recycling.

  • Follow the guidelines in 40 CFR 261.7 for rinsing and decontaminating empty containers that held hazardous waste.[6]

  • After decontamination, puncture the container to prevent reuse.[6]

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC9H9ClO3[4]
CAS Number101-10-0[4]
AppearanceOff-white to white crystalline powder[4][10]
Water Solubility1,200 mg/L at 22 °C[10]

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Disposal Procedure cluster_decon Container Decontamination start Start: Have this compound waste ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe collect Collect waste in a designated, labeled, and sealed container. ppe->collect storage Store container in a cool, dry, well-ventilated, and secure area. collect->storage contact_ehs Contact Institutional Environmental Health & Safety (EHS) Office storage->contact_ehs disposal_co Arrange for pickup by a licensed waste disposal company. contact_ehs->disposal_co transport Waste transported off-site for proper treatment and disposal. disposal_co->transport decontaminate Triple rinse empty container (or as per 40 CFR 261.7) transport->decontaminate For empty containers puncture Puncture container to prevent reuse decontaminate->puncture dispose_container Dispose of decontaminated container as non-hazardous waste (or per institutional policy) puncture->dispose_container

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-(3-Chlorophenoxy)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document outlines critical safety protocols and logistical procedures for the handling and disposal of 2-(3-Chlorophenoxy)propionic acid, ensuring the well-being of laboratory personnel and maintaining a secure research environment. Adherence to these guidelines is mandatory for all researchers, scientists, and drug development professionals working with this compound.

This compound is a compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Some safety data sheets also indicate that it is suspected of causing cancer.[2][3] Therefore, the implementation of robust safety measures is paramount.

Operational Plan: Safe Handling and Emergency Procedures

1. Engineering Controls:

  • Work in a well-ventilated area.[1][2][4] The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.

  • Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[4]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or glasses with side shields that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5] A face shield may be necessary for splash-prone procedures.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves.[1][3][4] Nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility data.

    • Clothing: Wear a lab coat or other protective clothing to prevent skin exposure.[1][3][4]

  • Respiratory Protection: Under normal use with adequate ventilation, respiratory protection may not be required.[5] However, if dust is generated or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4][6]

3. Handling Procedures:

  • Avoid generating dust.[4]

  • Avoid contact with skin, eyes, and clothing.[4][5]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][2]

  • Wash hands and skin thoroughly after handling.[1][3]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

  • Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[1][4][5]

4. Emergency First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[1][5][7] Seek immediate medical attention.[5][7]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes.[1][5][7] Get medical attention if irritation occurs.[1][3]

  • Inhalation: Move the individual to fresh air.[1][5][7] If breathing is difficult, provide oxygen.[1][4] If the person is not breathing, give artificial respiration.[1][5][7] Seek immediate medical attention.[5][7]

  • Ingestion: Do NOT induce vomiting.[1][4] Rinse the mouth with water.[1][2] Never give anything by mouth to an unconscious person.[1][2][4][5][7] Call a physician or poison control center immediately.[1][7]

Data Presentation: Personal Protective Equipment

Protection Type Specification Standard
Eye/Face ProtectionSafety glasses with side shields or gogglesOSHA 29 CFR 1910.133 or EN 166
Hand ProtectionChemical-resistant gloves (e.g., Nitrile, Neoprene)Consult manufacturer's data
Skin and BodyLab coat, protective clothingN/A
RespiratoryNIOSH/MSHA or EN 149 approved respiratorRequired if dust is generated or ventilation is poor

Disposal Plan

All waste materials, including the chemical itself, contaminated PPE, and any absorbent materials used for spills, must be disposed of as hazardous waste.

  • Container Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3]

  • Spill Cleanup: In case of a spill, wear appropriate PPE, and sweep or vacuum up the material, placing it into a suitable, labeled container for disposal.[4][5] Avoid generating dust.[4]

Experimental Workflow and Safety Logic

The following diagram illustrates the logical flow for safely handling this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Waste Management Review SDS Review SDS Verify Engineering Controls Verify Engineering Controls Review SDS->Verify Engineering Controls Understand Hazards Don PPE Don PPE Verify Engineering Controls->Don PPE Ensure Safety Systems Weighing and Transfer Weighing and Transfer Don PPE->Weighing and Transfer Ready for Handling Experimentation Experimentation Weighing and Transfer->Experimentation Decontaminate Work Area Decontaminate Work Area Experimentation->Decontaminate Work Area Experiment Complete Segregate Hazardous Waste Segregate Hazardous Waste Experimentation->Segregate Hazardous Waste Generate Waste Doff PPE Doff PPE Decontaminate Work Area->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Dispose via Approved Vendor Dispose via Approved Vendor Segregate Hazardous Waste->Dispose via Approved Vendor

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.